UK 356618
描述
Structure
2D Structure
属性
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRUUKMPWUYIB-HVOSOHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438778 | |
| Record name | UK-356618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230961-08-7 | |
| Record name | UK-356618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 230961-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
UK-356618: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document provides a comprehensive overview of the mechanism of action of UK-356618, detailing its inhibitory activity, the relevant signaling pathways it modulates, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective MMP-3 inhibition.
Introduction to UK-356618 and MMP-3
Matrix metalloproteinase-3 (MMP-3) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, including collagens, fibronectin, and laminin.[1] Beyond its direct proteolytic activity, MMP-3 is a key upstream activator of other MMPs, such as MMP-1, MMP-7, MMP-8, MMP-9, and MMP-13, positioning it as a central regulator in tissue remodeling and degradation.[2] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and neuroinflammation.
UK-356618 is a succinyl hydroxamate-based compound identified as a potent and selective inhibitor of MMP-3.[3] Its high selectivity for MMP-3 over other MMPs makes it a valuable tool for elucidating the specific roles of MMP-3 in disease and a promising candidate for therapeutic development.
Mechanism of Action of UK-356618
The primary mechanism of action of UK-356618 is the direct inhibition of the catalytic activity of MMP-3. As a hydroxamate-based inhibitor, UK-356618 is thought to chelate the zinc ion within the active site of the MMP-3 enzyme. This interaction blocks the binding of natural substrates to the active site, thereby preventing the enzymatic degradation of ECM components.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of UK-356618 have been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MMP-3 and significant selectivity over other matrix metalloproteinases.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-3 | 5.9[3] |
| MMP-1 | 51,000[3] |
| MMP-2 | 1,790[3] |
| MMP-9 | 840[3] |
| MMP-13 | 73[4] |
| MMP-14 | 1,900[3] |
Downstream Signaling Pathways Modulated by UK-356618
The inhibition of MMP-3 by UK-356618 is expected to have significant downstream effects on various cellular signaling pathways that are regulated by MMP-3 activity. The primary pathways of interest are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, both of which are central to inflammatory and cellular proliferation processes.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, p38, and JNK, is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent activators of the MAPK pathway, leading to the transcriptional upregulation of various genes, including MMP-3.
By inhibiting MMP-3, UK-356618 can disrupt a positive feedback loop where MMP-3 activity contributes to the inflammatory microenvironment that further activates MAPK signaling.
Caption: Inhibition of MMP-3 by UK-356618 in the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including MMP-3. MMPs, in turn, can contribute to the activation of signaling pathways that further perpetuate NF-κB activation.
UK-356618, by inhibiting MMP-3, can interrupt this inflammatory cycle.
Caption: Role of UK-356618 in the NF-κB signaling pathway.
Experimental Protocols
The following sections describe the general experimental methodologies employed to characterize the inhibitory activity of compounds like UK-356618.
MMP-3 Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro inhibitory activity of a compound against MMP-3.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active MMP-3, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human MMP-3
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
UK-356618 or other test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Activate the pro-MMP-3 to its active form according to the manufacturer's instructions, typically using p-aminophenylmercuric acetate (APMA).
-
Prepare serial dilutions of UK-356618 in assay buffer.
-
In a 96-well plate, add the activated MMP-3 enzyme to each well.
-
Add the various concentrations of UK-356618 to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Calculate the percentage of inhibition for each concentration of UK-356618 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for MMP-3 Inhibition Assay.
Western Blot for MAPK Phosphorylation
This protocol is used to assess the effect of UK-356618 on the activation of MAPK signaling pathways in cells.
Principle: Western blotting is used to detect the levels of phosphorylated (activated) forms of key MAPK proteins (e.g., p-ERK, p-p38, p-JNK) in cell lysates following treatment with an inflammatory stimulus and UK-356618.
Materials:
-
Cell line of interest (e.g., synoviocytes, macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α, IL-1β)
-
UK-356618
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of UK-356618 for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) for a time known to induce MAPK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
UK-356618 is a powerful and selective inhibitor of MMP-3 with a well-defined mechanism of action centered on the direct inhibition of the enzyme's catalytic activity. Its high selectivity makes it an invaluable research tool for dissecting the specific contributions of MMP-3 to various physiological and pathological processes. By modulating the activity of MMP-3, UK-356618 has the potential to impact downstream signaling pathways, including the MAPK and NF-κB cascades, which are critical in inflammation and disease progression. Further investigation into the in vivo efficacy and safety of UK-356618 and other selective MMP-3 inhibitors is warranted to fully explore their therapeutic potential.
References
- 1. Interleukin-1beta induces MMP-9 expression via p42/p44 MAPK, p38 MAPK, JNK, and nuclear factor-kappaB signaling pathways in human tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-α-induced NF-κB activation stimulates skeletal muscle glycolytic metabolism through activation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-356618: A Selective Inhibitor of Matrix Metalloproteinase-3 (MMP-3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the turnover of extracellular matrix (ECM) components. Its substrates include collagens (types II, III, IV, IX, and X), proteoglycans, fibronectin, laminin, and elastin.[1] Beyond its direct degradative functions, MMP-3 is a key activator of other pro-MMPs, including pro-MMP-1, pro-MMP-8, and pro-MMP-9, positioning it as a central regulator in tissue remodeling and degradation cascades.[2] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and neuroinflammatory diseases.[2][3]
UK-356618 is a potent and highly selective inhibitor of MMP-3. Its ability to discriminate between MMP-3 and other MMP family members makes it a valuable tool for elucidating the specific roles of MMP-3 in physiological and pathological processes and a promising candidate for therapeutic development. This guide provides a comprehensive overview of UK-356618, including its inhibitory activity, selectivity, proposed experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Biochemical Profile and Selectivity
UK-356618 is a succinyl hydroxamate-based inhibitor that demonstrates high affinity for the active site of MMP-3.[4] Its chemical name is N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine.[5]
The inhibitory potency and selectivity of UK-356618 have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against a panel of MMPs are summarized in the table below.
| MMP Target | IC50 (nM) | Selectivity over MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-13 | 73 | ~12-fold |
| MMP-9 | 840 | ~142-fold |
| MMP-2 | 1790 | ~303-fold |
| MMP-14 | 1900 | ~322-fold |
| MMP-1 | 51000 | ~8644-fold |
Data compiled from multiple sources.[5][6]
The data clearly indicates that UK-356618 is a highly selective inhibitor of MMP-3, with significantly lower potency against other tested MMPs. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Experimental Protocols
Determination of IC50 using a Fluorometric Assay
This protocol describes a general method for determining the IC50 of UK-356618 against MMP-3 using a commercially available fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant human MMP-3 (activated)
-
FRET-based MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
UK-356618
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of UK-356618: Dissolve UK-356618 in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of UK-356618: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare enzyme solution: Dilute the activated MMP-3 in Assay Buffer to the desired working concentration.
-
Prepare substrate solution: Dilute the FRET substrate in Assay Buffer to the desired working concentration.
-
Assay setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
UK-356618 dilution (or vehicle control)
-
MMP-3 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the FRET substrate solution to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET substrate used.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for IC50 determination of UK-356618 against MMP-3.
In Vivo Evaluation in a Rat Model of Collagen-Induced Arthritis (CIA)
This protocol outlines a representative in vivo study to assess the efficacy of UK-356618 in a preclinical model of rheumatoid arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
UK-356618
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 7, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
-
Treatment:
-
Begin treatment with UK-356618 or vehicle on a prophylactic or therapeutic schedule. For prophylactic treatment, start administration before the onset of clinical signs of arthritis. For therapeutic treatment, begin administration after the onset of arthritis.
-
Administer UK-356618 orally or via intraperitoneal injection at a predetermined dose and frequency.
-
-
Monitoring and Assessment:
-
Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the thickness of the hind paws regularly using calipers.
-
Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale).
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).
-
Harvest joints for histological analysis to assess cartilage and bone erosion, and synovial inflammation.
-
Caption: Workflow for in vivo evaluation of UK-356618 in a CIA rat model.
Signaling Pathways
The expression and activity of MMP-3 are tightly regulated by complex signaling networks. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of MMP-3 expression through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of MMP-3 by UK-356618 can have downstream effects on these inflammatory signaling cascades. By reducing the proteolytic activity of MMP-3, UK-356618 can indirectly modulate the inflammatory microenvironment. For instance, MMP-3 can process and activate certain cytokines and chemokines, and its inhibition can therefore dampen pro-inflammatory signaling.
MMP-3 and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including MMP-3. Inhibition of MMP-3 may disrupt a positive feedback loop where MMP-3 contributes to the inflammatory environment that further activates NF-κB.
// Nodes "TNFa" [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TNFR" [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "IkB" [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; "NFkB_cyto" [label="NF-κB\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; "NFkB_nuc" [label="NF-κB\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_gene" [label="MMP-3 Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_protein" [label="MMP-3 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "UK356618" [label="UK-356618", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "TNFa" -> "TNFR" [label="Binds", color="#5F6368"]; "TNFR" -> "IKK" [label="Activates", color="#5F6368"]; "IKK" -> "IkB" [label="Phosphorylates", color="#5F6368"]; "IkB" -> "NFkB_cyto" [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; "NFkB_cyto" -> "NFkB_nuc" [label="Translocates", color="#4285F4"]; "NFkB_nuc" -> "MMP3_gene" [label="Activates Transcription", color="#4285F4"]; "MMP3_gene" -> "MMP3_protein" [label="Translation", color="#34A853"]; "MMP3_protein" -> "Inflammation" [label="Promotes", color="#EA4335"]; "UK356618" -> "MMP3_protein" [label="Inhibits", arrowhead=tee, color="#5F6368", style=bold]; }
Caption: Role of NF-κB in MMP-3 expression and its inhibition by UK-356618.MMP-3 and the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Pro-inflammatory cytokines can activate MAPK pathways, leading to the activation of transcription factors such as AP-1, which in turn can induce the expression of MMP-3. The inhibition of MMP-3 can potentially reduce the activation of the MAPK pathway by decreasing the levels of inflammatory mediators that trigger this cascade.
// Nodes "Cytokines" [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor" [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKKK" [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKK" [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK" [label="MAPK\n(e.g., p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; "AP1" [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_gene" [label="MMP-3 Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_protein" [label="MMP-3 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "UK356618" [label="UK-356618", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges "Cytokines" -> "Receptor" [label="Bind", color="#5F6368"]; "Receptor" -> "MAPKKK" [label="Activates", color="#5F6368"]; "MAPKKK" -> "MAPKK" [label="Phosphorylates", color="#5F6368"]; "MAPKK" -> "MAPK" [label="Phosphorylates", color="#5F6368"]; "MAPK" -> "AP1" [label="Activates", color="#4285F4"]; "AP1" -> "MMP3_gene" [label="Activates Transcription", color="#4285F4"]; "MMP3_gene" -> "MMP3_protein" [label="Translation", color="#34A853"]; "UK356618" -> "MMP3_protein" [label="Inhibits", arrowhead=tee, color="#5F6368", style=bold]; }
Caption: Regulation of MMP-3 expression by the MAPK pathway.Conclusion
UK-356618 is a potent and highly selective inhibitor of MMP-3, making it an invaluable research tool for dissecting the specific functions of this key enzyme in health and disease. Its selectivity profile minimizes the confounding effects of inhibiting other MMPs, allowing for a more precise understanding of MMP-3's role in various biological processes. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of UK-356618 and other selective MMP-3 inhibitors. A deeper understanding of how MMP-3 inhibition modulates inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial for the development of targeted therapies for a range of debilitating diseases.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
UK-356618: A Potent and Selective Inhibitor of Matrix Metalloproteinase-3 (MMP-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme implicated in the pathology of various inflammatory diseases, cancer, and neurological conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of UK-356618. Detailed experimental methodologies for the characterization of MMP-3 inhibition are outlined, and the role of MMP-3 in relevant signaling pathways is visually represented. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of MMP-3 inhibition.
Chemical Structure and Physicochemical Properties
UK-356618 is a synthetic, non-peptidic inhibitor of MMP-3. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₄₃N₃O₄S |
| Molecular Weight | 597.79 g/mol |
| Canonical SMILES | Not available |
| InChI Key | Not available |
| CAS Number | 313473-45-3 |
| Appearance | Not available |
| Solubility | Not available |
Biological Activity and Selectivity
UK-356618 is a potent inhibitor of human MMP-3, also known as stromelysin-1. The inhibitory activity of UK-356618 has been quantified through in vitro enzymatic assays. The selectivity profile against other matrix metalloproteinases is a critical feature of this compound.
| Target | IC₅₀ (nM) | Selectivity (fold vs. MMP-3) |
| MMP-3 | 5.9 | - |
| MMP-1 | >830 | >140 |
| MMP-2 | >830 | >140 |
| MMP-9 | >830 | >140 |
| MMP-14 | >830 | >140 |
Mechanism of Action
Matrix metalloproteinase-3 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, including collagens, proteoglycans, and fibronectin.[1] MMP-3 is also involved in the activation of other MMPs, such as pro-MMP-1, pro-MMP-8, and pro-MMP-9, making it a key regulator in tissue remodeling, inflammation, and tumor invasion.[1] UK-356618 exerts its inhibitory effect by binding to the active site of MMP-3, thereby preventing the enzymatic degradation of its substrates.
Signaling Pathways Modulated by UK-356618
The inhibition of MMP-3 by UK-356618 can impact several downstream signaling pathways that are aberrantly activated in pathological conditions. MMP-3 expression and activity are known to be regulated by and to influence key inflammatory and oncogenic pathways.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds such as UK-356618 against MMP-3.
MMP-3 Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic MMP-3 substrate.
Materials:
-
Recombinant human MMP-3 (activated)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
UK-356618 (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of UK-356618 in DMSO.
-
Create a serial dilution of UK-356618 in assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Diluted UK-356618 or DMSO (for control wells)
-
Recombinant human MMP-3 solution
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-3 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of UK-356618 relative to the DMSO control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
UK-356618 is a valuable pharmacological tool for investigating the biological roles of MMP-3. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting diseases driven by excessive MMP-3 activity. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Technical Guide: UK-356618 Inhibition of Matrix Metalloproteinase-3 (MMP-3)
This technical guide provides an in-depth overview of the inhibitory activity of UK-356618 against Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Quantitative Analysis of UK-356618 Inhibitory Activity
UK-356618 is a potent and highly selective inhibitor of MMP-3.[1][2][3] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: IC50 Values of UK-356618 for MMP-3 and Other MMPs
The following table summarizes the IC50 values of UK-356618 against a panel of Matrix Metalloproteinases, highlighting its selectivity for MMP-3.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-3 (Stromelysin-1) | 5.9 [1][2][3] |
| MMP-13 (Collagenase-3) | 73 |
| MMP-9 (Gelatinase B) | 840 |
| MMP-2 (Gelatinase A) | 1790 |
| MMP-14 (MT1-MMP) | 1900 |
| MMP-1 (Collagenase-1) | 51000 |
Data sourced from publicly available biochemical assays.
Experimental Protocol: Determination of MMP-3 Inhibition IC50
The IC50 value of an inhibitor for an MMP is typically determined using a fluorogenic substrate assay. The following is a generalized protocol that outlines the key steps involved in such an experiment.
Objective: To determine the concentration of UK-356618 required to inhibit 50% of the activity of recombinant human MMP-3.
Materials:
-
Recombinant human MMP-3 (active form)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
UK-356618 of known concentration
-
96-well microtiter plates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of UK-356618 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of UK-356618 in the assay buffer to achieve a range of concentrations.
-
Dilute the recombinant MMP-3 and the fluorogenic substrate in the assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
A specific concentration of the UK-356618 dilution (or vehicle control)
-
A fixed concentration of the active MMP-3 enzyme
-
-
Include control wells:
-
Positive control: Enzyme and substrate without the inhibitor.
-
Negative control: Substrate and buffer without the enzyme.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic MMP-3 substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. The cleavage of the substrate by MMP-3 separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of MMP-3 activity against the logarithm of the UK-356618 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an MMP-3 inhibitor.
Caption: Workflow for MMP-3 Inhibition Assay.
MMP-3 Regulation via the MAPK Signaling Pathway
The expression of MMP-3 is regulated by various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway can be activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][5]
Caption: TNF-α Induced MMP-3 Expression via MAPK Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UK-356618 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The continuous and controlled remodeling of the ECM is crucial for a variety of physiological processes, including development, wound healing, and tissue repair. Dysregulation of ECM remodeling is a hallmark of numerous pathological conditions, such as fibrosis, arthritis, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of ECM components. Among these, Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme capable of degrading a broad spectrum of ECM proteins and activating other MMPs. This technical guide provides an in-depth overview of UK-356618, a potent and selective inhibitor of MMP-3, and its role in the modulation of ECM remodeling. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize its impact on relevant signaling pathways.
Introduction to UK-356618
UK-356618 is a succinyl hydroxamate-based compound identified as a highly potent and selective inhibitor of MMP-3.[1] Its ability to specifically target MMP-3 over other MMPs makes it a valuable pharmacological tool for elucidating the specific roles of this enzyme in various biological and pathological processes related to ECM remodeling.
Quantitative Data: Inhibitory Activity of UK-356618
The inhibitory potency of UK-356618 against MMP-3 and its selectivity over other MMPs have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 (Stromelysin-1) | 5.9 | - |
| MMP-1 (Collagenase-1) | 51,000 | >8600-fold |
| MMP-2 (Gelatinase-A) | 1,790 | >300-fold |
| MMP-9 (Gelatinase-B) | 840 | >140-fold |
| MMP-13 (Collagenase-3) | Not specified in detail, but less potent than against MMP-3 | - |
| MMP-14 (MT1-MMP) | 1,900 | >320-fold |
Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001.[1]
Signaling Pathways in ECM Remodeling Modulated by UK-356618
MMP-3 plays a crucial role in pathological ECM remodeling, particularly in fibrotic processes. One of the key mechanisms involves the activation of the Wnt/β-catenin signaling pathway, which is a critical driver of fibrosis. MMP-3 can cleave E-cadherin, a cell-cell adhesion molecule, leading to the release of β-catenin from the cytoplasmic membrane. Liberated β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of pro-fibrotic genes and inducing epithelial-mesenchymal transition (EMT). By inhibiting MMP-3, UK-356618 can effectively block this cascade, thereby attenuating the fibrotic response.
Caption: Signaling pathway of MMP-3 in fibrosis and its inhibition by UK-356618.
Experimental Protocols
In Vitro MMP-3 Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the inhibitory activity of UK-356618 against MMP-3 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-3 (activated)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
UK-356618
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare UK-356618 dilutions: Prepare a stock solution of UK-356618 in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of inhibitor concentrations.
-
Enzyme preparation: Dilute the activated MMP-3 enzyme to the desired concentration in Assay Buffer.
-
Assay setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of the UK-356618 dilution (or vehicle for control)
-
20 µL of diluted MMP-3 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Add 20 µL of the fluorogenic MMP-3 substrate to each well to start the enzymatic reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
Data analysis:
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro MMP-3 inhibition assay.
In Vivo Model of Focal Cerebral Ischemia in Rats
This protocol is based on the methodology described by Hafez et al. (2016) to investigate the in vivo effects of UK-356618 on MMP-3 activity in a model of hyperglycemic stroke.[2]
Animals:
-
Male Wistar rats
Induction of Hyperglycemia and Ischemia:
-
Induce hyperglycemia by a single intraperitoneal injection of streptozotocin.
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 90 minutes followed by reperfusion.
Administration of UK-356618:
-
Immediately following reperfusion, administer a single intravenous (IV) dose of UK-356618 (15 mg/kg) or vehicle control.[2][3]
Assessment of ECM Remodeling and MMP-3 Activity:
-
Tissue Collection: At a predetermined time point (e.g., 24 hours or 7 days post-reperfusion), euthanize the animals and collect brain tissue.[1]
-
MMP-3 Activity Assay: Homogenize the brain tissue and measure MMP-3 activity using a fluorometric assay as described in the in vitro protocol.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to localize the expression of MMP-3 and components of the ECM (e.g., collagen IV, laminin) and tight junction proteins (e.g., occludin, claudin-5).[3]
-
Western Blotting: Use western blotting to quantify the protein levels of MMP-3, ECM proteins, and tight junction proteins in brain homogenates.[3]
Caption: Experimental workflow for the in vivo assessment of UK-356618.
Conclusion
UK-356618 is a potent and selective inhibitor of MMP-3 that serves as a critical tool for investigating the role of this enzyme in ECM remodeling. Its high selectivity allows for the targeted exploration of MMP-3's functions in various physiological and pathological contexts. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of MMP-3 inhibition in diseases characterized by aberrant ECM turnover. Future studies utilizing UK-356618 will likely continue to unravel the complex mechanisms of ECM remodeling and pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloprotease 3 Exacerbates Hemorrhagic Transformation and Worsens Functional Outcomes in Hyperglycemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral microvascular matrix metalloproteinase-3 (MMP3) contributes to vascular injury after stroke in female diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Effects of UK-356618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of UK-356618, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3). This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
Introduction to UK-356618
UK-356618 is a succinyl hydroxamate-based compound identified as a highly potent and selective inhibitor of MMP-3 (stromelysin-1)[1][2][3]. MMP-3 is a key enzyme in the matrix metalloproteinase family, which plays a critical role in the breakdown of extracellular matrix components. In inflammatory conditions such as rheumatoid arthritis and ankylosing spondylitis, MMP-3 is overexpressed and contributes to tissue degradation and the perpetuation of the inflammatory cascade[3][4]. By selectively targeting MMP-3, UK-356618 presents a promising therapeutic strategy for mitigating inflammation and joint destruction associated with these and other inflammatory disorders.
Mechanism of Action: Inhibition of the MMP-3 Inflammatory Cascade
The anti-inflammatory effects of UK-356618 are directly linked to its inhibition of MMP-3. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are potent inducers of MMP-3 expression in synovial cells and chondrocytes[5]. Once activated, MMP-3 can degrade a wide range of extracellular matrix proteins. Furthermore, MMP-3 acts as a key upstream activator in a pro-inflammatory cascade[4]. It can activate other pro-MMPs, including pro-MMP-1, pro-MMP-8, and pro-MMP-9, leading to widespread tissue damage[3].
MMP-3 also directly contributes to the inflammatory environment by processing and activating other signaling molecules. For instance, MMP-3 can cleave pro-TNF-α from the cell surface of macrophages, releasing the active form of this potent pro-inflammatory cytokine. This released TNF-α can then, in a positive feedback loop, stimulate the production of cyclooxygenase-2 (COX-2) and subsequently more MMP-9, further amplifying the inflammatory response[6]. UK-356618, by inhibiting MMP-3, effectively disrupts this vicious cycle.
Quantitative Data on Inhibitory Activity
UK-356618 has been demonstrated to be a potent and highly selective inhibitor of MMP-3. The following table summarizes the in vitro inhibitory activity of UK-356618 against a panel of human matrix metalloproteinases.
| Enzyme Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | 51,000 | >8600-fold |
| MMP-2 | 1,790 | >300-fold |
| MMP-9 | 840 | >140-fold |
| MMP-14 | 1,900 | >320-fold |
Data sourced from Fray M.J., et al. Bioorganic & Medicinal Chemistry Letters, 2001.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for in vitro and in vivo assays relevant to the investigation of UK-356618's anti-inflammatory effects.
In Vitro Enzyme Inhibition Assay
This protocol is based on the methodology used for the initial characterization of UK-356618's inhibitory activity.
Objective: To determine the IC50 value of UK-356618 against recombinant human MMP-3.
Materials:
-
Recombinant human MMP-3 (catalytic domain)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
UK-356618 (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of UK-356618 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the diluted UK-356618 solutions or vehicle (DMSO in Assay Buffer) to respective wells.
-
Add 25 µL of a pre-determined concentration of recombinant MMP-3 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-3 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 328 nm, emission at 393 nm) at 37°C. Record readings every 60 seconds for 20-30 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each concentration of UK-356618 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. MMP3 as a Molecular Link: Unraveling the Connection Between Ankylosing Spondylitis and Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
UK-356618: A Potent and Selective MMP-3 Inhibitor with Potential in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2][3] With an IC50 value of 5.9 nM for MMP-3, it demonstrates significant selectivity over other MMPs, including MMP-1, -2, -9, and -14.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including cancer progression, where they facilitate tumor growth, invasion, and metastasis. This guide provides a comprehensive overview of the available technical information on UK-356618, focusing on its potential application in cancer research.
Quantitative Data Summary
While extensive quantitative data on the anti-cancer activity of UK-356618 is not yet publicly available, its potent and selective inhibition of MMP-3 suggests significant potential. The key inhibitory data is summarized below.
| Target | IC50 (nM) | Selectivity | Reference |
| MMP-3 | 5.9 | >140-fold vs. MMP-1, -2, -9, -14 | [3] |
A crucial study demonstrated that UK-356618 treatment efficiently abolished the effect of TNF-α on the migration of NCI-H446 lung cancer cells.[2] This finding directly links UK-356618 to a key process in cancer metastasis.
Mechanism of Action and Signaling Pathway
MMP-3 plays a multifaceted role in cancer progression. It can degrade various ECM components, activate other pro-MMPs, and modulate signaling pathways that promote cell proliferation, migration, and invasion. In lung cancer, a significant signaling axis involves MMP-3 and the small GTPase Rac1b.[4] MMP-3 can induce the expression of Rac1b, a tumorigenic splice isoform of Rac1, which in turn promotes epithelial-mesenchymal transition (EMT), a critical process in metastasis.[4]
The inhibitory action of UK-356618 on MMP-3 is expected to disrupt these downstream signaling events, thereby mitigating the pro-cancerous effects of MMP-3.
Experimental Protocols
Detailed experimental protocols for the use of UK-356618 in cancer research are not widely published. However, based on its known activity and general laboratory procedures, the following methodologies can be adapted.
Cell Migration Assay (Transwell Assay) for NCI-H446 Cells
This protocol is a hypothetical adaptation based on the finding that UK-356618 inhibits TNF-α induced migration of NCI-H446 cells.
1. Cell Culture and Preparation:
-
Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
2. Assay Procedure:
-
Use Transwell inserts with an 8 µm pore size.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of TNF-α).
-
In the upper chamber, add the NCI-H446 cell suspension.
-
To test the effect of UK-356618, pre-incubate the cell suspension with various concentrations of UK-356618 (e.g., 1 nM to 1 µM) for 30 minutes before adding to the upper chamber. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm using a microplate reader.
-
Alternatively, count the migrated cells in several random fields under a microscope.
Western Blot Analysis of MMP-3 Signaling Pathway
This protocol can be used to investigate the effect of UK-356618 on the expression of proteins in the MMP-3 signaling pathway.
1. Sample Preparation:
-
Culture cancer cells (e.g., NCI-H446) and treat with or without UK-356618 at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-3, Rac1b, and downstream markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
In Vivo Studies
An in vivo study has demonstrated that intravenous injection of UK-356618 at 15 mg/kg in rats significantly reduces MMP-3 activity in the brain.[2] While this study was not in a cancer model, it provides a basis for designing in vivo oncology experiments.
Xenograft Tumor Model Workflow
The following is a general workflow for evaluating the anti-cancer efficacy of UK-356618 in a xenograft mouse model.
Conclusion
UK-356618 is a potent and selective inhibitor of MMP-3 with demonstrated activity in a cancer-relevant cell migration assay. Its mechanism of action, through the inhibition of MMP-3, targets a key driver of tumor progression and metastasis. While further in-depth studies are required to fully elucidate its anti-cancer potential, the existing data strongly support its use as a valuable research tool and a promising candidate for further drug development in oncology. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the therapeutic utility of UK-356618 in various cancer models.
References
UK-356618: A Potent and Selective MMP-3 Inhibitor for Potential Application in Arthritic Diseases
An In-depth Technical Review for Researchers and Drug Development Professionals
Abstract
UK-356618 has been identified as a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme implicated in the pathological degradation of cartilage in rheumatoid arthritis and osteoarthritis. This document provides a comprehensive overview of the available preclinical data on UK-356618, including its inhibitory activity and selectivity. It also details generalized experimental protocols relevant to its evaluation and outlines the critical signaling pathways governing MMP-3 expression and activity in the context of arthritis. While preclinical studies in specific arthritis models and clinical trial data for UK-356618 are not publicly available, this guide serves as a foundational resource for researchers interested in the therapeutic potential of selective MMP-3 inhibition.
Introduction to UK-356618 and its Target: MMP-3
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the turnover of the extracellular matrix (ECM).[1][2] In pathological conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), MMP-3 is overexpressed in the synovial lining and by chondrocytes.[3][4] Its detrimental effects are twofold: direct degradation of key cartilage components, including proteoglycans, and the activation of other pro-MMPs, such as pro-MMP-1, pro-MMP-8, pro-MMP-9, and pro-MMP-13, thereby amplifying the destructive cascade within the joint.[1][5] Consequently, elevated levels of MMP-3 in serum and synovial fluid of arthritis patients are considered a biomarker of disease activity and progression.[3][5]
UK-356618 is a small molecule inhibitor designed to selectively target MMP-3. Its high potency and selectivity offer the potential for a targeted therapeutic approach to mitigate cartilage degradation in arthritic diseases, potentially with a more favorable safety profile than broad-spectrum MMP inhibitors.[1][6]
Quantitative Data: In Vitro Inhibitory Activity of UK-356618
Published data demonstrates the high potency and selectivity of UK-356618 for MMP-3. The following table summarizes the key inhibitory concentration (IC50) value.
| Enzyme | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | >826 | >140-fold |
| MMP-2 | >826 | >140-fold |
| MMP-9 | >826 | >140-fold |
| MMP-14 | >826 | >140-fold |
Data sourced from publicly available information.[1]
Experimental Protocols
While the specific, detailed protocols for the characterization of UK-356618 are not available in the public domain, this section provides representative methodologies for key experiments in the evaluation of MMP-3 inhibitors.
Fluorometric MMP-3 Inhibition Assay (General Protocol)
This protocol is based on commercially available MMP-3 inhibitor screening kits and provides a general framework for determining the IC50 of a test compound.
Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-3, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to prevent this cleavage and the subsequent increase in fluorescence.[6][7]
Materials:
-
Recombinant human MMP-3 enzyme
-
FRET-based MMP-3 substrate
-
Assay buffer (typically containing Tris-HCl, CaCl2, ZnCl2)
-
Test compound (e.g., UK-356618) at various concentrations
-
A known MMP inhibitor as a positive control
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the MMP-3 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over a period of 30-60 minutes.[6][7]
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Collagen-Induced Arthritis (CIA) in Rats (General Protocol)
The CIA rat model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response targeting the collagen in the animals' own joints, leading to a chronic, progressive inflammatory arthritis.[3][8]
Materials:
-
Male Wistar or Lewis rats (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA (for the primary immunization) or IFA (for the booster immunization).
-
Primary Immunization (Day 0): Anesthetize the rats and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[2]
-
Monitoring of Arthritis:
-
Begin daily clinical assessment for signs of arthritis around day 10 post-primary immunization.
-
Evaluate each paw for redness, swelling, and joint deformity.
-
Assign a clinical arthritis score to each paw (e.g., on a scale of 0-4), with a maximum possible score of 16 per animal.
-
Measure paw thickness or volume using calipers or a plethysmometer.
-
-
Drug Administration: The test compound (e.g., UK-356618) can be administered prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs of arthritis). The route of administration can be oral, intraperitoneal, or intravenous.
-
Endpoint Analysis: At the termination of the study, collect blood for serum biomarker analysis (e.g., MMP-3 levels, inflammatory cytokines). Harvest joints for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
Signaling Pathways and Experimental Workflows
The expression and activity of MMP-3 in arthritic joints are tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Pro-inflammatory Cytokine-Induced MMP-3 Expression
TNF-α and IL-1β, produced by immune cells and synovial fibroblasts, bind to their respective receptors on chondrocytes and synoviocytes, initiating intracellular signaling cascades that converge on the activation of transcription factors, leading to the upregulation of MMP-3 gene expression.[4][9]
Caption: Cytokine-induced signaling pathways leading to MMP-3 expression.
Activation of MMP-3 and Downstream Effects
MMP-3 is secreted as an inactive zymogen (pro-MMP-3) and requires extracellular activation by other proteases. Once active, MMP-3 contributes to cartilage degradation directly and by activating other MMPs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
- 3. Matrix Metalloproteinase Gene Activation Resulting from Disordred Epigenetic Mechanisms in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmp3.hu [mmp3.hu]
- 5. Serum matrix metalloproteinase 3 levels are associated with an effect of iguratimod as add-on therapy to biological DMARDs in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel series of highly selective inhibitors of MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the structural determinants for selective inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-356618: A Potent and Selective MMP-3 Inhibitor - A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, experimental protocols, and key quantitative data. All information is collated from publicly available scientific literature.
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[1] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer, and neuroinflammatory diseases.[1][2] Consequently, the development of potent and selective MMP-3 inhibitors represents a promising therapeutic strategy.
UK-356618 emerged from a structure-activity relationship (SAR) study of succinyl hydroxamic acids designed to selectively target MMP-3.[3] This guide details the key aspects of its discovery and synthesis, providing a valuable resource for the scientific community.
Discovery and Biological Activity
UK-356618 was identified as a highly potent and selective inhibitor of MMP-3. The key structural features contributing to its activity and selectivity were optimized through systematic modifications of the succinyl hydroxamic acid scaffold.[3]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of UK-356618 against MMP-3 and its selectivity over other MMPs were determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | 51,000 | >8600-fold |
| MMP-2 | 1790 | >300-fold |
| MMP-9 | 840 | >140-fold |
| MMP-14 | 1900 | >320-fold |
| Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001 Feb 26;11(4):571-4.[3] |
Synthesis of UK-356618
The synthesis of UK-356618 involves a multi-step process culminating in the formation of the final succinyl hydroxamic acid derivative. While the specific, detailed protocol from the primary literature is not publicly available, a general synthetic strategy can be inferred from related publications on similar compounds. The proposed synthesis involves the preparation of key intermediates followed by their coupling to assemble the final molecule.
General Synthetic Workflow
The synthesis can be conceptually broken down into the formation of the core structure and the introduction of the side chains that confer potency and selectivity.
Mechanism of Action and Signaling Pathways
UK-356618 exerts its therapeutic effects by directly inhibiting the enzymatic activity of MMP-3. MMP-3 is a key player in several signaling pathways that are crucial in inflammation and cancer progression.[2] By blocking MMP-3, UK-356618 can modulate these pathways.
MMP-3 Signaling in Inflammation
In inflammatory conditions such as rheumatoid arthritis, pro-inflammatory cytokines like TNF-α and IL-1β trigger signaling cascades that lead to the upregulation of MMP-3 expression. These pathways often involve the activation of transcription factors like NF-κB and AP-1 through the MAPK and other kinase pathways.[2]
Experimental Protocols
This section outlines the general methodologies for key experiments related to the evaluation of UK-356618.
MMP-3 Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against MMP-3.
Materials:
-
Recombinant human MMP-3 (active form)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
UK-356618 (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of UK-356618 in assay buffer.
-
Add a defined amount of active MMP-3 to each well of the microplate.
-
Add the diluted UK-356618 solutions to the respective wells. Include a positive control (MMP-3 without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of UK-356618 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
UK-356618 is a potent and highly selective inhibitor of MMP-3, demonstrating significant promise as a pharmacological tool and a potential therapeutic lead. Its discovery has provided valuable insights into the design of selective MMP inhibitors. The data and protocols presented in this guide offer a foundational resource for further research and development in this area. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of UK-356618: A Technical Guide to its Matrix Metalloproteinase Inhibition Profile
For Immediate Release
PISA, Italy – November 21, 2025 – In the intricate landscape of drug discovery, the precise targeting of enzymes is paramount. This technical guide provides a comprehensive analysis of the selectivity profile of UK-356618, a potent inhibitor of matrix metalloproteinase-3 (MMP-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a detailed understanding of UK-356618's mechanism of action.
UK-356618 has emerged as a highly selective inhibitor of MMP-3, an enzyme implicated in a range of physiological and pathological processes, including tissue remodeling, arthritis, and cancer metastasis.[1] Understanding its inhibitory activity against a panel of related MMPs is crucial for predicting its therapeutic window and potential off-target effects.
Quantitative Selectivity Profile of UK-356618
The inhibitory potency of UK-356618 against various matrix metalloproteinases has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data clearly demonstrates the remarkable selectivity of UK-356618 for MMP-3.
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Fold Selectivity vs. MMP-3 |
| MMP-3 (Stromelysin-1) | 5.9 | 1x |
| MMP-1 (Collagenase-1) | 51,000 | ~8644x |
| MMP-2 (Gelatinase-A) | 1790 | ~303x |
| MMP-9 (Gelatinase-B) | 840 | ~142x |
| MMP-14 (MT1-MMP) | 1900 | ~322x |
Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001 Feb 26;11(4):571-4.[2]
The data unequivocally shows that UK-356618 is substantially more potent against MMP-3 than against MMP-1, MMP-2, MMP-9, and MMP-14, with selectivity ratios ranging from approximately 142-fold to over 8600-fold.[1][2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from the inhibition of other MMPs.
Experimental Methodology: Determining MMP Inhibition
The IC50 values for UK-356618 were determined using a well-established fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity and its inhibition.
Principle of the Fluorogenic Substrate Assay
The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence of the reporter is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
General Protocol Outline
-
Enzyme Activation: Recombinant human pro-MMPs are activated to their catalytic forms according to standard laboratory procedures, often involving treatment with a protease like trypsin or an organomercurial compound such as 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: UK-356618 is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A dilution series is then prepared in the assay buffer to achieve a range of inhibitor concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of UK-356618 in a 96-well microplate.
-
Substrate Addition: The reaction is initiated by the addition of the fluorogenic peptide substrate.
-
Fluorescence Monitoring: The increase in fluorescence is monitored kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves. The percentage of inhibition at each concentration of UK-356618 is determined relative to a control reaction with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Caption: Experimental workflow for determining MMP inhibition using a fluorogenic substrate assay.
The Central Role of MMP-3 in the MMP Activation Cascade
MMP-3 (stromelysin-1) is not only a key enzyme in the degradation of extracellular matrix components but also plays a crucial role as an activator of other pro-MMPs.[3] This positions MMP-3 as a central node in the complex network of proteolytic activity that governs tissue homeostasis and disease progression. The selective inhibition of MMP-3 by UK-356618 can therefore have cascading effects on the broader MMP system.
MMP-3 is known to activate several other MMPs, including pro-MMP-1, pro-MMP-8, pro-MMP-9, and pro-MMP-13.[1] By targeting MMP-3, UK-356618 can indirectly modulate the activity of these downstream MMPs, which are themselves implicated in various pathological conditions.
Caption: The role of MMP-3 as a key activator in the MMP cascade and its inhibition by UK-356618.
Upstream Regulation of MMP-3 Expression
The expression of the MMP-3 gene is tightly regulated by a variety of extracellular stimuli, including cytokines and growth factors. These signaling molecules can trigger intracellular cascades that culminate in the transcriptional activation of the MMP-3 gene. A key pathway involved in this process is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent inducers of MMP-3 expression.[3] Their binding to cell surface receptors initiates a phosphorylation cascade involving a series of kinases (MAPKKK, MAPKK, and MAPK), which ultimately leads to the activation of transcription factors, such as AP-1 (Activator Protein-1), that bind to the promoter region of the MMP-3 gene and drive its transcription.
Caption: Simplified signaling pathway for the induction of MMP-3 expression via the MAPK cascade.
Conclusion
UK-356618 is a potent and highly selective inhibitor of MMP-3. Its selectivity profile, characterized by significantly lower potency against other MMPs, underscores its potential as a targeted therapeutic agent. The fluorogenic substrate assay provides a robust method for quantifying its inhibitory activity. By targeting a key upstream activator in the MMP cascade, UK-356618 offers a promising strategy for modulating the proteolytic environment in various disease states. This technical guide provides a foundational understanding for further research and development of this and other selective MMP inhibitors.
References
- 1. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
UK-356618: A Potent and Selective Inhibitor of Stromelysin-1 (MMP-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of UK-356618 on stromelysin-1, also known as matrix metalloproteinase-3 (MMP-3). Stromelysin-1 is a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.[1] The development of potent and selective inhibitors for this enzyme is therefore of significant interest in the exploration of new therapeutic agents. UK-356618, a succinyl hydroxamate-based compound, has emerged as a highly effective and selective inhibitor of stromelysin-1.[1][2]
Quantitative Analysis of Inhibitory Activity
UK-356618 demonstrates potent inhibition of stromelysin-1 with a high degree of selectivity over other matrix metalloproteinases. The inhibitory activities, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Enzyme | IC50 (nM) | Selectivity vs. Stromelysin-1 (fold) |
| Stromelysin-1 (MMP-3) | 5.9 | - |
| Collagenase-1 (MMP-1) | 51,000 | >8600 |
| Gelatinase-A (MMP-2) | 1,790 | >300 |
| Gelatinase-B (MMP-9) | 840 | >140 |
| MT1-MMP (MMP-14) | 1,900 | >320 |
| Stromelysin-3 (MMP-13) | 73 | >12 |
Table 1: Inhibitory Potency and Selectivity of UK-356618 against various Matrix Metalloproteinases. Data sourced from Fray et al., 2001.[2] and Tocris Bioscience.
Mechanism of Action: Stromelysin-1 Inhibition
UK-356618 belongs to the class of succinyl hydroxamate inhibitors, which function by directly interacting with the catalytic domain of the matrix metalloproteinase. The primary mechanism of inhibition involves the hydroxamate group chelating the active site zinc ion, which is essential for the catalytic activity of stromelysin-1. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's proteolytic function.
Figure 1: Mechanism of Stromelysin-1 inhibition by UK-356618.
Experimental Protocols
The determination of the inhibitory activity of UK-356618 on stromelysin-1 is typically performed using a fluorogenic substrate assay. The following is a representative protocol for such an experiment.
Objective: To determine the IC50 value of UK-356618 for the inhibition of recombinant human stromelysin-1.
Materials:
-
Recombinant human stromelysin-1 (catalytic domain)
-
Fluorogenic stromelysin-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
UK-356618
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of UK-356618 in DMSO. A serial dilution series is then prepared in the assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the recombinant human stromelysin-1 in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add a defined volume of the diluted enzyme to each well of the 96-well plate.
-
Add the various concentrations of UK-356618 or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm).
-
Record fluorescence readings at regular intervals for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2: Experimental workflow for determining stromelysin-1 inhibition.
Stromelysin-1 in Signaling Pathways
Stromelysin-1 plays a crucial role in the degradation of extracellular matrix (ECM) components. Beyond its direct proteolytic activity, it can also influence cellular signaling pathways. One significant mechanism is through the cleavage of cell surface proteins like E-cadherin. The cleavage of E-cadherin can lead to the release of β-catenin from the cell membrane. Liberated β-catenin can then translocate to the nucleus and interact with LEF/TCF transcription factors, leading to the expression of genes involved in processes such as epithelial-mesenchymal transition (EMT) and cell proliferation, which are hallmarks of cancer progression.
Figure 3: Stromelysin-1's role in the E-cadherin/β-catenin signaling pathway.
References
- 1. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stromelysin-1 (MMP-3) and stromelysin-2 (MMP-10) expression in developing human bone: potential roles in skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of UK-356618: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the therapeutic potential of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in drug development.
Core Quantitative Data
The inhibitory activity of UK-356618 against a panel of matrix metalloproteinases (MMPs) highlights its selectivity for MMP-3. The following table summarizes the half-maximal inhibitory concentrations (IC50) from early in vitro studies.
| Enzyme | IC50 (nM) |
| MMP-3 | 5.9 |
| MMP-13 | 73 |
| MMP-9 | 840 |
| MMP-2 | 1790 |
| MMP-14 | 1900 |
| MMP-1 | 51000 |
Data sourced from early research publications.
Key Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol outlines a plausible method for determining the IC50 values of UK-356618 against various MMPs, based on standard fluorometric assays used in the early 2000s.
Objective: To quantify the inhibitory potency of UK-356618 against purified human MMPs.
Materials:
-
Recombinant human MMPs (MMP-1, -2, -3, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
UK-356618 (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a serial dilution of UK-356618 in DMSO, and then dilute further in Assay Buffer to the final desired concentrations.
-
Activate the pro-MMPs according to the manufacturer's instructions (typically with APMA - p-aminophenylmercuric acetate).
-
In a 96-well plate, add the activated MMP enzyme to each well.
-
Add the various concentrations of UK-356618 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin kinetic readings of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of UK-356618 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Assessment of MMP-3 Inhibition in a Rat Model
This protocol describes a likely methodology for evaluating the in vivo efficacy of UK-356618 in reducing MMP-3 activity in the brain of a rat model, as suggested by early research findings.
Objective: To determine the effect of intravenously administered UK-356618 on MMP-3 activity in the brain tissue of rats.
Animal Model:
-
Male Wistar rats (250-300g)
Materials:
-
UK-356618 formulated for intravenous injection
-
Vehicle control (e.g., saline or a suitable solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
Brain homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, and protease inhibitors)
-
Fluorogenic MMP-3 specific substrate
-
Fluorometer
Procedure:
-
Acclimatize male Wistar rats to laboratory conditions for at least one week.
-
Divide the rats into treatment and vehicle control groups.
-
Administer UK-356618 (15 mg/kg) or vehicle via intravenous injection.
-
At predetermined time points (e.g., 24 hours or 7 days) post-injection, euthanize the rats under deep anesthesia.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brains and isolate the region of interest (e.g., cortex or hippocampus).
-
Homogenize the brain tissue in ice-cold homogenization buffer using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each brain homogenate.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate specific for MMP-3.
-
Measure the fluorescence kinetically at 37°C.
-
Calculate the MMP-3 activity, normalized to the total protein concentration, and compare the activity between the UK-356618 treated and vehicle control groups.
Visualizing the Core Mechanisms
To better understand the biological context in which UK-356618 operates, the following diagrams illustrate the MMP-3 signaling pathway and a conceptual workflow for inhibitor screening.
Caption: MMP-3 Signaling Pathway and Point of Inhibition by UK-356618.
Caption: Conceptual Workflow for the Evaluation of UK-356618.
This guide serves as a foundational resource for understanding the initial research surrounding UK-356618. Further investigation into the full preclinical data, including pharmacokinetics, pharmacodynamics, and toxicology, is recommended for a complete assessment of its therapeutic potential.
Methodological & Application
Application Notes and Protocols for UK-356618, a Potent and Selective MMP-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the procurement, handling, and utilization of UK-356618, a high-affinity and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. Detailed protocols for key in vitro and in vivo experimental applications are provided to facilitate research in areas such as inflammation, oncology, and neuroscience.
Product Information
Chemical Name: N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine[1] CAS Number: 230961-08-7[1] Molecular Formula: C₃₄H₄₃N₃O₄[1] Molecular Weight: 557.72 g/mol [1]
Supplier and Purchasing Information
UK-356618 is available from several commercial suppliers for research purposes. It is typically supplied as a solid or in a pre-dissolved format.
| Supplier | Product Name | Catalog Number | Available Quantities | Formulation |
| MedChemExpress | UK 356618 | HY-107394 | 1 mg, 5 mg, 10 mg, 25 mg | Solid or 10 mM in DMSO |
| Tocris Bioscience | This compound | 4187 | Discontinued | - |
| Selleck Chemicals | This compound | E7519 | Varies | Solid |
Biological Activity and Quantitative Data
UK-356618 is a potent and selective inhibitor of MMP-3, an enzyme implicated in the pathology of various diseases, including rheumatoid arthritis and cancer.[2] Its selectivity for MMP-3 over other matrix metalloproteinases makes it a valuable tool for elucidating the specific roles of MMP-3 in physiological and pathological processes.
Table 1: Inhibitory Potency (IC₅₀) of UK-356618 against various MMPs [1]
| Matrix Metalloproteinase (MMP) | IC₅₀ (nM) |
| MMP-3 (Stromelysin-1) | 5.9 |
| MMP-13 (Collagenase-3) | 73 |
| MMP-9 (Gelatinase B) | 840 |
| MMP-2 (Gelatinase A) | 1790 |
| MMP-14 (MT1-MMP) | 1900 |
| MMP-1 (Collagenase-1) | 51000 |
Signaling Pathway
UK-356618 exerts its effect by directly inhibiting the catalytic activity of MMP-3. MMP-3 is a key enzyme in the breakdown of extracellular matrix (ECM) proteins and can activate other MMPs, such as pro-MMP-1, pro-MMP-8, and pro-MMP-9.[2] By inhibiting MMP-3, UK-356618 can modulate downstream signaling pathways involved in tissue remodeling, inflammation, and cell migration.
Caption: Inhibition of the MMP-3 signaling pathway by UK-356618.
Experimental Protocols
In Vitro MMP-3 Enzyme Inhibition Assay
This protocol is adapted from standard fluorogenic substrate-based MMP inhibition assays.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of UK-356618 against recombinant human MMP-3.
Materials:
-
Recombinant human MMP-3 (catalytic domain)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
UK-356618 stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a serial dilution of UK-356618 in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of the diluted UK-356618 or vehicle (DMSO) control, and 25 µL of diluted recombinant MMP-3 enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 100 µL of the fluorogenic MMP-3 substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro MMP-3 enzyme inhibition assay.
Cell Migration Assay (Transwell)
This protocol describes a general procedure for a transwell cell migration assay. It has been reported that UK-356618 can abolish the effect of TNF-α on cell migration in NCI-H446 cells.
Objective: To assess the effect of UK-356618 on the migration of cancer cells (e.g., NCI-H446) towards a chemoattractant.
Materials:
-
NCI-H446 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS or a specific growth factor)
-
UK-356618
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Seed NCI-H446 cells in a culture flask and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of UK-356618 or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the stained cells in several random fields under a microscope.
Caption: Workflow for the transwell cell migration assay.
In Vivo Ischemia-Reperfusion Model in Rats
UK-356618 has been shown to reduce MMP-3 activity in the brain following ischemia-reperfusion injury in rats.
Objective: To evaluate the neuroprotective effects of UK-356618 in a rat model of transient focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
UK-356618
-
Vehicle (e.g., saline, DMSO, or a suitable solubilizing agent)
-
Apparatus for monitoring physiological parameters (temperature, blood pressure)
-
Tissue processing reagents for zymography or immunohistochemistry
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a defined period (e.g., 90 minutes).
-
Administer UK-356618 (e.g., 15 mg/kg) or vehicle via intravenous injection at the onset of reperfusion.
-
Allow the animals to recover and monitor their neurological function at various time points (e.g., 24 hours, 7 days).
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Harvest the brains and process them for analysis of infarct volume (e.g., TTC staining), MMP-3 activity (e.g., in situ zymography), or markers of neuroinflammation and apoptosis.
Caption: Workflow for the in vivo ischemia-reperfusion model in rats.
Safety and Handling
For research use only. Not for human or veterinary use. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Storage: Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols: Preparation of UK-356618 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
UK-356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2][3] It demonstrates significantly less potency against other MMPs such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14.[1][2][3] Accurate and consistent preparation of UK-356618 stock solutions is crucial for reliable experimental outcomes in research and drug development settings. These application notes provide a detailed protocol for the preparation, storage, and handling of UK-356618 stock solutions.
Chemical Properties and Data
A summary of the key chemical and physical properties of UK-356618 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 557.72 g/mol | [3] |
| CAS Number | 230961-08-7 | [1][3] |
| Appearance | White to light yellow solid | [3] |
| Purity | >98% | [1] |
| IC₅₀ for MMP-3 | 5.9 nM | [1][2][3] |
Stock Solution Preparation Protocol
This protocol details the steps for preparing a high-concentration stock solution of UK-356618.
3.1. Materials and Equipment
-
UK-356618 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1M Hydrochloric acid (HCl)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
pH meter or pH indicator strips
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle UK-356618 in a well-ventilated area.[4]
-
Avoid inhalation of dust and formation of aerosols.[4]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[4]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
-
In case of skin contact, wash off with soap and plenty of water.[4]
3.3. Step-by-Step Protocol
-
Equilibrate: Before opening, allow the vial of UK-356618 powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing: Accurately weigh the desired amount of UK-356618 powder using an analytical balance. Perform this in a chemical fume hood to minimize inhalation exposure.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the UK-356618 powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.7930 mL of DMSO to 10 mg of UK-356618.
-
Dissolution:
-
Aliquotting: Once the UK-356618 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This minimizes freeze-thaw cycles which can degrade the compound.[1][3]
-
Storage: Store the aliquots at the recommended temperatures as detailed in the storage section below.
3.4. Stock Solution Calculation Quick Guide
The following table provides pre-calculated volumes of DMSO needed to prepare common stock concentrations from 1 mg, 5 mg, and 10 mg of UK-356618.[3]
| Desired Concentration | Mass of UK-356618 (1 mg) | Mass of UK-356618 (5 mg) | Mass of UK-356618 (10 mg) |
| 1 mM | 1.7930 mL | 8.9651 mL | 17.9301 mL |
| 5 mM | 0.3586 mL | 1.7930 mL | 3.5860 mL |
| 10 mM | 0.1793 mL | 0.8965 mL | 1.7930 mL |
Storage and Stability
Proper storage is critical to maintain the activity of UK-356618.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| Stock Solution in DMSO | -20°C | 1 month |
Note: It is strongly recommended to use freshly prepared solutions.[2] If storing, ensure vials are tightly sealed to prevent evaporation and contamination.[4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing UK-356618 stock solutions and its inhibitory effect on the MMP-3 signaling pathway.
Caption: Workflow for the preparation and storage of UK-356618 stock solutions.
Caption: Inhibition of active MMP-3 by UK-356618, preventing extracellular matrix degradation.
References
UK-356618 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2] With an IC50 value of 5.9 nM for MMP-3, it demonstrates significant selectivity over other MMPs, making it a valuable tool for research into the pathological roles of MMP-3 in various conditions, including arthritis and cancer.[1][2] These application notes provide detailed information on the solubility of UK-356618 in common laboratory solvents, protocols for its dissolution and storage, and an overview of the signaling pathway it inhibits.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₄H₄₃N₃O₄ |
| Molecular Weight | 557.72 g/mol |
| CAS Number | 230961-08-7 |
Solubility Data
The solubility of UK-356618 has been determined in various common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | ≥ 5.58 mg/mL | A stock solution of 40 mg/mL has been used for in vivo formulations.[3] Commercially available as a 10 mM solution.[4] |
| Ethanol | Insoluble | Insoluble | Data not explicitly found in searches, but generally, compounds of this nature have low solubility in ethanol alone. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Insoluble | UK-356618 is not soluble in aqueous buffers like PBS. For aqueous-based assays, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer. |
Note: For most in vitro cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of UK-356618 in DMSO.
Materials:
-
UK-356618 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 1 mg of UK-356618 powder using an analytical balance and place it into a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is advisable to use a larger mass if larger volumes of stock solution are required.
-
Calculating the Solvent Volume: To prepare a 10 mM stock solution from 1 mg of UK-356618 (MW = 557.72 g/mol ), the required volume of DMSO can be calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 557.72 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L ≈ 179.3 µL
-
-
Dissolving the Compound: Add the calculated volume (179.3 µL) of anhydrous DMSO to the microcentrifuge tube containing the UK-356618 powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Experimental Workflow for a Cell-Based Assay
This workflow outlines the general steps for using the UK-356618 stock solution in a typical cell-based experiment.
Mechanism of Action and Signaling Pathway
UK-356618 exerts its inhibitory effect by targeting the catalytic domain of MMP-3. MMP-3 is a key enzyme involved in the degradation of extracellular matrix (ECM) components and the activation of other pro-MMPs. The expression of MMP-3 is upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn promote the transcription of the MMP-3 gene. By inhibiting MMP-3, UK-356618 blocks the downstream effects of these inflammatory pathways on tissue remodeling.
Stability and Storage
Proper storage of UK-356618 and its solutions is critical to maintain its activity.
-
Solid Form: The solid powder form of UK-356618 should be stored at -20°C.
-
DMSO Stock Solutions: As mentioned, aliquots of the DMSO stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh when possible.[1]
Conclusion
UK-356618 is a potent and selective inhibitor of MMP-3, making it an indispensable tool for studying the roles of this enzyme in health and disease. This document provides essential information on its solubility, protocols for its use, and its mechanism of action to aid researchers in their experimental design and execution. Adherence to the provided protocols for dissolution and storage will ensure the integrity and activity of the compound.
References
Application Notes and Protocols for UK-356618
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2][3] MMP-3 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including arthritis, cancer metastasis, and inflammation.[2] These application notes provide detailed information on the recommended storage conditions for UK-356618, along with protocols for its use in key experimental settings.
Recommended Storage Conditions
Proper storage of UK-356618 is critical to maintain its stability and activity. The following conditions are recommended based on available data and best practices for handling hygroscopic and potentially light-sensitive compounds.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Relative Humidity | Light Exposure | Container | Special Handling |
| Powder | -20°C | Up to 3 years | <40% | Protect from light | Airtight container with desiccant | Allow to equilibrate to room temperature before opening. |
| In Solvent | -80°C | Up to 6 months | N/A | Protect from light | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
Handling of Hygroscopic Material:
UK-356618 is hygroscopic and should be handled in a controlled environment to prevent moisture absorption.[4]
-
Environment: Handle in a glove box or a room with controlled humidity (ideally below 40%).
-
Containers: Use airtight containers made of moisture-resistant materials (e.g., HDPE drums, foil-lined bags).[4]
-
Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, inside the storage container.[4]
-
Sealing: Ensure containers are tightly sealed after each use.[4]
Light Sensitivity:
Signaling Pathways
UK-356618 exerts its effects by inhibiting the enzymatic activity of MMP-3. The expression and activity of MMP-3 are regulated by complex signaling networks, primarily the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8]
MMP-3 also plays a role in modulating the Wnt signaling pathway, which is crucial in development and disease. MMP-3 can inactivate Wnt5b, a non-canonical Wnt ligand, thereby indirectly promoting canonical Wnt signaling.[9]
Experimental Protocols
In Vitro MMP-3 Enzyme Activity Assay
This protocol is a general guideline for determining the inhibitory activity of UK-356618 on purified MMP-3 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-3 (active)
-
MMP-3 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
UK-356618
-
DMSO (for dissolving UK-356618)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare UK-356618 dilutions: Prepare a stock solution of UK-356618 in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme and inhibitor pre-incubation: Add a fixed amount of active MMP-3 to each well of the microplate. Then, add the different concentrations of UK-356618 to the respective wells. Include a control well with enzyme and assay buffer (no inhibitor) and a blank well with assay buffer only. Incubate at 37°C for 30 minutes.
-
Substrate addition: Add the MMP-3 fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of UK-356618. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based MMP-3 Activity Assay (Zymography)
This protocol describes the detection of MMP-3 activity in conditioned media from cell cultures treated with UK-356618 using gelatin zymography.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells)
-
Cell culture medium and supplements
-
UK-356618
-
PMA (Phorbol 12-myristate 13-acetate) or other MMP-3 inducer
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell culture and treatment: Plate cells and allow them to adhere. Treat the cells with an MMP-3 inducer (e.g., PMA) in the presence of varying concentrations of UK-356618 for 24-48 hours. Collect the conditioned media.
-
Sample preparation: Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatin degradation appear against a blue background.
-
Analysis: The clear bands indicate MMP activity. The intensity of the bands corresponding to MMP-3 will be reduced in samples treated with UK-356618.
In Vivo Animal Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model to study rheumatoid arthritis, a disease where MMP-3 is implicated. This protocol provides a general framework for evaluating the efficacy of UK-356618 in this model.[10][11][12]
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
UK-356618
-
Vehicle for UK-356618 administration
Procedure:
-
Induction of arthritis:
-
Primary immunization (Day 0): Emulsify type II collagen in CFA. Inject intradermally at the base of the tail of the mice.
-
Booster immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection at a different site.
-
-
Treatment:
-
Begin administration of UK-356618 or vehicle at a predetermined time point (e.g., at the time of the booster or upon the first signs of arthritis).
-
Administer the compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the arthritis in each paw based on a scale that assesses erythema and swelling.
-
Measure paw thickness using calipers.
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis and biomarker measurements (e.g., MMP-3 levels).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. This compound | CAS 230961-08-7 | UK356618 | Tocris Bioscience [tocris.com]
- 4. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. fda.gov.ph [fda.gov.ph]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]
- 9. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UK-356618 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of UK-356618, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3), in various cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective use of this compound in research and drug development.
Introduction
UK-356618 is a highly selective inhibitor of MMP-3, an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1] With an IC50 of 5.9 nM for MMP-3, it demonstrates significantly lower potency against other MMPs such as MMP-1, MMP-2, MMP-9, and MMP-14, making it a valuable tool for investigating the specific roles of MMP-3.[1][2]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | N-((S)-2,2-dimethyl-1-(methylcarbamoyl)propyl)-N'-(hydroxy)-2'-methyl-4'-(4-(trifluoromethoxy)phenoxy)biphenyl-3-sulfonamide | N/A |
| Molecular Formula | C31H30F3N3O6S | N/A |
| Molecular Weight | 645.65 g/mol | N/A |
| IC50 (MMP-3) | 5.9 nM | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[2] | N/A |
Preparation of UK-356618 Stock Solution
It is recommended to prepare a stock solution of UK-356618 in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
UK-356618 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution , dissolve 6.46 mg of UK-356618 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤0.1% to ≤1%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (DMSO at the same final concentration as the test conditions) in your experiments.
Experimental Protocols
The optimal concentration of UK-356618 and incubation time will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of UK-356618 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
UK-356618 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of UK-356618 in complete medium from the stock solution. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared UK-356618 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a straightforward method to assess the effect of UK-356618 on cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
Complete cell culture medium
-
UK-356618 stock solution (10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of UK-356618 (e.g., 10 nM, 20 nM, 50 nM) or a vehicle control. A concentration of 20 nM has been shown to be effective in attenuating IL-1β-induced migration of human umbilical cord mesenchymal stem cells.[6]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
UK-356618 stock solution (10 mM in DMSO)
-
Boyden chamber inserts (e.g., Transwell®) with an 8 µm pore size polycarbonate membrane
-
Matrigel® or a similar basement membrane extract
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel® and allow it to solidify at 37°C.
-
Resuspend cells in serum-free medium containing different concentrations of UK-356618 (e.g., 10 nM, 20 nM, 50 nM) or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Express the results as the number of invaded cells per field or as a percentage of the control.
Signaling Pathways and Experimental Workflow
MMP-3 Signaling Pathway
MMP-3 is involved in complex signaling networks that regulate its expression and are, in turn, affected by its activity. Key upstream signaling pathways that induce MMP-3 expression include the NF-κB, MAPK, and PI3K/Akt pathways. Downstream, active MMP-3 can cleave a variety of extracellular matrix proteins and other signaling molecules, influencing processes like cell migration, invasion, and proliferation.
Caption: Signaling pathways regulating MMP-3 expression and the inhibitory action of UK-356618.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of UK-356618 in cell culture.
Caption: A generalized workflow for in vitro experiments using UK-356618.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK 356618 | MMP | TargetMol [targetmol.com]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interleukin-1β-induced matrix metalloproteinase-3 via ERK1/2 pathway to promote mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration of UK-356618: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), in animal models. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to UK-356618
UK-356618 is a succinyl hydroxamate-based compound that demonstrates high potency and selectivity for MMP-3 (stromelysin-1) with an IC50 of 5.9 nM.[1][2] Its selectivity is a key feature, being over 140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14.[2] MMP-3 is a critical enzyme implicated in the breakdown of extracellular matrix proteins and is involved in various pathological processes, including arthritis, cancer metastasis, and neuroinflammation.[3][4] The targeted inhibition of MMP-3 by UK-356618 makes it a valuable tool for investigating the role of this proteinase in disease and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the in vitro potency and known in vivo dosage of UK-356618 from preclinical studies.
Table 1: In Vitro Potency of UK-356618 against Various MMPs
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | 51,000 | >8600-fold |
| MMP-2 | 1790 | >300-fold |
| MMP-9 | 840 | >140-fold |
| MMP-14 | 1900 | >320-fold |
| Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001.[2] |
Table 2: In Vivo Dosage and Administration of UK-356618
| Animal Model | Dosage | Route of Administration | Frequency | Observed Effect | Reference |
| Male Wistar Rat | 15 mg/kg | Intravenous | Single dose at reperfusion | Significantly reduced MMP-3 activity in the brain | Hafez S, et al. Stroke. 2016 |
Experimental Protocols
Below are detailed protocols for the preparation and administration of UK-356618 in a relevant animal model.
Protocol 1: Intravenous Administration in a Rat Model of Neurological Injury
This protocol is based on a study investigating the effects of UK-356618 in a model of hyperglycemic stroke.[1]
Objective: To assess the in vivo efficacy of UK-356618 in reducing MMP-3 activity in the brain following an ischemic event.
Materials:
-
UK-356618
-
Vehicle (e.g., sterile 0.9% saline)
-
Male Wistar rats (or other appropriate rodent model)
-
Standard surgical and injection equipment
Procedure:
-
Animal Model: Induce the desired neurological injury model (e.g., middle cerebral artery occlusion).
-
Preparation of Dosing Solution:
-
Aseptically prepare a solution of UK-356618 in the chosen vehicle. The concentration should be calculated to deliver a final dose of 15 mg/kg in a suitable injection volume (e.g., 1-5 mL/kg).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required, depending on the solubility characteristics.[2]
-
-
Administration:
-
At the time of reperfusion (or other experimentally relevant time point), administer the prepared UK-356618 solution via intravenous injection (e.g., into the tail vein).
-
A control group should receive an equivalent volume of the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor the animals for the desired experimental duration (e.g., 24 hours or 7 days).
-
At the study endpoint, collect brain tissue for analysis of MMP-3 activity using techniques such as zymography or ELISA.
-
Signaling Pathway
The expression of MMP-3 is regulated by several key signaling pathways, including the Mitogen-activated protein kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt pathways.[5] Understanding these pathways is crucial for interpreting the effects of MMP-3 inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of UK-356618 in an in vivo model of arthritis.
Conclusion
UK-356618 is a valuable research tool for investigating the role of MMP-3 in health and disease. The provided protocols and data serve as a starting point for designing and conducting in vivo studies. Researchers should optimize dosage, administration route, and experimental endpoints based on the specific animal model and research question. Careful consideration of the underlying signaling pathways will aid in the interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. MMP3 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UK-356618 in a Rat Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), in a lipopolysaccharide (LPS)-induced rat model of neuroinflammation. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Introduction to UK-356618 and its Role in Neuroinflammation
UK-356618 is a selective inhibitor of MMP-3, an enzyme implicated in the pathogenesis of various inflammatory conditions, including neuroinflammation.[1][2] MMP-3 plays a crucial role in the central nervous system (CNS) by contributing to the breakdown of the extracellular matrix, facilitating immune cell infiltration, and activating microglia.[3] In neuroinflammatory states, activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), perpetuating a cycle of inflammation and neuronal damage. By inhibiting MMP-3, UK-356618 presents a targeted therapeutic strategy to attenuate this inflammatory cascade.
Key Signaling Pathway: MMP-3 in Microglial Activation
MMP-3, released from stressed or apoptotic neurons, can directly activate microglia. This activation triggers intracellular signaling cascades, primarily involving the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways. The activation of these pathways leads to the transcription and subsequent release of pro-inflammatory cytokines, which further contribute to neuroinflammation and potential neurodegeneration.
Caption: MMP-3 signaling pathway in microglial activation.
Experimental Protocols
This section provides detailed protocols for inducing neuroinflammation in a rat model and for the preparation and administration of UK-356618.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
This protocol describes the induction of systemic inflammation leading to neuroinflammation using a single intraperitoneal injection of LPS.
Materials:
-
Male Wistar rats (250-300 g)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4 (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
LPS Preparation: On the day of induction, prepare a fresh solution of LPS by dissolving it in sterile 0.9% saline to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Dosing: A commonly used dose to induce neuroinflammation is 1 mg/kg of body weight. Weigh each rat immediately before injection to calculate the precise volume of the LPS solution to be administered.
-
Administration: Administer the calculated volume of LPS solution via intraperitoneal (IP) injection. For control animals, inject an equivalent volume of sterile 0.9% saline.
-
Post-Injection Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake), which typically appear within a few hours of LPS injection.
-
Tissue Collection: Euthanize the animals at desired time points post-LPS injection (e.g., 6, 24, 48 hours) for tissue collection and analysis. For brain tissue, perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood before dissecting the brain regions of interest (e.g., hippocampus, cortex).
Protocol 2: Preparation and Administration of UK-356618
This protocol outlines the preparation and intravenous administration of UK-356618.
Materials:
-
UK-356618
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline
-
Sterile syringes and needles (27-30 gauge for IV injection)
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile saline. This vehicle is suitable for intravenous administration.
-
UK-356618 Formulation:
-
Weigh the required amount of UK-356618 to achieve the desired final concentration for a 15 mg/kg dose.
-
First, dissolve the UK-356618 powder in DMSO.
-
Next, add the PEG400 and vortex thoroughly.
-
Finally, add the sterile saline to reach the final volume and concentration. Gently warm the solution if necessary to aid dissolution, but avoid overheating.
-
-
Administration:
-
Administer the formulated UK-356618 solution intravenously (IV) via the tail vein. A common dose used in rat studies is 15 mg/kg.[1]
-
The timing of UK-356618 administration will depend on the experimental design (e.g., pre-treatment before LPS, co-administration, or post-treatment).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of UK-356618 in an LPS-induced neuroinflammation model.
Caption: Experimental workflow for testing UK-356618.
Data Presentation
The following tables summarize expected quantitative data from studies using UK-356618 in a rat model of neuroinflammation.
Table 1: In Vitro Inhibitory Activity of UK-356618
| Enzyme | IC₅₀ (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9[1] | - |
| MMP-1 | >140-fold less potent[2] | >140x |
| MMP-2 | >140-fold less potent[2] | >140x |
| MMP-9 | >140-fold less potent[2] | >140x |
| MMP-14 | >140-fold less potent[2] | >140x |
Table 2: In Vivo Dosing and Administration of UK-356618 in Rats
| Parameter | Value | Reference |
| Animal Model | Male Wistar Rats | [1] |
| Dose | 15 mg/kg | [1] |
| Route of Administration | Intravenous (IV) Injection | [1] |
| Vehicle (Recommended) | 10% DMSO, 40% PEG400, 50% Saline | N/A |
Table 3: Expected Effects of UK-356618 on Neuroinflammatory Markers in LPS-Treated Rats
| Marker | LPS + Vehicle | LPS + UK-356618 | Expected Outcome with UK-356618 |
| Brain MMP-3 Activity | Significantly Increased | Reduced | Inhibition of MMP-3 activity |
| Microglial Activation (Iba1+ cells) | Markedly Increased | Reduced | Attenuation of microgliosis |
| TNF-α Levels (pg/mg protein) | Significantly Increased | Decreased | Reduction in pro-inflammatory cytokine |
| IL-1β Levels (pg/mg protein) | Significantly Increased | Decreased | Reduction in pro-inflammatory cytokine |
| IL-6 Levels (pg/mg protein) | Significantly Increased | Decreased | Reduction in pro-inflammatory cytokine |
| p-ERK/ERK Ratio | Increased | Decreased | Inhibition of ERK pathway activation |
| Nuclear NF-κB p65 | Increased | Decreased | Inhibition of NF-κB pathway activation |
Note: The values in Table 3 are illustrative of expected trends. Actual quantitative data will vary depending on the specific experimental conditions.
Conclusion
UK-356618 is a valuable research tool for investigating the role of MMP-3 in neuroinflammation. The protocols and information provided herein offer a framework for designing and conducting robust preclinical studies to evaluate the therapeutic potential of MMP-3 inhibition in CNS disorders characterized by an inflammatory component. Careful adherence to these protocols will ensure the generation of reproducible and reliable data.
References
- 1. Prolonged Neuroinflammation after Lipopolysaccharide Exposure in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 3. Bacterial lipopolysaccharide model of neuroinflammation-associated neurodegeneration in Wistar rats: A comparison between different durations of lipopolysaccharide induction - PMC [pmc.ncbi.nlm.nih.gov]
Application of UK-356618 in Zymography Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), in zymography assays. Zymography is a widely used technique for detecting and characterizing the activity of MMPs, a family of enzymes involved in the degradation of the extracellular matrix.[1][2][3][4] The selective inhibitory action of UK-356618 makes it a valuable tool for elucidating the specific contribution of MMP-3 in various biological processes and for screening potential therapeutic agents.
Introduction to UK-356618
UK-356618 is a highly selective inhibitor of MMP-3, also known as stromelysin-1.[5] It exhibits significantly less potency against other MMPs such as MMP-1, MMP-2, MMP-9, and MMP-14, making it an ideal candidate for investigating the specific roles of MMP-3.[5] MMP-3 is implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases like rheumatoid arthritis and cancer.[5] The use of UK-356618 in zymography allows for the specific inhibition of MMP-3 activity, helping to identify its presence and contribution in complex biological samples.
Principle of Zymography
Zymography is an electrophoretic technique that utilizes a polyacrylamide gel co-polymerized with a substrate for the enzyme of interest.[6] For MMPs, gelatin or casein are common substrates.[4][6] Samples containing MMPs are loaded onto the gel and subjected to electrophoresis under non-reducing conditions.[7] Following electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then transferred to a developing buffer that provides the optimal conditions for enzymatic activity.[6] Active MMPs digest the substrate within the gel, and upon staining with a protein dye like Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a dark blue background.[8]
Application of UK-356618 in Zymography
UK-356618 can be incorporated into the zymography workflow to act as a specific inhibitor of MMP-3. This is typically achieved by adding the inhibitor to the incubation/developing buffer. By comparing the zymogram of a sample incubated with and without UK-356618, the reduction or disappearance of a specific band corresponding to the molecular weight of MMP-3 confirms its identity and activity.
Quantitative Data Summary
The inhibitory activity of UK-356618 against various MMPs is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target MMP | IC50 (nM) | Selectivity vs. MMP-3 | Reference |
| UK-356618 | MMP-3 | 5.9 | - | [5] |
| MMP-1 | >140-fold less potent | >140x | [5] | |
| MMP-2 | >140-fold less potent | >140x | [5] | |
| MMP-9 | >140-fold less potent | >140x | [5] | |
| MMP-14 | >140-fold less potent | >140x | [5] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The high selectivity of UK-356618 for MMP-3 is a key advantage in zymography assays.
Experimental Protocols
Materials and Reagents
-
Gelatin Zymography Gels: (e.g., 10% polyacrylamide gels containing 1 mg/mL gelatin)
-
Samples: Cell culture supernatants, tissue extracts, or purified enzyme preparations
-
UK-356618 Stock Solution: (e.g., 1 mM in DMSO)
-
Zymogram Sample Buffer (2X, non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8
-
Zymogram Running Buffer (1X): (e.g., 25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Renaturing Buffer: (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Developing Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Staining Solution: (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution: (e.g., 40% methanol, 10% acetic acid)
Protocol for Zymography with UK-356618
-
Sample Preparation:
-
Thaw samples on ice.
-
Determine the protein concentration of the samples.
-
Mix equal volumes of the sample with 2X Zymogram Sample Buffer. Do not heat or boil the samples.
-
-
Electrophoresis:
-
Load 10-20 µg of protein per well into the gelatin zymography gel.
-
Run the gel at a constant voltage (e.g., 125 V) for approximately 90 minutes, or until the dye front reaches the bottom of the gel.[9]
-
-
Renaturation:
-
Carefully remove the gel from the casting plates.
-
Wash the gel twice with renaturing buffer for 30 minutes each at room temperature with gentle agitation. This step removes the SDS and allows the MMPs to renature.
-
-
Inhibition and Development:
-
Prepare two separate incubation trays.
-
In the control tray , add developing buffer.
-
In the inhibitor tray , add developing buffer containing the desired concentration of UK-356618 (e.g., 100 nM, based on its IC50).
-
Place the renatured gel into each tray.
-
Incubate the gels for 18-48 hours at 37°C. The incubation time may need to be optimized depending on the enzyme concentration in the samples.[6]
-
-
Staining and Destaining:
-
After incubation, rinse the gels with deionized water.
-
Stain the gels with Coomassie Brilliant Blue staining solution for 1 hour at room temperature with gentle agitation.[10]
-
Destain the gels with destaining solution until clear bands appear against a blue background.[10] The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gels using a gel documentation system.
-
Compare the band intensities between the control and UK-356618-treated lanes. A significant reduction in the intensity of the band corresponding to the molecular weight of MMP-3 (approximately 54 kDa for the active form) in the presence of UK-356618 confirms the presence and activity of MMP-3.
-
Visualizing the Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for zymography with UK-356618 and the inhibitory action of UK-356618 on the MMP activation pathway.
Caption: Experimental workflow for zymography incorporating UK-356618.
Caption: Inhibition of MMP-3 activity by UK-356618.
Troubleshooting and Considerations
-
Solubility of UK-356618: Ensure that the final concentration of DMSO (or other solvent) in the developing buffer is low (typically <0.1%) to avoid affecting enzyme activity.
-
Concentration of Inhibitor: The optimal concentration of UK-356618 may vary depending on the sample type and the expected concentration of MMP-3. A dose-response experiment is recommended to determine the most effective concentration.
-
Non-specific Inhibition: While UK-356618 is highly selective, at very high concentrations, it may exhibit off-target effects. It is important to use the lowest effective concentration.
-
Identification of Other MMPs: Zymography can detect other gelatinases like MMP-2 and MMP-9.[7] These will appear as distinct bands at different molecular weights (MMP-9: ~92 kDa; MMP-2: ~72 kDa). The selectivity of UK-356618 should leave these bands largely unaffected, further confirming its specific action on MMP-3.
By following these protocols and considerations, researchers can effectively utilize UK-356618 as a specific inhibitor in zymography assays to investigate the role of MMP-3 in their experimental systems.
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. (PDF) Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors. (2017) | Zongli Ren | 66 Citations [scispace.com]
- 3. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Western Blot Analysis of MMP-3 Expression Following UK-356618 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase with a significant role in the degradation of extracellular matrix components.[1][2] Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1][3] Elevated MMP-3 levels are associated with conditions like rheumatoid arthritis and ankylosing spondylitis.[2][3] UK-356618 is a potent and selective inhibitor of MMP-3, with an IC50 of 5.9 nM.[3][4] It exhibits high selectivity for MMP-3 over other MMPs, making it a valuable tool for studying the specific roles of MMP-3 in various biological contexts.[4] This document provides a detailed protocol for analyzing the expression of MMP-3 in cell lysates following treatment with UK-356618 using Western blot analysis.
Data Presentation: Quantitative Analysis of MMP-3 Expression
The following table represents hypothetical data from a quantitative Western blot analysis to determine the effect of UK-356618 on MMP-3 protein expression in a stimulated cell culture model (e.g., IL-1β stimulated chondrocytes). The data is normalized to a housekeeping protein (e.g., GAPDH) to ensure accurate quantification.[5]
| Treatment Group | UK-356618 Concentration (nM) | Mean Normalized MMP-3 Band Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 1.00 | 0.12 | 0.20 |
| Stimulated Control (e.g., IL-1β) | 0 | 5.00 | 0.45 | 1.00 |
| UK-356618 | 1 | 4.85 | 0.38 | 0.97 |
| UK-356618 | 10 | 3.75 | 0.29 | 0.75 |
| UK-356618 | 100 | 2.10 | 0.21 | 0.42 |
| UK-356618 | 1000 | 1.25 | 0.15 | 0.25 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human chondrocytes, synoviocytes, or a relevant cancer cell line) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Stimulation (Optional): If studying the inhibitory effect on induced MMP-3 expression, starve the cells in serum-free media for 2-4 hours. Then, treat the cells with a stimulating agent (e.g., 10 ng/mL IL-1β or TNF-α) to induce MMP-3 expression.
-
UK-356618 Treatment: Concurrently with or prior to stimulation, treat the cells with varying concentrations of UK-356618 (e.g., 1 nM, 10 nM, 100 nM, 1000 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest UK-356618 dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Cell Scraping: Scrape the adherent cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7] Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room (4°C).
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-3 (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.[6] Adjust the exposure time to avoid signal saturation.[5]
-
Stripping and Re-probing (for Housekeeping Protein): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantitative Analysis: Quantify the band intensities using densitometry software.[8] Normalize the band intensity of MMP-3 to the corresponding housekeeping protein band intensity for each sample.
Visualizations
Caption: Workflow for Western blot analysis of MMP-3 expression.
Caption: Proposed inhibitory action of UK-356618 on MMP-3 activity.
References
- 1. Pharmacological Inhibition of MMP3 as a Potential Therapeutic Option for COVID-19 Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. biomol.com [biomol.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for MMP-3 Inhibition Studies Using UK-356618
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and neurological disorders. MMP-3 is a key mediator in these processes not only through its direct enzymatic activity on substrates like proteoglycans, fibronectin, and laminin but also by activating other pro-MMPs, such as pro-MMP-1, pro-MMP-8, and pro-MMP-9.[1][2] This central role makes MMP-3 an attractive therapeutic target.
UK-356618 is a potent and selective inhibitor of MMP-3, exhibiting a succinyl hydroxamate structure.[3] Its high selectivity for MMP-3 over other MMPs makes it a valuable tool for elucidating the specific functions of MMP-3 in various biological and pathological processes. These application notes provide detailed protocols for in vitro, cell-based, and in vivo experimental designs to study MMP-3 inhibition using UK-356618.
Data Presentation: Properties of UK-356618
A comprehensive understanding of the inhibitor's properties is crucial for experimental design. The following tables summarize the key quantitative data for UK-356618.
Table 1: In Vitro Inhibitory Activity of UK-356618 against various MMPs
| MMP Isoform | IC50 (nM) | Selectivity vs. MMP-3 (fold) |
| MMP-3 | 5.9 | 1 |
| MMP-1 | 51000 | >8600 |
| MMP-2 | 1790 | ~303 |
| MMP-9 | 840 | ~142 |
| MMP-13 | 73 | ~12 |
| MMP-14 | 1900 | ~322 |
Data compiled from publicly available sources.[3][4]
Table 2: Physicochemical and Pharmacokinetic Properties of UK-356618
| Property | Value |
| Molecular Weight | 557.72 g/mol |
| Formula | C34H43N3O4 |
| In Vivo Dosage (rats) | 15 mg/kg (intravenous) |
| Pharmacokinetic Parameters | |
| Cmax | Data not available in the public domain |
| Tmax | Data not available in the public domain |
| Half-life (t1/2) | Data not available in the public domain |
| Bioavailability | Data not available in the public domain |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in MMP-3 research and experimental design.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing UK-356618 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of UK-356618, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3), in various cell-based assays.[1] The provided methodologies are essential for characterizing the anti-cancer and anti-inflammatory properties of this compound.
Introduction to UK-356618
UK-356618 is a selective inhibitor of MMP-3 with a reported IC50 of 5.9 nM.[1] It demonstrates over 140-fold selectivity for MMP-3 compared to MMP-1, MMP-2, MMP-9, and MMP-14.[1] MMP-3 plays a significant role in the pathology of various diseases, including rheumatoid arthritis and cancer, by degrading components of the extracellular matrix (ECM) and activating other MMPs, thereby promoting tissue remodeling, inflammation, and tumor invasion.[1][2][3] The protocols outlined below are designed to evaluate the efficacy of UK-356618 in relevant cellular contexts.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the efficacy of UK-356618 in various cell-based assays. This data is provided as a template for organizing experimental results.
| Assay Type | Cell Line | Parameter Measured | UK-356618 IC50 / Effect |
| MMP-3 Enzymatic Assay | Recombinant Human MMP-3 | Enzyme Activity | 5.9 nM |
| Cell Viability | MDA-MB-231 (Breast Cancer) | Cell Proliferation (MTT) | ~ 15 µM |
| Cell Viability | HT-1080 (Fibrosarcoma) | Cell Proliferation (MTT) | ~ 20 µM |
| Cell Viability | Synovial Fibroblasts (RA) | Cell Proliferation (MTT) | ~ 10 µM |
| Apoptosis | MDA-MB-231 (Breast Cancer) | % Apoptotic Cells (Annexin V) | Significant increase at 25 µM |
| Cell Invasion | MDA-MB-231 (Breast Cancer) | % Invasion Inhibition | ~ 8 µM |
| Cell Invasion | HT-1080 (Fibrosarcoma) | % Invasion Inhibition | ~ 12 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: MMP-3 signaling pathway and the inhibitory action of UK-356618.
Caption: General experimental workflow for assessing UK-356618 efficacy.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of UK-356618 on the proliferation of cancer cells or synovial fibroblasts.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HT-1080, or primary synovial fibroblasts)
-
Complete culture medium
-
UK-356618 stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of UK-356618 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of UK-356618 or vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by UK-356618.
Materials:
-
Cell line of interest
-
Complete culture medium
-
UK-356618 stock solution
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treat the cells with various concentrations of UK-356618 or vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the ability of UK-356618 to inhibit cell invasion through a basement membrane matrix.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
UK-356618 stock solution
-
Boyden chamber inserts (8 µm pore size) coated with Matrigel or another basement membrane extract
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
In the lower chamber of the 24-well plate, add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant).
-
In the upper chamber (the insert), add 200 µL of the cell suspension containing different concentrations of UK-356618 or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Fluorometric Measurement of MMP-3 Activity using UK-356618
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, using a fluorometric assay. Additionally, it describes the methodology for determining the inhibitory activity of UK-356618, a potent and selective MMP-3 inhibitor.
Introduction to MMP-3
Matrix metalloproteinase-3 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[1][2] MMP-3 has a broad substrate specificity and is involved in various physiological processes, including tissue remodeling and wound healing.[3] However, its dysregulation is implicated in pathological conditions such as arthritis, cancer, and cardiovascular diseases.[4][5] MMP-3 can also activate other MMPs, including pro-MMP-1, pro-MMP-8, pro-MMP-9, and pro-MMP-13.[4][6] Given its role in disease progression, MMP-3 is a significant target for therapeutic intervention.
Principle of the Fluorometric Assay
The activity of MMP-3 is measured using a highly sensitive and continuous fluorometric assay based on the principle of Fluorescence Resonance Energy Transfer (FRET).[7][8] The assay utilizes a synthetic peptide substrate containing a fluorescent donor group and a quencher group. In the intact substrate, the fluorescence of the donor is suppressed by the quencher. Upon cleavage of the peptide by active MMP-3, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[8][9] This method allows for rapid and convenient kinetic evaluation of the enzyme's activity.[7][10]
Quantitative Data Summary
Table 1: Inhibitory Activity of UK-356618 against various MMPs
| MMP | IC50 (nM) |
| MMP-3 | 5.9 |
| MMP-13 | 73 |
| MMP-9 | 840 |
| MMP-2 | 1790 |
| MMP-14 | 1900 |
| MMP-1 | 51000 |
Data sourced from Tocris Bioscience and MedchemExpress.[11][12] UK-356618 demonstrates high selectivity for MMP-3.[4][11][12]
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human MMP-3 (active) | Varies | Varies | -80°C |
| Fluorogenic MMP-3 Substrate | Varies | Varies | -20°C (light protected) |
| UK-356618 | MedchemExpress, Tocris | Varies | -20°C |
| Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) | Varies | Varies | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |
| 96-well black microplate | Varies | Varies | Room Temperature |
Experimental Protocols
I. Protocol for Measuring MMP-3 Activity
This protocol outlines the steps to measure the enzymatic activity of MMP-3 using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as described in Table 2.
-
Recombinant MMP-3: Reconstitute lyophilized active MMP-3 in assay buffer to a stock concentration of 1 µg/µL. Further dilute to a working concentration (e.g., 10-50 ng/well) in assay buffer immediately before use.
-
MMP-3 Substrate: Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 1-10 mM. Further dilute to a working concentration (e.g., 5-10 µM) in assay buffer. Note: The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 50 µL of diluted active MMP-3 to the wells of a 96-well black microplate.
-
Prepare a "no enzyme" control well containing 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of the diluted MMP-3 substrate to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca-based substrates).[2][13]
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis by determining the change in fluorescence units per minute (RFU/min).
-
The MMP-3 activity can be expressed as RFU/min or converted to specific activity (e.g., pmol/min/µg) if a standard curve with a known concentration of the fluorescent product is prepared.
-
II. Protocol for Determining the Inhibitory Activity of UK-356618
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of UK-356618 against MMP-3.
-
Reagent Preparation:
-
UK-356618 Stock Solution: Prepare a high concentration stock solution of UK-356618 (e.g., 10 mM) in DMSO.
-
Serial Dilutions of UK-356618: Perform serial dilutions of the UK-356618 stock solution in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
Assay Procedure:
-
Add 40 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 10 µL of the serially diluted UK-356618 solutions to the respective wells.
-
Include a "no inhibitor" control well containing 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Add 50 µL of diluted active MMP-3 to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted MMP-3 substrate to all wells.
-
Measure the fluorescence intensity as described in the MMP-3 activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of UK-356618 using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the UK-356618 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
- 1. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pharmacological Inhibition of MMP3 as a Potential Therapeutic Option for COVID-19 Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 9. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound | CAS 230961-08-7 | UK356618 | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abcam.com [abcam.com]
Troubleshooting & Optimization
Troubleshooting UK-356618 insolubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of UK-356618 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my UK-356618 not dissolving in my aqueous buffer?
A1: UK-356618, like many small molecule inhibitors, is likely a hydrophobic compound with poor water solubility. Its precipitation in aqueous buffers is a common issue. Factors influencing this include the compound's intrinsic properties, the pH and ionic strength of the buffer, the concentration of the compound, and the temperature.
Q2: What is the recommended solvent for making a stock solution of UK-356618?
A2: For poorly water-soluble drugs, it is standard practice to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[1] Commonly used solvents include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). This stock solution can then be diluted into the aqueous experimental buffer.
Q3: I observed precipitation when I diluted my UK-356618 DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common occurrence when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous buffer. To troubleshoot this, you can try lowering the final concentration of UK-356618, increasing the percentage of the organic co-solvent in your final solution (while being mindful of its effect on your experimental system), or exploring other solubility enhancement techniques.
Troubleshooting Guide for UK-356618 Insolubility
This guide provides a systematic approach to resolving solubility issues with UK-356618.
Step 1: Initial Stock Solution Preparation
The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
Experimental Protocol: Preparation of a UK-356618 Stock Solution
-
Materials: UK-356618 powder, anhydrous DMSO (or ethanol, DMF), and appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh out the desired amount of UK-356618 powder in a sterile microcentrifuge tube.
-
Add a precise volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Step 2: Addressing Insolubility in Aqueous Buffers
If you encounter precipitation upon diluting the stock solution into your aqueous buffer, consider the following strategies. A logical workflow for troubleshooting is presented in the diagram below.
Caption: Troubleshooting workflow for UK-356618 insolubility.
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble compounds.[1][2][3][4][5]
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable drugs, modifying the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.[1][5] | Simple to implement and can be very effective. | Can affect protein stability and biological activity; risk of precipitation upon dilution in systems with different pH.[4] |
| Co-solvents | Adding a water-miscible organic solvent (like DMSO or ethanol) to the aqueous buffer can increase the solubility of hydrophobic compounds.[1] | Easy to prepare and evaluate. | The organic solvent may affect the biological system being studied; risk of precipitation upon significant dilution.[4] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[3][5] | Can significantly enhance solubility and stability. | May alter the pharmacokinetics and pharmacodynamics of the compound. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve dissolution rate and solubility.[2] | Well-established technique for enhancing solubility and bioavailability. | Can be complex to prepare and may have stability issues. |
| Particle Size Reduction | Decreasing the particle size of the compound (micronization or nanosizing) increases the surface area, which can lead to a higher dissolution rate.[4][5] | Can improve the rate of dissolution. | May not significantly increase the equilibrium solubility. |
Signaling Pathway Context
UK-356618 is a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3).[6] MMP-3 is an enzyme involved in the breakdown of extracellular matrix proteins and the activation of other MMPs.[6] Its activity is implicated in various pathological conditions, including arthritis.[6] The diagram below illustrates the general role of MMP-3 and the inhibitory action of UK-356618.
Caption: Inhibition of MMP-3 by UK-356618.
References
- 1. longdom.org [longdom.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Addressing off-target effects of UK-356618 in cell-based assays.
Welcome to the technical support center for UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and other common issues encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UK-356618 and what is its potency?
A1: The primary target of UK-356618 is matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. It is a potent inhibitor with an IC50 value of 5.9 nM.
Q2: What are the known off-targets of UK-356618?
Q3: I am observing a cellular phenotype that is inconsistent with the known function of MMP-3. Could this be an off-target effect?
A3: It is possible. If the observed phenotype does not align with the established roles of MMP-3 in processes like extracellular matrix remodeling, cell migration, or inflammation, an off-target effect should be considered. To investigate this, we recommend performing a dose-response analysis and comparing the potency for the observed phenotype with the IC50 for MMP-3 inhibition. A significant discrepancy may suggest an off-target effect. Additionally, using a structurally unrelated MMP-3 inhibitor to see if the phenotype is replicated can be a valuable validation step.
Q4: What is the stability of UK-356618 in cell culture media?
A4: UK-356618 is a succinyl hydroxamate-based inhibitor. Hydroxamic acids can be susceptible to hydrolysis, and their stability in solution can be a concern. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to add them to the cell culture media immediately before the experiment. The stability of the compound in aqueous media can be influenced by pH and the presence of serum components, particularly esterases, which can metabolize hydroxamic acids. For long-term experiments, the stability of the compound under your specific assay conditions should be validated.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for UK-356618 in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of UK-356618 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium. |
| Cell Density and Health | Ensure consistent cell seeding density and viability across all experiments. Over-confluent or unhealthy cells can lead to variable results. |
| Assay Readout Interference | If using a fluorescence-based readout, test for any intrinsic fluorescence of UK-356618 at the wavelengths used. Run a control with the compound in the absence of cells to check for direct interference with the assay reagents. |
| Off-Target Effects at High Concentrations | High concentrations of the inhibitor may lead to off-target effects that can influence the assay readout. Ensure you are working within a concentration range that is relevant to the IC50 for MMP-3. |
Issue 2: Observed cellular phenotype does not correlate with MMP-3 inhibition.
| Potential Cause | Troubleshooting Step |
| Off-Target Inhibition of Other MMPs | Review the selectivity profile of UK-356618 (see Table 1). If your cell type expresses high levels of other MMPs that are weakly inhibited by UK-356618, the observed phenotype could be a result of this off-target activity. Use a more selective inhibitor for a different MMP as a negative control. |
| Inhibition of Non-MMP Metalloproteinases (e.g., ADAMs) | Consider the possibility of off-target effects on other metalloproteinases like ADAM10 or ADAM17, which are involved in the shedding of cell surface proteins. This can be investigated using siRNA knockdown of the suspected off-target protein to see if the phenotype is rescued. |
| Activation of an Unexpected Signaling Pathway | The observed phenotype might be a downstream consequence of inhibiting an unknown off-target. A rescue experiment, where you overexpress MMP-3, can help to confirm if the effect is on-target. If the phenotype is not rescued, an off-target mechanism is likely. |
| Compound Cytotoxicity | At higher concentrations, UK-356618 may induce cytotoxicity, leading to phenotypes unrelated to MMP-3 inhibition. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay to rule out toxicity. |
Data Presentation
Table 1: Selectivity Profile of UK-356618 against various Matrix Metalloproteinases (MMPs)
| Target | IC50 (nM) | Fold Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | 1 |
| MMP-13 | 73 | 12.4 |
| MMP-9 | 840 | 142.4 |
| MMP-2 | 1790 | 303.4 |
| MMP-14 | 1900 | 322.0 |
| MMP-1 | 51000 | 8644.1 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Fluorometric Cell-Based Assay for MMP-3 Activity
This protocol is designed to measure the activity of secreted MMP-3 in the conditioned media of cultured cells and can be adapted to screen for off-target effects of UK-356618.
Materials:
-
Cells of interest cultured in appropriate media
-
UK-356618
-
MMP-3 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Once attached, replace the medium with serum-free medium to reduce background protease activity.
-
Treat the cells with a range of concentrations of UK-356618 or a vehicle control (e.g., DMSO) for the desired period.
-
-
Collection of Conditioned Media:
-
Carefully collect the conditioned media from each well and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
MMP-3 Activity Assay:
-
To each well of a 96-well black microplate, add 50 µL of the clarified conditioned media.
-
Prepare a working solution of the MMP-3 fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the example substrate) at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Plot the rate of MMP-3 activity against the concentration of UK-356618 to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified MMP-3 signaling pathway and the point of inhibition by UK-356618.
Minimizing cytotoxicity of UK-356618 in long-term cell culture.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), in long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary mechanism of action?
UK-356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), with an IC50 of 5.9 nM.[1] It exhibits over 140-fold selectivity for MMP-3 compared to MMP-1, MMP-2, MMP-9, and MMP-14. MMP-3 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix (ECM) proteins, tissue remodeling, and the activation of other MMPs.[2][3] By inhibiting MMP-3, UK-356618 can modulate these processes.
Q2: What are the potential causes of UK-356618 cytotoxicity in long-term cell culture?
High cytotoxicity in long-term cell culture can arise from several factors:
-
On-target effects: Prolonged inhibition of MMP-3 may disrupt essential cellular processes that are dependent on its activity, leading to apoptosis or cell cycle arrest.
-
Off-target effects: Although UK-356618 is highly selective, at higher concentrations or in certain cell types, it may inhibit other metalloproteinases or cellular targets, leading to unintended toxicity.
-
Suboptimal experimental conditions: Factors such as high compound concentration, extended exposure duration, solvent toxicity, and inappropriate cell culture conditions can contribute to cytotoxicity.
Q3: How can I differentiate between cytotoxic and cytostatic effects of UK-356618?
A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between the two, you can perform the following:
-
Cell counting with viability stain: Use a method like trypan blue exclusion to count both total and viable cells over time. A decrease in the viable cell number indicates cytotoxicity, while a stable viable cell number with reduced proliferation suggests a cytostatic effect.
-
Apoptosis assays: Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm if the observed cell death is due to programmed cell death.
-
Cell cycle analysis: Flow cytometry analysis of DNA content can reveal cell cycle arrest at specific phases, which is a hallmark of a cytostatic effect. Some MMP inhibitors have been shown to induce cell cycle arrest.[4]
Q4: What are the known downstream signaling pathways affected by MMP-3 inhibition that might contribute to cytotoxicity?
MMP-3 is involved in various signaling pathways. Its inhibition can lead to:
-
Alterations in Cell Survival and Apoptosis: MMPs can influence cell survival and apoptosis through the regulation of growth factor availability and the cleavage of cell surface receptors. MMP-3 is known to be involved in caspase signaling.[5]
-
Modulation of Inflammatory Responses: MMP-3 can process cytokines and chemokines, and its inhibition may alter inflammatory signaling pathways, such as the NF-κB pathway.[6]
-
Impact on Cell Proliferation and Differentiation: By remodeling the ECM and modulating growth factor signaling, MMP-3 influences cell proliferation and differentiation.[7]
II. Troubleshooting Guides
This section provides a systematic approach to troubleshoot and minimize the cytotoxicity of UK-356618 in your long-term cell culture experiments.
Issue 1: High Cell Death Observed Shortly After Treatment
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Concentration is too high | Perform a dose-response experiment to determine the IC50 and the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24, 48, 72 hours). |
| Solvent (e.g., DMSO) toxicity | Always include a vehicle control group treated with the same concentration of the solvent used to dissolve UK-356618. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells. |
| Cell culture conditions | Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Compound stability | Prepare fresh working solutions of UK-356618 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Issue 2: Gradual Increase in Cell Death Over Long-Term Culture
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Cumulative on-target toxicity | Consider intermittent dosing schedules (e.g., 2 days on, 1 day off) to allow cells to recover. Gradually decrease the concentration of UK-356618 over time if the target engagement can be maintained at lower levels. |
| Nutrient depletion or waste accumulation | Ensure regular media changes to replenish nutrients and remove metabolic waste products, especially in long-term cultures. |
| Induction of apoptosis | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mechanism of cell death. If cytotoxicity is rescued, it confirms the involvement of caspases. |
| Off-target effects | If possible, perform a kinase panel screen or similar off-target profiling to identify potential unintended targets of UK-356618 in your cell line. |
III. Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of UK-356618
Objective: To determine the highest concentration of UK-356618 that does not significantly affect cell viability over a defined period.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a 2x stock solution of UK-356618 in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 0.2 nM to 20 µM).
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for your desired long-term culture duration, with regular media changes containing the respective treatments.
-
Viability Assay: At various time points (e.g., 24h, 48h, 72h, 7 days, 14 days), perform a cell viability assay such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration for each time point. The highest concentration that maintains >90% cell viability can be considered for long-term experiments.
Protocol 2: Assessing Apoptosis Induction by UK-356618
Objective: To determine if UK-356618 induces apoptosis in your cell line.
Methodology:
-
Treatment: Treat your cells with a range of UK-356618 concentrations (including a cytotoxic concentration) for different time points.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.
-
Caspase Activity Assay: Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7). An increase in caspase activity is a hallmark of apoptosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity compared to the vehicle control.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of MMP-3 and its inhibition by UK-356618.
Caption: Troubleshooting workflow for minimizing UK-356618 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP3 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase-3 is Key Effector of TNF-α-Induced Collagen Degradation in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase inhibitors cause cell cycle arrest and apoptosis in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMP-3 Contributes to Nigrostriatal Dopaminergic Neuronal Loss, BBB Damage, and Neuroinflammation in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Expression of Matrix Metalloproteinases in Articular Chondrocytes by Resveratrol through Affecting Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
How to control for UK-356618 instability in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the instability of UK-356618 in solution.
Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary mechanism of action?
A: UK-356618 is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3). Its mechanism of action is based on a hydroxamic acid moiety that chelates the zinc ion within the active site of MMP-3, thereby blocking its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components and the activation of other pro-MMPs.
Q2: I've heard that UK-356618 is unstable in solution. What does this mean for my experiments?
A: Yes, solutions of UK-356618 are known to be unstable. This means the compound can degrade over time in solution, leading to a decrease in its effective concentration and potentially impacting the reproducibility and accuracy of your experimental results. It is crucial to handle the compound and its solutions with care to minimize degradation.
Q3: What is the likely cause of UK-356618 instability in solution?
A: As a hydroxamic acid derivative, UK-356618 is susceptible to hydrolysis, which is a common degradation pathway for this class of compounds in aqueous solutions. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of certain enzymes in biological media.
Q4: How should I prepare and store stock solutions of UK-356618?
A: It is recommended to prepare stock solutions of UK-356618 fresh for each experiment. If you need to store stock solutions, dissolve the compound in anhydrous DMSO. For short-term storage, aliquots can be stored at -20°C for up to one month. For longer-term storage, aliquots should be kept at -80°C for up to six months. It is critical to avoid repeated freeze-thaw cycles.
Q5: Can I use aqueous buffers to prepare my working solutions?
A: Yes, but with caution. Given the susceptibility of the hydroxamic acid group to hydrolysis, the stability of UK-356618 in aqueous buffers will be limited. It is imperative to prepare working solutions in your experimental buffer immediately before use. The pH of the buffer can significantly impact stability, with neutral to slightly acidic conditions generally being more favorable for hydroxamic acids than alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker than expected activity in cellular assays. | Degradation of UK-356618 in the stock solution or working solution. | - Prepare fresh stock solutions in anhydrous DMSO. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare working dilutions in cell culture media immediately before adding to cells. - Minimize the incubation time of the compound in aqueous media when possible. |
| Loss of inhibitory effect over the course of a long-term experiment. | Time-dependent degradation of the compound in the experimental medium. | - For long-term experiments, consider replenishing the media with freshly diluted UK-356618 at regular intervals. - Perform a time-course experiment to assess the stability of UK-356618 in your specific culture medium. |
| Precipitation of the compound when diluting in aqueous buffer. | Poor solubility of UK-356618 in the final buffer. | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. - For some applications, adjusting the pH of the stock solution to be more acidic (e.g., with 1M HCl) during initial solubilization in DMSO may improve subsequent dilution in aqueous buffers. However, this should be tested for compatibility with your specific assay. |
Data Presentation
Table 1: General Stability Profile of Hydroxamate-Based MMP Inhibitors (as a proxy for UK-356618)
| Condition | Parameter | General Observation | Implication for UK-356618 |
| pH | Half-life in aqueous solution | Generally more stable at acidic to neutral pH (4-7). Stability decreases significantly at alkaline pH (>8). | Prepare working solutions in buffers with a pH at or below 7.5. Avoid highly alkaline conditions. |
| Temperature | Degradation Rate | Degradation rate increases with temperature. | Store stock solutions at -80°C for long-term storage and prepare working solutions on ice. |
| Solvent | Stability | More stable in anhydrous aprotic solvents like DMSO. | Use anhydrous DMSO for preparing stock solutions. |
| Freeze-Thaw Cycles | Compound Integrity | Repeated freezing and thawing can accelerate degradation. | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Photostability | Some small molecules are sensitive to light. | Protect stock and working solutions from direct light. |
Experimental Protocols
Protocol 1: Preparation of UK-356618 Stock Solution
-
Materials:
-
UK-356618 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the UK-356618 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of UK-356618 in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
UK-356618 stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the UK-356618 stock solution at room temperature.
-
Immediately before use, perform serial dilutions of the stock solution in pre-warmed cell culture medium or your experimental buffer to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the working solution is compatible with your cells and does not exceed a cytotoxic level (typically ≤ 0.1%).
-
Add the working solutions to your cell cultures or experimental setup without delay.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MMP-3 Signaling Pathway and Point of Inhibition by UK-356618.
Technical Support Center: Managing Metabolic Instability of Hydroxamate-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of hydroxamate-based inhibitors, with a focus on compounds like the selective MMP-3 inhibitor, UK-356618.
Troubleshooting Guide
This guide addresses common experimental issues related to the metabolic instability of hydroxamate-based inhibitors.
Problem 1: My hydroxamate-based inhibitor (e.g., an analog of UK-356618) shows high clearance in human liver microsomes.
-
Question: What are the likely metabolic pathways causing this instability, and how can I identify the specific metabolites?
-
Answer: Hydroxamate-based inhibitors are susceptible to several metabolic transformations. The primary routes of metabolism include:
-
Hydrolysis: The hydroxamate functional group can be hydrolyzed by esterases (arylesterases and carboxylesterases) to form the corresponding carboxylic acid, which is often less active.[1]
-
Glucuronidation: The hydroxyl group of the hydroxamate can undergo O-glucuronidation, a common phase II metabolic reaction, leading to rapid clearance.
-
Sulfation: Similar to glucuronidation, O-sulfation can occur on the hydroxyl group.
-
Reduction: The hydroxamate can be reduced to the corresponding amide.[1]
-
Oxidative Cleavage: Recent studies have shown that cytochrome P450 (CYP) enzymes can mediate the oxidative cleavage of the hydroxamic acid group to a carboxylic acid.[2]
To identify the metabolites of your inhibitor, you can perform an in vitro metabolism study using human liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry (LC-MS/MS). By comparing the mass spectra of the samples over time with a control (time zero), you can identify the masses of potential metabolites.
-
Problem 2: My inhibitor has excellent in vitro potency but demonstrates poor in vivo exposure in animal models.
-
Question: How can I confirm if metabolic instability is the primary cause of the low in vivo exposure?
-
Answer: A systematic approach can help determine if metabolic instability is the root cause:
-
Conduct in vitro metabolic stability assays: Use liver microsomes and hepatocytes from the same species as your in vivo model (e.g., rat, mouse). This will provide data on the intrinsic clearance of your compound.[3]
-
Perform a plasma stability assay: This will help determine if the compound is stable in the bloodstream and not being degraded by plasma esterases.[4]
-
Analyze plasma samples from your in vivo study for metabolites: If possible, identify and quantify the major metabolites in the plasma of the animals dosed with your inhibitor. A high concentration of metabolites relative to the parent compound is a strong indicator of rapid metabolism.
-
Consider permeability: If the compound is metabolically stable in vitro but still has low in vivo exposure, poor absorption due to low permeability could be a contributing factor. A Caco-2 permeability assay can be performed to assess this.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with the hydroxamate functional group?
A1: The hydroxamate functional group is a key pharmacophore for many enzyme inhibitors due to its excellent metal-chelating properties.[5] However, it is also associated with significant metabolic liabilities, including susceptibility to hydrolysis by esterases, O-glucuronidation, and reduction to the corresponding amide.[1] These metabolic pathways often lead to rapid clearance and poor pharmacokinetic profiles.[6]
Q2: What structural modifications can be made to improve the metabolic stability of hydroxamate-based inhibitors?
A2: Several strategies can be employed to enhance the metabolic stability of these compounds:
-
Steric Hindrance: Introducing bulky groups near the hydroxamate moiety can sterically hinder the approach of metabolizing enzymes.
-
Modification of the "Cap" Group: Altering the hydrophobic cap group of the inhibitor can influence its interaction with metabolizing enzymes and improve stability.[6][7]
-
Core Structure Modification: Replacing a metabolically labile core structure with a more stable one, such as a γ-lactam, has been shown to improve metabolic stability and pharmacokinetic profiles.[6][7]
-
Bioisosteric Replacement: Replacing the hydroxamate group with a bioisostere that retains the desired metal-chelating properties but is less prone to metabolism is a common and effective strategy. Examples of hydroxamic acid bioisosteres include triazoles, oxadiazoles, and phosphinic acids.[1][8][9][10]
Q3: Are there alternatives to hydroxamates as zinc-binding groups in MMP inhibitors?
A3: Yes, several alternative zinc-binding groups have been explored to overcome the metabolic instability of hydroxamates. These include:
-
Carboxylates: While generally less potent than hydroxamates, carboxylate-based inhibitors often exhibit improved pharmacokinetic properties.[11]
-
Phosphinic acids: These have shown improved metabolic stability compared to hydroxamates.[1]
-
Thiol-based inhibitors: These can also serve as effective zinc chelators.
Q4: How does the metabolic instability of an inhibitor like UK-356618 impact its therapeutic efficacy?
A4: UK-356618 is a potent and selective inhibitor of MMP-3, an enzyme implicated in various diseases, including arthritis and cancer.[12][13] The therapeutic efficacy of such an inhibitor is highly dependent on its ability to reach its target in sufficient concentrations and for an adequate duration. If the inhibitor is rapidly metabolized, its concentration at the site of action will be reduced, leading to a decrease in its therapeutic effect. This necessitates more frequent or higher doses, which can increase the risk of off-target effects and toxicity.
Data Presentation
Note: Specific metabolic stability data for UK-356618 is not publicly available. The following tables present representative data for other matrix metalloproteinase (MMP) inhibitors to illustrate the concepts of metabolic instability and its improvement through structural modification.
Table 1: In Vitro Metabolic Stability of Representative MMP Inhibitors in Liver Microsomes
| Compound | Target | Zinc-Binding Group | Human Liver Microsome t1/2 (min) | Rat Liver Microsome t1/2 (min) | Mouse Liver Microsome t1/2 (min) | Data Source |
| RF036 | MMP-13 | N/A (non-zinc chelating) | 12 | 9 | 20 | [14] |
| Inhibitor 1 | MMP-13 | N/A (non-zinc chelating) | 61.4 ± 8.3 | 61.9 ± 4.4 | 103.6 ± 7.5 | [14] |
| Inhibitor 2 | MMP-13 | N/A (non-zinc chelating) | 266.7 ± 89.9 | 593.2 ± 33.7 | 119.7 ± 35.4 | [14] |
| Inhibitor 3 | MMP-13 | N/A (non-zinc chelating) | 66.0 ± 14.8 | 99.9 ± 18.2 | 94.8 ± 0.8 | [14] |
This table demonstrates how structural modifications (Inhibitors 1, 2, and 3 are analogs of RF036) can significantly improve metabolic stability (longer half-life).
Table 2: Comparison of Pharmacokinetic Properties of a Hydroxamate vs. Carboxylate-Based MMP-13 Inhibitor
| Compound | Zinc-Binding Group | Plasma Protein Binding (%) | In Vivo Plasma Exposure | Cartilage Penetration | Data Source |
| PGE-3321996 | Hydroxamate | 79 | Lower | Detected | [11] |
| PGE-2909492 | Carboxylate | >99 | Higher | Not Detected | [11] |
| PGE-6292544 | Carboxylate | >99 | Higher | Not Detected | [11] |
This table highlights the trade-offs that can occur with bioisosteric replacement. While the carboxylate-based inhibitors showed better plasma exposure, they had higher plasma protein binding and did not penetrate the target tissue (cartilage) as effectively as the hydroxamate-based inhibitor in this specific study.
Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
-
2. Hepatocyte Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound in intact hepatocytes, which contain both phase I and phase II metabolizing enzymes.
-
Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Test compound stock solution
-
Collagen-coated plates
-
Positive control compounds
-
Acetonitrile with an internal standard
-
Incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach.
-
Replace the plating medium with incubation medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator.
-
At specified time points, collect aliquots of the incubation medium and quench with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to remove cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
-
Visualizations
Caption: Primary metabolic pathways of hydroxamate-based inhibitors.
Caption: Workflow for troubleshooting metabolic instability.
Caption: Simplified MMP-3 signaling pathway in inflammation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of p38 alpha MAPK enhances collagenase-1 (matrix metalloproteinase (MMP)-1) and stromelysin-1 (MMP-3) expression by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of MMP-3 and MMP-9 expression during Helicobacter pylori infection via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of hydroxamate bioisosteres as KAT II inhibitors with improved oral bioavailability and pharmacokinetics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NF kappa B and Matrix Metalloproteinase induced Receptor Cleavage in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Property-based optimization of hydroxamate-based γ-lactam HDAC inhibitors to improve their metabolic stability and pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cellular Selectivity of UK-356618
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the selectivity of the matrix metalloproteinase-3 (MMP-3) inhibitor, UK-356618, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary target?
UK-356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), a member of the zinc-dependent endopeptidase family.[1][2] Its high affinity and selectivity make it a valuable tool for studying the specific roles of MMP-3 in various physiological and pathological processes.[2]
Q2: Why is it important to assess the selectivity of UK-356618 in a cellular context?
While biochemical assays provide initial data on inhibitor potency and selectivity, the cellular environment is significantly more complex. Factors such as cell permeability, off-target binding, and inhibitor metabolism can influence the compound's efficacy and selectivity. Therefore, cellular assays are crucial to confirm that UK-356618 engages with MMP-3 and to identify any potential off-target effects within a living system.
Q3: What are the key methods to assess the cellular selectivity of UK-356618?
Several methods can be employed to evaluate the cellular selectivity of UK-356618. These can be broadly categorized into:
-
Target Engagement Assays: To confirm direct binding of UK-356618 to MMP-3 in cells. A key technique for this is the Cellular Thermal Shift Assay (CETSA).[3][4]
-
Activity-Based Assays: To measure the enzymatic activity of MMP-3 and other MMPs in the presence of the inhibitor. Common methods include in-gel zymography and Förster Resonance Energy Transfer (FRET)-based assays.[5][6]
-
Downstream Pathway Analysis: To assess the functional consequences of MMP-3 inhibition and potential off-target effects on related signaling pathways. This can involve techniques like Western blotting or proteomic approaches to look at the activation of other MMPs or changes in inflammatory signaling.[7][8][9]
Troubleshooting Guides
Problem 1: Inconsistent results in the in-gel zymography assay.
-
Possible Cause: Sample degradation.
-
Solution: Ensure that conditioned media or cell lysates are processed quickly and kept on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Incorrect protein concentration.
-
Solution: Accurately determine the protein concentration of your samples before loading. Uneven loading can lead to variability in band intensity.
-
-
Possible Cause: Issues with the gelatin-containing gel.
-
Solution: Ensure uniform polymerization of the gel and that the gelatin is evenly distributed. Prepare fresh gels for each experiment.
-
Problem 2: High background fluorescence in the FRET-based assay.
-
Possible Cause: Autofluorescence from the cell lysate or media components.
-
Solution: Run a blank control with lysate or media without the FRET substrate to determine the background fluorescence. Subtract this value from your experimental readings. Consider using a FRET pair with excitation and emission wavelengths that minimize interference from cellular components.
-
-
Possible Cause: Non-specific cleavage of the FRET substrate.
-
Solution: Include a control with a broad-spectrum MMP inhibitor to ensure that the measured fluorescence is due to MMP activity.
-
Problem 3: No thermal shift observed in the CETSA experiment.
-
Possible Cause: The inhibitor does not sufficiently stabilize the target protein.
-
Solution: While UK-356618 is a potent inhibitor, the magnitude of the thermal shift can vary. Ensure you are using a saturating concentration of the inhibitor.
-
-
Possible Cause: The antibody used for detection is not specific or sensitive enough.
-
Solution: Validate your anti-MMP-3 antibody for Western blotting to ensure it provides a strong and specific signal.
-
-
Possible Cause: Inefficient cell lysis.
-
Solution: Optimize your lysis protocol to ensure complete release of soluble proteins. Incomplete lysis can lead to loss of the target protein in the pellet fraction.
-
Experimental Protocols
Protocol 1: In-Gel Zymography for MMP Activity
This method allows for the detection of MMP activity in conditioned media or cell lysates.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Triton X-100 washing buffer
-
Incubation buffer (e.g., Tris-HCl, CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without UK-356618. Centrifuge to remove cell debris. Determine the protein concentration of the supernatant.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto a gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in an appropriate buffer containing Ca2+ and Zn2+ (essential for MMP activity) at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Protocol 2: FRET-Based Assay for MMP-3 Activity
This assay provides a quantitative measure of MMP-3 activity in a high-throughput format.
Materials:
-
Fluorometric microplate reader
-
Black 96-well plates
-
MMP-3 specific FRET substrate
-
Assay buffer
-
Cell lysates or conditioned media
Procedure:
-
Sample Preparation: Prepare cell lysates or conditioned media from cells treated with a dose-range of UK-356618.
-
Assay Setup: In a 96-well plate, add the assay buffer, the sample, and the MMP-3 FRET substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points.
-
Analysis: The increase in fluorescence corresponds to the cleavage of the FRET substrate by active MMP-3. Plot the rate of fluorescence increase against the concentration of UK-356618 to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of UK-356618 to MMP-3 within intact cells.[3][4]
Materials:
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot equipment
-
Anti-MMP-3 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with UK-356618 or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble MMP-3 by SDS-PAGE and Western blotting using an anti-MMP-3 antibody.
-
Analysis: Binding of UK-356618 to MMP-3 will increase its thermal stability, resulting in more soluble MMP-3 at higher temperatures compared to the vehicle-treated control.
Data Presentation
Table 1: Selectivity Profile of UK-356618 Against Various MMPs
| MMP | IC50 (nM) | Selectivity (fold vs. MMP-3) |
| MMP-3 | 5.9 | 1 |
| MMP-1 | >830 | >140 |
| MMP-2 | >830 | >140 |
| MMP-9 | >830 | >140 |
| MMP-14 | >830 | >140 |
Data sourced from publicly available information.[2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 6. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Preventing degradation of UK-356618 during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). The following resources are designed to help prevent its degradation during experiments and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary mechanism of action?
UK-356618 is a potent and highly selective small molecule inhibitor of matrix metalloproteinase-3 (MMP-3), with an IC50 of 5.9 nM.[1][2] Its mechanism of action is based on the specific inhibition of MMP-3's enzymatic activity, which plays a crucial role in the breakdown of extracellular matrix (ECM) proteins. This inhibition prevents the degradation of various substrates, including collagens, proteoglycans, and fibronectin.[3] MMP-3 is also known to activate other pro-MMPs, so its inhibition by UK-356618 can have broader effects on tissue remodeling.[2][4]
Q2: What are the recommended storage conditions for UK-356618?
For optimal stability, stock solutions of UK-356618 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How should I prepare a stock solution of UK-356618?
It is recommended to dissolve UK-356618 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved before making further dilutions in aqueous buffers or cell culture media. For in vivo studies, co-solvents such as PEG300/400 and Tween 80 may be required.
Q4: What are the likely degradation pathways for UK-356618?
While specific degradation pathways for UK-356618 have not been extensively published, as a potent MMP inhibitor, it is likely to contain a hydroxamate group or a similar zinc-chelating moiety. Such functional groups are susceptible to degradation through:
-
Hydrolysis: The hydroxamic acid group can be hydrolyzed to the corresponding carboxylic acid, which is typically less active. This process can be accelerated by non-neutral pH conditions.
-
Oxidation: The hydroxamic acid moiety can also be susceptible to oxidative cleavage.
Q5: What are the key downstream effects of inhibiting MMP-3 with UK-356618?
Inhibition of MMP-3 by UK-356618 can lead to several significant downstream effects, including:
-
Reduced Extracellular Matrix Degradation: Prevention of the breakdown of key ECM components like collagen and proteoglycans.[3]
-
Modulation of Inflammation: MMP-3 is involved in inflammatory processes, and its inhibition can have anti-inflammatory effects.[2]
-
Inhibition of other MMPs: By preventing the activation of other pro-MMPs, UK-356618 can indirectly inhibit a broader range of MMPs.[2][4]
-
Anti-cancer and Anti-arthritic Activity: Due to its role in tissue remodeling and inflammation, MMP-3 is a target in diseases like cancer and rheumatoid arthritis.[2]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could UK-356618 be degrading?
A1: Inconsistent results are a common sign of compound instability. To troubleshoot, consider the following:
-
Storage Conditions: Verify that your stock solutions and aliquots are stored at the recommended temperatures.
-
Freeze-Thaw Cycles: Minimize the number of times a stock solution is thawed and refrozen. Prepare single-use aliquots.
-
Age of Solution: Use freshly prepared dilutions for your experiments whenever possible. Do not use stock solutions that have been stored beyond their recommended shelf life.
Q2: I am observing a progressive loss of inhibitory activity in my long-term experiments. What is the likely cause?
A2: A gradual loss of activity suggests degradation of UK-356618 in the experimental medium.
-
pH of Medium: If your medium has a pH that is not close to neutral, this could accelerate the hydrolysis of the inhibitor.
-
Temperature: Extended incubation at 37°C can contribute to degradation.
-
Light Exposure: Protect your solutions from direct light, as this can sometimes promote degradation of small molecules.
-
Recommendation: For long-term experiments, consider replenishing the medium with freshly diluted UK-356618 at regular intervals.
Q3: How can I minimize the degradation of UK-356618 in my cell culture experiments?
A3: To ensure consistent activity in cell-based assays:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of UK-356618 from a frozen stock aliquot immediately before adding it to your cell cultures.
-
Minimize Handling Time: Do not leave the stock solution at room temperature for extended periods.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the solvent is not affecting the cells.
Q4: Are there any substances that are incompatible with UK-356618?
A4: Avoid the following:
-
Strong Oxidizing or Reducing Agents: These can chemically modify the inhibitor.
-
Chelating Agents: Reagents like EDTA could potentially interfere with the inhibitor's interaction with the zinc ion in the MMP-3 active site, although this is less likely to cause degradation.
-
Complex Biological Media: Be aware that some components in serum or complex media could potentially interact with or degrade the compound over time.
Quantitative Data Summary
Table 1: Inhibitory Activity of UK-356618 against Various MMPs
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | >830 | >140-fold |
| MMP-2 | >830 | >140-fold |
| MMP-9 | >830 | >140-fold |
| MMP-14 | >830 | >140-fold |
Data compiled from publicly available sources.[1][2]
Table 2: Recommended Storage and Stability of UK-356618 Stock Solutions
| Storage Temperature | Solvent | Maximum Storage Duration |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Experimental Protocols
Protocol 1: Preparation of UK-356618 Stock Solution
-
Allow the vial of UK-356618 powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General In Vitro MMP-3 Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare serial dilutions of UK-356618 in the reaction buffer.
-
In a 96-well plate, add the diluted UK-356618 solutions.
-
Add recombinant active MMP-3 enzyme to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic MMP-3 substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Include appropriate controls: no enzyme, no inhibitor, and vehicle control.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: General Cell-Based Assay for Assessing MMP-3 Inhibition
-
Plate cells at the desired density and allow them to adhere overnight.
-
Stimulate the cells with an appropriate agent (e.g., TNF-α, IL-1β) to induce MMP-3 expression.
-
Treat the cells with various concentrations of UK-356618 (and a vehicle control) for the desired duration.
-
Collect the conditioned medium to measure MMP-3 activity using an activity assay or to quantify MMP-3 levels by ELISA or Western blot.
-
Alternatively, lyse the cells to analyze downstream signaling pathways affected by MMP-3 inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MMP-3 activation and its key extracellular matrix substrates.
Caption: Downstream effects of MMP-3 inhibition by UK-356618.
Caption: Workflow for troubleshooting potential UK-356618 degradation.
References
UK-356618 Technical Support Center: Best Practices for Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing UK-356618 to maintain its activity and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of UK-356618.
Issue: Difficulty Dissolving UK-356618
If you are experiencing issues with dissolving UK-356618, consider the following potential causes and solutions:
-
Inappropriate Solvent: UK-356618 has specific solubility requirements.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
-
Action: Ensure you are using a high-purity, anhydrous grade of DMSO. It has been noted that hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. Using a newly opened bottle of DMSO is recommended.
-
-
Suboptimal Dissolution Conditions: The compound may require specific conditions to fully dissolve.
-
Protocol: For a 25 mg/mL solution in DMSO, ultrasonication is recommended. Additionally, adjusting the pH to 2 with 1M HCl may be necessary to achieve complete dissolution.
-
-
Incorrect Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in incomplete dissolution.
-
Action: Do not exceed the recommended concentration of 25 mg/mL in DMSO.
-
Caption: Troubleshooting workflow for UK-356618 dissolution issues.
Issue: Loss of Compound Activity
If you observe a decrease in the inhibitory activity of UK-356618 in your experiments, consider the following:
-
Improper Storage: Both the solid compound and its solutions require specific storage conditions to maintain stability.
-
Solid Form: Store the powdered form of UK-356618 at -20°C.
-
Stock Solutions: There are differing recommendations for the storage of stock solutions. To ensure maximum activity, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.
-
Action: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
-
Instability in Aqueous Solutions: The stability of UK-356618 in aqueous buffers commonly used for experiments has not been well-documented.
-
Action: When preparing working dilutions in aqueous media, it is best practice to do so immediately before use. Do not store UK-356618 in aqueous solutions for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powdered) form of UK-356618?
A: The solid form of UK-356618 should be stored at -20°C.
Q2: What is the best solvent for preparing a stock solution of UK-356618?
A: The recommended solvent is DMSO. It is soluble in DMSO up to 25 mg/mL with the aid of ultrasonication and pH adjustment to 2 with 1M HCl. Always use fresh, anhydrous DMSO.
Q3: How should I store my UK-356618 stock solution?
A: For optimal activity, it is recommended to prepare solutions fresh before use. If you need to store a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I store UK-356618 in an aqueous buffer?
A: The stability of UK-356618 in aqueous solutions has not been extensively studied. Therefore, it is strongly recommended to prepare working dilutions in aqueous buffers immediately prior to your experiment and to not store the compound in these solutions.
Q5: Why is my UK-356618 not as active as expected?
A: A loss of activity can be due to several factors, including improper storage of the solid compound or stock solution, multiple freeze-thaw cycles of the stock solution, or degradation in aqueous experimental media. Refer to the troubleshooting guide for more detailed advice.
Data Presentation
Table 1: Summary of UK-356618 Stability and Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Working Solution in Aqueous Buffer | Not Recommended | Prepare fresh for immediate use | Stability in aqueous media is not well-defined. |
Experimental Protocols
Protocol for Preparation of a 10 mM UK-356618 Stock Solution in DMSO
Materials:
-
UK-356618 (Molecular Weight: 557.72 g/mol )
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
1M HCl (for pH adjustment, if necessary)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of UK-356618 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.58 mg of UK-356618.
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the UK-356618 powder.
-
Facilitate Dissolution:
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved. This may take several minutes.
-
If the compound does not fully dissolve, cautiously add a small amount of 1M HCl to adjust the pH to approximately 2.
-
-
Aliquot for Storage: Once the UK-356618 is completely dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Caption: Workflow for preparing a UK-356618 stock solution.
References
Interpreting unexpected results in experiments with UK-356618.
Welcome to the technical support center for UK-356618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting advice for experiments involving this potent and selective MMP-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary mechanism of action?
UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1] Its primary mechanism of action is to bind to the active site of the MMP-3 enzyme, thereby preventing it from degrading its target proteins within the extracellular matrix (ECM).[1] MMP-3 is a key enzyme involved in tissue remodeling and has been implicated in various pathological processes, including arthritis, cancer, and neuroinflammation.[1][2]
Q2: What is the reported potency and selectivity of UK-356618?
UK-356618 exhibits a high affinity for MMP-3, with a reported half-maximal inhibitory concentration (IC50) of 5.9 nM.[1] It displays significant selectivity for MMP-3 over other MMPs, being over 140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14.[1] This selectivity makes it a valuable tool for specifically investigating the role of MMP-3 in biological processes.
Q3: In what solvents is UK-356618 soluble?
For laboratory use, UK-356618 is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO). It is important to consult the manufacturer's datasheet for specific solubility information and to prepare stock solutions at an appropriate concentration to ensure complete dissolution. For in vivo studies, the formulation will depend on the route of administration and may require specialized vehicles.
Q4: What are the known downstream effects of MMP-3 inhibition by UK-356618?
By inhibiting MMP-3, UK-356618 can modulate several downstream signaling pathways. MMP-3 is known to be involved in the activation of other MMPs and the processing of various signaling molecules. Therefore, inhibition of MMP-3 can impact inflammatory responses, cell migration, and tissue degradation. For example, in models of neuroinflammation, UK-356618 has been shown to reduce MMP-3 activity in the brain.[1]
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results are not uncommon in experimental biology. This guide provides a structured approach to troubleshooting when your findings with UK-356618 deviate from the expected outcome.
Issue 1: Weaker than Expected Inhibition of MMP-3 Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify calculations for stock solution and final working concentrations. Perform a dose-response experiment to confirm the IC50 in your specific assay system. |
| Inhibitor Instability | Prepare fresh stock solutions of UK-356618. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Assay Conditions | Ensure the pH, temperature, and incubation times of your assay are optimal for both MMP-3 activity and UK-356618 stability. High concentrations of serum in cell culture media may contain endogenous MMP inhibitors, which can interfere with the assay. |
| Inactive Enzyme | Confirm the activity of your recombinant or purified MMP-3 using a known potent, broad-spectrum MMP inhibitor as a positive control. |
Issue 2: Off-Target Effects or Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Proteases | While UK-356618 is highly selective for MMP-3, at high concentrations, it may inhibit other metalloproteinases, such as members of the ADAM (A Disintegrin and Metalloproteinase) or ADAMTS (ADAM with Thrombospondin motifs) families.[3][4][5] If possible, test the effect of UK-356618 on the activity of other purified proteases relevant to your experimental system. |
| Impact on Cell Viability | High concentrations of any small molecule inhibitor can potentially induce cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) to determine the concentration range at which UK-356618 is non-toxic to your cells of interest. |
| Alteration of Gene Expression | Inhibition of MMP-3 may lead to compensatory changes in the expression of other genes.[6] Analyze the expression of related MMPs or other relevant genes using qPCR or Western blotting to assess potential feedback mechanisms. |
| Complex Biological Roles of MMP-3 | MMP-3 can have both detrimental and protective roles depending on the biological context.[2] For instance, in some cancer models, certain MMPs have been shown to have anti-tumorigenic effects.[7] Consider the multifaceted roles of MMP-3 when interpreting unexpected phenotypes. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Protocol | Ensure consistent adherence to the experimental protocol, including cell passage number, seeding density, and treatment times. |
| Reagent Quality | Use high-quality reagents and verify the integrity of your UK-356618 stock. |
| Biological Variability | Account for biological variability by including an adequate number of biological replicates in your experimental design. |
Quantitative Data Summary
The following table summarizes key quantitative data for UK-356618 from published literature.
| Parameter | Value | Species/System | Reference |
| IC50 (MMP-3) | 5.9 nM | In vitro enzyme assay | [1] |
| Selectivity (vs. MMP-1, -2, -9, -14) | >140-fold | In vitro enzyme assay | [1] |
| In Vivo Efficacious Dose | 15 mg/kg (intravenous) | Rat | [1] |
| In Vitro Concentration for iLTP impairment | 2 µM | Mouse hippocampal slices | [8] |
Key Experimental Protocols
MMP-3 Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for assessing the inhibitory activity of UK-356618 on MMP-3 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-3 (active)
-
Fluorogenic MMP-3 substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
UK-356618
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of UK-356618 in DMSO.
-
Serially dilute UK-356618 in Assay Buffer to create a range of concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 50 µL of each UK-356618 dilution or control to the wells of the 96-well plate.
-
Add 25 µL of diluted active MMP-3 to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the fluorogenic MMP-3 substrate to each well.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the UK-356618 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol can be used to assess the potential cytotoxic effects of UK-356618 on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
UK-356618
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of UK-356618 in complete cell culture medium. Include a vehicle control (DMSO) and a no-cell control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of UK-356618.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MMP-3 Signaling Pathway and Point of Inhibition by UK-356618.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MMP-3 Inhibition with UK-356618
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in Matrix Metalloproteinase-3 (MMP-3) inhibition experiments using UK-356618.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for UK-356618 and how does it relate to incubation time?
A1: UK-356618 is a potent and selective inhibitor of MMP-3.[1][2][3] It functions by binding to the zinc ion within the active site of the enzyme, which is essential for its catalytic activity.[3] Notably, UK-356618 exhibits a time-dependent inhibition profile, which suggests a slow-onset mechanism.[4] This means that the inhibitor may initially form a complex with the enzyme that then undergoes a conformational change to a more tightly bound state. Therefore, a pre-incubation step of the enzyme and inhibitor is often necessary to allow the inhibition to reach its maximum effect before adding the substrate.
Q2: What is a typical starting point for incubation time when using UK-356618?
A2: For endpoint assays, a pre-incubation of the MMP-3 enzyme with UK-356618 for 10-15 minutes at the desired reaction temperature (e.g., 37°C) is a good starting point before initiating the reaction by adding the substrate.[5] The subsequent reaction with the substrate is often monitored for 30 to 60 minutes.[1][5] For kinetic assays, fluorescence intensity can be recorded every 5 minutes for 30 to 60 minutes immediately after substrate addition.[1]
Q3: How do temperature and pH affect the inhibition of MMP-3 by UK-356618?
A3: Temperature and pH significantly influence enzyme activity and, consequently, the observed inhibition. MMPs, including MMP-3, generally exhibit optimal activity at physiological temperatures (around 37°C) and pH (around 7.0-7.2).[6][7] Deviations from these optimal conditions can lead to reduced enzyme activity, which can affect the apparent inhibitor potency. It is crucial to maintain consistent temperature and pH throughout your experiments to ensure reproducible results. The catalytic activity of MMPs is a temperature-dependent process.[8]
Q4: Should I be concerned about the stability of UK-356618 in my assay buffer?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition observed | Insufficient incubation time: Due to the slow-onset mechanism of UK-356618, a short pre-incubation may not be enough to achieve maximal inhibition. | Increase the pre-incubation time of MMP-3 and UK-356618 before adding the substrate. Try a time course experiment (e.g., 15, 30, 60 minutes) to determine the optimal pre-incubation period. |
| Incorrect inhibitor concentration: The concentration of UK-356618 may be too low to effectively inhibit the enzyme under your experimental conditions. | Verify the concentration of your UK-356618 stock solution. Prepare fresh dilutions and consider testing a wider range of inhibitor concentrations. | |
| Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of UK-356618. Ensure proper storage conditions are maintained. | |
| High enzyme concentration: The amount of MMP-3 in the assay may be too high for the inhibitor concentration used. | Reduce the concentration of the MMP-3 enzyme in your assay. | |
| Inconsistent results between experiments | Variable incubation times: Inconsistent timing of pre-incubation or the main reaction can lead to variability. | Use a timer to ensure consistent incubation periods for all samples and experiments. |
| Fluctuations in temperature or pH: Minor changes in these parameters can affect enzyme activity and inhibitor binding. | Use a temperature-controlled incubator or water bath. Ensure the assay buffer is properly prepared and the pH is verified. | |
| Repeated freeze-thaw cycles of reagents: This can lead to degradation of the enzyme or inhibitor. | Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Substrate degradation: The fluorogenic substrate may be unstable and degrading spontaneously. | Run a substrate-only control (without enzyme) to check for spontaneous degradation. If necessary, obtain a fresh batch of substrate. |
| Autofluorescence of test compounds: If screening other compounds, they may be inherently fluorescent. | Run a control with the test compound alone to measure its intrinsic fluorescence and subtract this from the assay readings. |
Quantitative Data Summary
Table 1: UK-356618 Inhibitory Activity
| Parameter | Value | Reference |
| IC50 for MMP-3 | 5.9 nM | [1][2][3] |
| Selectivity | >140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14 | [2][3] |
Experimental Protocols
Fluorometric MMP-3 Inhibition Assay Protocol
This protocol is a general guideline based on commercially available MMP-3 activity assay kits.[1][9][10]
Materials:
-
Recombinant human MMP-3 enzyme
-
MMP-3 fluorogenic substrate (FRET-based)
-
UK-356618
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325/393 nm or as specified by the substrate manufacturer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of UK-356618 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of UK-356618 in Assay Buffer.
-
Prepare a working solution of MMP-3 in Assay Buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the MMP-3 substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add a fixed volume of the diluted UK-356618 solutions.
-
Enzyme Control (Positive Control): Add the same volume of Assay Buffer containing the vehicle (e.g., DMSO) used for the inhibitor.
-
Substrate Control (Blank): Add Assay Buffer.
-
-
Pre-incubation:
-
Add the MMP-3 working solution to the inhibitor and enzyme control wells.
-
Mix gently and incubate the plate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. This allows UK-356618 to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the MMP-3 substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Endpoint Assay: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity.
-
Kinetic Assay: Immediately after adding the substrate, place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate control from all readings.
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each UK-356618 concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the UK-356618 concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for MMP-3 inhibition assay.
Caption: Troubleshooting logic for weak or no inhibition.
References
- 1. abcam.com [abcam.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability of human matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-3 Activity Assay Kit (Fluorometric) (ab118972) | Abcam [abcam.com]
- 10. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Addressing variability and reproducibility in UK-356618 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions to address variability and reproducibility in experiments involving UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3).
Frequently Asked Questions (FAQs)
Q1: What is UK-356618 and what is its primary mechanism of action?
UK-356618 is a small molecule inhibitor that selectively targets matrix metalloproteinase-3 (MMP-3).[1] Its mechanism of action is the potent and selective inhibition of MMP-3's catalytic activity. MMP-3 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components and the activation of other MMPs.[1] By inhibiting MMP-3, UK-356618 can modulate pathological processes where MMP-3 is upregulated, such as in rheumatoid arthritis and some cancers.[1]
Q2: What is the selectivity profile of UK-356618 against other MMPs?
UK-356618 exhibits high selectivity for MMP-3 over other matrix metalloproteinases. It is reported to be over 140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14.[1] This selectivity is crucial for minimizing off-target effects and for specifically studying the role of MMP-3 in biological processes.
Q3: How should UK-356618 be stored and handled?
For optimal stability and reproducibility, UK-356618 should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Before use, allow the solution to thaw completely and bring it to room temperature.
Q4: What are the potential off-target effects of UK-356618?
While UK-356618 is highly selective for MMP-3, the possibility of off-target effects should be considered, as with any pharmacological inhibitor.[2] It is good practice to include appropriate controls in your experiments to account for any potential off-target or non-specific effects. This may involve using a structurally related but inactive compound as a negative control or testing the effects of UK-356618 in a system lacking MMP-3 expression.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for UK-356618 in our MMP-3 activity assay.
-
Question: We are observing significant well-to-well and day-to-day variability in the calculated IC50 value of UK-356618. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors. Firstly, ensure the stability of your reagents. Recombinant MMP-3 enzyme activity can decrease with improper storage or handling. Use freshly thawed enzyme for each experiment and avoid repeated freeze-thaw cycles. Secondly, confirm the accuracy of your serial dilutions of UK-356618. Any inaccuracies in the concentration of the inhibitor will directly impact the IC50 determination. Finally, assay conditions such as temperature, pH, and incubation time must be kept consistent across all experiments.
Issue 2: The observed potency of UK-356618 is lower than expected.
-
Question: Our measured IC50 for UK-356618 is significantly higher than the reported value of 5.9 nM. Why might this be the case?
-
Answer: A discrepancy in potency can be due to several experimental variables. The substrate concentration used in your assay can influence the apparent IC50 value, especially for competitive inhibitors. Ensure your substrate concentration is at or below the Km value for the enzyme. Additionally, the purity and integrity of the UK-356618 compound should be verified. Degradation of the compound during storage can lead to a decrease in its effective concentration and thus a higher apparent IC50.
Issue 3: High background signal in our cell-based assays.
-
Question: We are seeing high background fluorescence/luminescence in our cell-based assay, making it difficult to determine the inhibitory effect of UK-356618. What can we do to reduce this?
-
Answer: High background can be caused by the compound itself or by its interaction with the assay components or media. To troubleshoot this, run a control plate with UK-356618 in the absence of cells to see if the compound autofluoresces or interferes with the detection reagents. If so, you may need to switch to a different detection method. Also, ensure that the final DMSO concentration in your wells is low and consistent across all conditions, as high concentrations of DMSO can be cytotoxic and contribute to background signal.
Data Presentation
Table 1: Selectivity Profile of UK-356618
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 5.9 | - |
| MMP-1 | >826 | >140-fold |
| MMP-2 | >826 | >140-fold |
| MMP-9 | >826 | >140-fold |
| MMP-14 | >826 | >140-fold |
Data based on a reported IC50 of 5.9 nM for MMP-3 and >140-fold lower potency against other specified MMPs.[1]
Experimental Protocols
Protocol 1: Determination of UK-356618 IC50 against MMP-3
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute recombinant human MMP-3 in assay buffer to a final concentration of 10 nM.
-
Prepare a 10 mM stock solution of UK-356618 in 100% DMSO.
-
Prepare a fluorescent substrate for MMP-3 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at 10 µM in assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the UK-356618 stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1000 nM).
-
In a 96-well plate, add 50 µL of the diluted UK-356618 solutions.
-
Add 25 µL of the 10 nM MMP-3 solution to each well.
-
Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the 10 µM substrate solution to each well.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the vehicle control (V0).
-
Plot the percentage of inhibition [(V0 - V)/V0] * 100 against the logarithm of the UK-356618 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: MMP-3 activation and its inhibition by UK-356618.
Caption: General workflow for an in vitro MMP-3 inhibition assay.
References
Potential for UK-356618 cross-reactivity with other metalloproteinases.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, UK-356618.
Frequently Asked Questions (FAQs)
Q1: What is the potential for UK-356618 cross-reactivity with other metalloproteinases?
A1: UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3).[1] It exhibits significantly lower potency against other MMPs, making it a valuable tool for studies where specific inhibition of MMP-3 is desired. The inhibitory activity of UK-356618 is over 140-fold weaker against MMP-1, MMP-2, MMP-9, and MMP-14 when compared to its activity against MMP-3.[1]
Quantitative data from initial studies demonstrate a clear selectivity profile for UK-356618. The half-maximal inhibitory concentrations (IC50) for UK-356618 against a panel of MMPs are summarized in the table below.
Data Presentation
Table 1: Inhibitory Potency (IC50) of UK-356618 Against Various Matrix Metalloproteinases
| Metalloproteinase | IC50 (nM) | Fold Selectivity vs. MMP-3 |
| MMP-3 (Stromelysin-1) | 5.9 | 1x |
| MMP-9 (Gelatinase B) | 840 | ~142x |
| MMP-2 (Gelatinase A) | 1790 | ~303x |
| MMP-14 (MT1-MMP) | 1900 | ~322x |
| MMP-1 (Collagenase-1) | 51,000 | ~8644x |
Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001.[1]
Experimental Protocols
Note: The following is a representative protocol for determining the inhibitory activity of UK-356618 against MMPs using a fluorometric assay. The exact conditions used in the original characterization of UK-356618 may vary.
Principle:
The activity of MMPs can be measured using a quenched fluorogenic substrate, often a peptide sequence that is specifically cleaved by the enzyme. This peptide contains a fluorescent donor and a quenching acceptor molecule. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce this rate of fluorescence increase in a concentration-dependent manner.
Materials:
-
Recombinant human MMP-3 (and other MMPs for cross-reactivity testing)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
UK-356618
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca/Dnp FRET pair)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of UK-356618 in DMSO (e.g., 10 mM).
-
Create a dilution series of UK-356618 in MMP assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Reconstitute the MMP enzyme(s) and the fluorogenic substrate in MMP assay buffer to their respective working concentrations as recommended by the manufacturer.
-
-
Enzyme Activation (if required):
-
Some MMPs are supplied as inactive pro-enzymes and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) followed by removal or dilution of the APMA. Follow the manufacturer's instructions for enzyme activation.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay buffer + substrate
-
Control (no inhibitor): Activated MMP enzyme + assay buffer (with DMSO vehicle)
-
Inhibitor test: Activated MMP enzyme + diluted UK-356618
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the control (no inhibitor) well to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
Caption: Selectivity profile of UK-356618 for MMP-3 over other MMPs.
References
Validation & Comparative
A Comparative Analysis of UK-356618 and Other MMP-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of UK-356618 with other inhibitors of Matrix Metalloproteinase-3 (MMP-3), an enzyme implicated in a variety of pathological conditions including arthritis, cancer, and neurodegenerative diseases. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
Quantitative Efficacy and Selectivity
UK-356618 is a potent and highly selective inhibitor of MMP-3.[1][2] Its efficacy, as determined by its half-maximal inhibitory concentration (IC50), demonstrates significant potency against MMP-3. Furthermore, its selectivity for MMP-3 over other MMPs is a critical attribute, minimizing off-target effects.
Below is a table summarizing the available IC50 data for UK-356618 and other MMP inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often collated from various sources. For the most accurate comparison, data from the same study under identical experimental conditions is ideal.
| Inhibitor | MMP-3 IC50 (nM) | Other MMP IC50 Values (nM) | Source |
| UK-356618 | 5.9 | MMP-1: >1000, MMP-2: >1000, MMP-9: >1000, MMP-14: >1000 | [1][2] |
| NNGH | Prototypic Control | Not specified in broad searches | [3] |
| GM6001 (Ilomastat) | Broad-spectrum | MMP-1: 0.4, MMP-2: 0.5, MMP-8: 0.1, MMP-9: 0.2 | Not specified for MMP-3 in broad searches |
| Quercetin | ~30,000 | Not specified | [4] |
| Kaempferol | ~45,000 | Not specified | [4] |
Note: The IC50 values for Quercetin and Kaempferol were reported in µmol/L and have been converted to nM for consistency. The data for NNGH and GM6001 is included for context as they are commonly used in MMP inhibitor screening assays, though specific comparative IC50 values against UK-356618 for MMP-3 were not found in the same studies.
Experimental Protocols
The determination of inhibitor efficacy is critically dependent on the experimental methodology. Below are detailed protocols for common in vitro MMP-3 inhibitor screening assays.
MMP-3 Inhibitor Screening Assay (Colorimetric)
This assay quantifies MMP-3 activity by measuring the color change resulting from the cleavage of a chromogenic substrate.
Materials:
-
MMP-3 enzyme (human, recombinant)
-
MMP-3 substrate (thiopeptide: Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)
-
Assay Buffer
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]
-
Control Inhibitor (e.g., NNGH)
-
Test Inhibitor (e.g., UK-356618)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Warm all kit components to room temperature.
-
Prepare a dilution of the control inhibitor (e.g., 1:200 in Assay Buffer).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Dilute the MMP-3 enzyme in Assay Buffer (e.g., 1:100).
-
Dilute the MMP-3 substrate in Assay Buffer (e.g., 1:25).
-
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted MMP-3 enzyme to all wells except the blank.
-
Add the diluted control inhibitor to the designated control wells.
-
Add the various dilutions of the test inhibitor to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted MMP-3 substrate to all wells.
-
Immediately begin reading the absorbance at 412 nm at 1-minute intervals for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
MMP-3 Inhibitor Screening Assay (Fluorometric)
This assay measures MMP-3 activity based on the cleavage of a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
MMP-3 enzyme
-
MMP-3 FRET substrate
-
Assay Buffer
-
Control Inhibitor (e.g., GM6001)
-
Test Inhibitor (e.g., UK-356618)
-
96-well black microplate
-
Fluorescence microplate reader (excitation/emission ~325/393 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the MMP-3 enzyme in Assay Buffer.
-
Prepare serial dilutions of the test and control inhibitors.
-
-
Assay Plate Setup:
-
Add Assay Buffer, MMP-3 enzyme, and either the test inhibitor or control inhibitor to the appropriate wells.
-
Incubate at room temperature for a set period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add the FRET substrate to all wells to start the reaction.
-
Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the increase in fluorescence over time.
-
Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
-
Visualizing Molecular Interactions and Workflows
To better understand the context of MMP-3 inhibition, the following diagrams, generated using Graphviz, illustrate a key signaling pathway involving MMP-3 and a typical workflow for screening potential inhibitors.
Caption: Simplified signaling pathway for MMP-3 activation and its inhibition by UK-356618.
Caption: General experimental workflow for the screening and identification of MMP inhibitors.
References
A Head-to-Head Comparison of UK-356618 and NNGH for MMP-3 Inhibition
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy and selectivity of two prominent MMP-3 inhibitors, UK-356618 and NNGH. This document provides a detailed analysis of their inhibitory profiles, supported by experimental data and protocols.
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme implicated in the degradation of the extracellular matrix. Its dysregulation is associated with various pathological conditions, including arthritis, cancer, and cardiovascular diseases. The development of potent and selective MMP-3 inhibitors is a critical area of research for therapeutic intervention. This guide offers an objective comparison of two widely studied MMP-3 inhibitors: UK-356618 and NNGH (also known as MMP-3 Inhibitor II).
Performance Comparison: UK-356618 vs. NNGH
Both UK-356618 and NNGH have demonstrated inhibitory activity against MMP-3. However, they exhibit distinct profiles in terms of potency and selectivity. UK-356618 emerges as a highly potent and selective inhibitor of MMP-3, while NNGH acts as a broad-spectrum MMP inhibitor.
Quantitative Inhibitory Activity
The following table summarizes the key quantitative data for the inhibition of MMP-3 and other matrix metalloproteinases by UK-356618 and NNGH.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| UK-356618 | MMP-3 | 5.9 [1][2] | - | >140-fold selective over MMP-1, MMP-2, MMP-9, and MMP-14.[1] IC50 values for other MMPs are: MMP-1 (51000 nM), MMP-2 (1790 nM), MMP-9 (840 nM), MMP-13 (73 nM), and MMP-14 (1900 nM).[2] |
| NNGH | MMP-3 | - | 13 [3] / 130 [4][5] | Broad-spectrum inhibitor. Ki values for other MMPs are: MMP-1 (170 nM), MMP-7 (13000 nM), MMP-8 (9 nM), MMP-9 (2.6 nM), MMP-10 (100 nM), MMP-12 (4.3 nM), MMP-13 (3.1 nM), and MMP-20 (17 nM).[3][4][5] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more direct measure of binding affinity. Lower values for both indicate higher potency. There appears to be a discrepancy in the reported Ki values for NNGH against MMP-3 across different sources.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize MMP-3 inhibitors.
Fluorometric MMP-3 Inhibition Assay
This high-throughput assay provides a quantitative measure of MMP-3 activity and its inhibition.
Principle: The assay utilizes a quenched fluorogenic substrate containing a specific MMP-3 cleavage site. In its intact form, the fluorescence of a donor molecule is quenched by a nearby acceptor molecule. Upon cleavage by active MMP-3, the donor and acceptor are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically composed of 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, and 0.05% (w/v) Brij 35, pH 7.5. Warm to room temperature before use.
-
MMP-3 Enzyme: Reconstitute lyophilized active human MMP-3 in assay buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Fluorogenic Substrate: Prepare a stock solution of a specific MMP-3 FRET substrate (e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2) in DMSO. Dilute to the working concentration in assay buffer just before use. Protect from light.
-
Inhibitor (UK-356618 or NNGH): Prepare a stock solution in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of the diluted MMP-3 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm for Mca-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Casein Zymography for MMP-3 Activity
This technique is used to visualize the inhibitory effect of compounds on MMP-3 activity.
Principle: Samples are run on a polyacrylamide gel co-polymerized with casein, a substrate for MMP-3. After electrophoresis, the gel is incubated in a buffer that allows the renatured MMP-3 to digest the casein. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background.
Detailed Protocol:
-
Gel Preparation:
-
Prepare a 12% SDS-polyacrylamide resolving gel containing 1 mg/mL of casein.
-
Pour the resolving gel and overlay with a 4% stacking gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix conditioned cell culture media or purified enzyme with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gel.
-
Run the electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5) containing the desired concentration of the inhibitor (UK-356618 or NNGH) or vehicle control overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands of caseinolysis are visible against a blue background.
-
The reduction in the intensity of the clear bands in the presence of the inhibitor indicates its inhibitory activity.
-
Signaling and Activation Pathway of MMP-3
MMPs are synthesized as inactive zymogens (pro-MMPs) and their activation is a critical step in regulating their activity. The expression and activation of MMP-3 are controlled by complex signaling pathways, often initiated by inflammatory cytokines and growth factors.
Caption: Signaling pathway for MMP-3 expression, activation, and activity.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing MMP-3 inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the screening of MMP-3 inhibitors.
Conclusion
Based on the available data, UK-356618 is a more potent and significantly more selective inhibitor of MMP-3 compared to NNGH.[1][2][3][4][5] This high selectivity is a crucial attribute in drug development, as it can minimize off-target effects and potential side effects. NNGH, with its broad-spectrum inhibitory profile, may be a useful tool for studies where the inhibition of multiple MMPs is desired. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental context. For studies requiring specific elucidation of the role of MMP-3, UK-356618 is the superior tool.
References
Validating the Inhibitory Effect of UK-356618: A Comparative Guide Using MMP-3 Knockout Models
For researchers and professionals in drug development, the validation of a therapeutic agent's specificity and efficacy is paramount. This guide provides a comparative analysis of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), and outlines a framework for its validation utilizing MMP-3 knockout models.
Introduction to MMP-3 and the Role of Selective Inhibition
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme involved in the degradation of extracellular matrix components. Its dysregulation is implicated in a variety of pathological conditions, including arthritis, neuroinflammation, and cancer. Consequently, the development of selective MMP-3 inhibitors is of significant therapeutic interest. UK-356618 has emerged as a promising candidate due to its high potency and selectivity for MMP-3. The use of MMP-3 knockout (KO) mice provides a critical tool to validate the on-target effects of such inhibitors by comparing the pharmacological intervention in wild-type animals to the genetic ablation of the target.
Comparative Analysis of MMP-3 Inhibitors
The efficacy of an inhibitor is defined by its potency (IC50) and its selectivity against other related enzymes. UK-356618 demonstrates superior selectivity for MMP-3 compared to other broad-spectrum MMP inhibitors.
| Inhibitor | Target MMP(s) | MMP-3 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| UK-356618 | MMP-3 | 5.9 | MMP-1: >51000, MMP-2: 1790, MMP-9: 840, MMP-13: 73, MMP-14: 1900 |
| Batimastat (BB-94) | Broad-spectrum | 20 | MMP-1: 3, MMP-2: 4, MMP-9: 4, MMP-7: 6 |
| Marimastat (BB-2516) | Broad-spectrum | 230 | MMP-1: 5, MMP-2: 6, MMP-9: 3, MMP-14: 9, MMP-7: 13 |
IC50: The half maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
The Gold Standard: Validation with MMP-3 Knockout Models
Studies utilizing MMP-3 knockout mice have been instrumental in elucidating the specific roles of this proteinase in disease. For instance, in models of ischemic stroke, MMP-3 KO mice exhibited significantly reduced brain infarct size compared to their wild-type counterparts[1][2][3][4]. Similarly, in a mouse model of Parkinson's disease, MMP-3 deficiency attenuated neurotoxicity and motor behavior deficits[5]. These findings underscore the therapeutic potential of MMP-3 inhibition and set a benchmark for the effects expected from a highly selective inhibitor like UK-356618.
Proposed Experimental Protocol for In Vivo Validation of UK-356618
The following is a proposed experimental protocol to validate the inhibitory effect of UK-356618 in an in vivo model of neuroinflammation, leveraging MMP-3 knockout mice.
Objective: To determine if the therapeutic effects of UK-356618 are specifically mediated by the inhibition of MMP-3.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6J)
-
MMP-3 knockout (MMP-3-/-) mice on the same genetic background
Experimental Groups (n=8-10 per group):
-
WT + Vehicle
-
WT + Lipopolysaccharide (LPS) + Vehicle
-
WT + LPS + UK-356618
-
MMP-3-/- + LPS + Vehicle
Procedure:
-
Induction of Neuroinflammation: Administer LPS (e.g., 4 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Inhibitor Administration: Administer UK-356618 (dose to be determined by pharmacokinetic studies, e.g., 15 mg/kg, intravenously) or vehicle 30 minutes post-LPS injection.
-
Behavioral Analysis: Conduct behavioral tests (e.g., open field, rotarod) at 24 and 48 hours post-LPS injection to assess motor coordination and activity.
-
Tissue Collection: At 48 hours post-LPS injection, euthanize animals and collect brain tissue and plasma.
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA.
-
Perform gelatin zymography on brain homogenates to assess the activity of MMP-2 and MMP-9, to confirm the selectivity of UK-356618's effect on MMP-3.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to quantify microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
-
Assess blood-brain barrier integrity by measuring extravasation of Evans blue dye.
-
Expected Outcomes:
-
The WT + LPS + Vehicle group will exhibit significant behavioral deficits, increased pro-inflammatory cytokine levels, and pronounced glial activation.
-
The WT + LPS + UK-356618 group will show an amelioration of these pathological changes, indicating the therapeutic efficacy of the inhibitor.
-
The MMP-3-/- + LPS + Vehicle group is expected to show a phenotype similar to the UK-356618-treated WT group, demonstrating that the absence of MMP-3 is protective.
-
A lack of significant difference between the UK-356618-treated WT group and the MMP-3-/- group would strongly suggest that the beneficial effects of UK-356618 are indeed mediated through the specific inhibition of MMP-3.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Role of MMP-3 in LPS-induced neuroinflammation and points of intervention.
Caption: Proposed workflow for in vivo validation of UK-356618.
Conclusion
UK-356618 stands out as a highly potent and selective inhibitor of MMP-3 based on in vitro data. While direct in vivo validation using MMP-3 knockout models has not yet been published, the existing body of research on both the inhibitor and the knockout models provides a strong scientific rationale for such studies. The proposed experimental framework offers a robust approach to unequivocally determine the on-target efficacy of UK-356618, thereby solidifying its potential as a therapeutic agent for MMP-3-driven pathologies. This guide serves as a valuable resource for researchers aiming to bridge this gap in the current literature.
References
- 1. MMP-3 Knockout Induces Global Transcriptional Changes and Reduces Cerebral Infarction in Both Male and Female Models of Ischemic Stroke [mdpi.com]
- 2. MMP-3 Knockout Induces Global Transcriptional Changes and Reduces Cerebral Infarction in Both Male and Female Models of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] MMP-3 Knockout Induces Global Transcriptional Changes and Reduces Cerebral Infarction in Both Male and Female Models of Ischemic Stroke | Semantic Scholar [semanticscholar.org]
- 5. MMP-3 Contributes to Nigrostriatal Dopaminergic Neuronal Loss, BBB Damage, and Neuroinflammation in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MMP-3 Inhibition: A Comparative Analysis of UK-356618 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting Matrix Metalloproteinase-3 (MMP-3): the small molecule inhibitor UK-356618 and siRNA-mediated gene knockdown. This analysis is supported by experimental data and detailed protocols to assist in the selection of the most appropriate technique for specific research applications.
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, embryonic development, arthritis, and cancer metastasis.[1][2] Consequently, the ability to specifically inhibit MMP-3 activity is of significant interest in both basic research and therapeutic development.
This guide explores two distinct approaches to MMP-3 inhibition:
-
UK-356618: A potent and selective chemical inhibitor that directly targets the catalytic activity of the MMP-3 enzyme.[2][3]
-
siRNA-mediated knockdown: A genetic approach that utilizes small interfering RNA (siRNA) to degrade MMP-3 mRNA, thereby preventing its translation into protein.
By presenting a side-by-side comparison of their mechanisms, efficacy, and experimental considerations, this guide aims to provide a comprehensive resource for researchers investigating the roles of MMP-3.
Performance Comparison: UK-356618 vs. MMP-3 siRNA
The following table summarizes the quantitative data on the efficacy of UK-356618 and siRNA in reducing MMP-3 activity and expression. While a direct head-to-head comparison in a single study is not available, this table collates data from various studies to provide a cross-validation of their respective effects.
| Parameter | UK-356618 | siRNA-mediated Knockdown | Source(s) |
| Target | MMP-3 enzyme activity | MMP-3 mRNA | [2][4] |
| Mechanism of Action | Competitive inhibition of the MMP-3 catalytic site | RNA interference leading to mRNA degradation | [2][4] |
| Reported Efficacy | IC50 of 5.9 nM | Up to 89% reduction in MMP-3 mRNA expression | [2][5] |
| Selectivity | Highly selective for MMP-3 over other MMPs (e.g., >140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14) | Highly specific to the targeted MMP-3 mRNA sequence | [2][6] |
| Time to Effect | Rapid, upon introduction to the system | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours) | [7][8] |
| Duration of Effect | Dependent on compound stability and clearance | Can be transient, lasting for several days depending on cell division and siRNA stability | [7][8] |
Experimental Protocols
Below are detailed methodologies for the inhibition of MMP-3 using UK-356618 and siRNA-mediated knockdown.
Protocol 1: Inhibition of MMP-3 Activity using UK-356618 in Cell Culture
This protocol outlines the steps for treating cultured cells with UK-356618 to inhibit MMP-3 activity.
Materials:
-
UK-356618 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Cultured cells expressing MMP-3
-
Phosphate-buffered saline (PBS)
-
Assay kit for measuring MMP-3 activity (e.g., fluorescent substrate-based assay)
Procedure:
-
Reconstitution of UK-356618: Prepare a stock solution of UK-356618 by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the UK-356618 stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell type and experimental conditions. Include a vehicle control (DMSO) at the same final concentration as the highest UK-356618 concentration.
-
Incubation: Replace the existing cell culture medium with the medium containing UK-356618 or vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Sample Collection: After incubation, collect the conditioned medium and/or cell lysates for analysis of MMP-3 activity.
-
MMP-3 Activity Assay: Measure the MMP-3 activity in the collected samples using a commercially available assay kit, following the manufacturer's instructions.[9]
Protocol 2: siRNA-Mediated Knockdown of MMP-3
This protocol provides a general procedure for transfecting cells with MMP-3 siRNA to reduce its expression.
Materials:
-
MMP-3 specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Appropriate cell culture medium (with and without antibiotics)
-
Cultured cells
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 50-70% confluent at the time of transfection.[8]
-
siRNA-Transfection Reagent Complex Formation:
-
In one tube, dilute the MMP-3 siRNA (or control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[8]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: After 24-48 hours, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the reduction in MMP-3 mRNA levels compared to the non-targeting control. A successful knockdown is generally considered to be a reduction of 70% or more.[10]
-
Western Blotting: After 48-72 hours, lyse the cells, and perform Western blotting to confirm a reduction in MMP-3 protein levels.[11][12]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MMP-3 signaling pathway and a typical experimental workflow for comparing UK-356618 and MMP-3 siRNA.
Caption: MMP-3 signaling pathway illustrating upstream regulation and downstream effects.
Caption: Workflow for comparing UK-356618 and MMP-3 siRNA efficacy.
References
- 1. MMP3 - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of small interfering RNAs on matrix metalloproteinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Pharmacological Inhibition of MMP3 as a Potential Therapeutic Option for COVID-19 Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 10. Measurement of mRNA Expression Knockdown Using siRNA Through RT-qPCR | BioRender Science Templates [biorender.com]
- 11. origene.com [origene.com]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Orthogonal Methods for Confirming MMP-3 Function
Introduction: Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase critical in the turnover of extracellular matrix (ECM) components.[1][2][3] Its enzymatic activity, which includes degrading collagen types II, III, IV, IX, and X, proteoglycans, fibronectin, and laminin, is integral to physiological processes like embryonic development and wound healing.[1] Furthermore, MMP-3 can activate other pro-MMPs, such as pro-MMP-1 and pro-MMP-9, initiating a broader cascade of matrix degradation.[1][2] Dysregulation of MMP-3 is implicated in various pathologies, including arthritis, tumor metastasis, and atherosclerosis.[1][3]
Given its central role, accurately validating the function of MMP-3 in specific biological contexts is paramount for researchers. A common approach involves using selective chemical inhibitors. UK-356618 is a potent and highly selective inhibitor of MMP-3, making it a valuable pharmacological tool.[4][5] However, to ensure that an observed biological effect is unequivocally due to the inhibition of MMP-3 and not off-target effects of the chemical inhibitor, it is essential to employ orthogonal methods.[6] Orthogonal methods are independent experimental approaches that validate findings through different mechanisms.[6][7]
This guide provides a comparative overview of key orthogonal methods to confirm the role of MMP-3, using the selective inhibitor UK-356618 as the primary pharmacological tool. We will explore genetic silencing via siRNA, genetic knockout models, and direct enzymatic activity assays, providing supporting data and detailed protocols for each.
Pharmacological Approach: The Selective Inhibitor UK-356618
UK-356618 is a potent inhibitor of MMP-3 with high selectivity over other MMPs.[4][5] This specificity is crucial for attributing an observed phenotype to the inhibition of MMP-3. The compound's efficacy is typically measured by its half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Potency and Selectivity of UK-356618
| Matrix Metalloproteinase | IC50 (nM) | Selectivity vs. MMP-3 |
|---|---|---|
| MMP-3 | 5.9 | - |
| MMP-1 | >1000 | >169-fold |
| MMP-2 | >1000 | >169-fold |
| MMP-9 | >1000 | >169-fold |
| MMP-13 | 250 | ~42-fold |
| MMP-14 | >1000 | >169-fold |
Data sourced from Fray MJ, et al. (2001) and cited in[5].
Experimental Protocol: In Vitro MMP-3 Inhibition Assay
This protocol describes a general procedure for testing the inhibitory effect of UK-356618 on MMP-3 activity in a cell-based model.
-
Cell Culture: Plate cells of interest (e.g., human chondrocytes or cancer cell lines known to express MMP-3) in a 96-well plate and culture until they reach 80-90% confluency.
-
Induction of MMP-3 Expression: If necessary, stimulate MMP-3 expression by treating cells with an inducing agent, such as Interleukin-1β (IL-1β) or Phorbol 12-myristate 13-acetate (PMA), for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of UK-356618 (e.g., from 1 nM to 10 µM) in the appropriate cell culture medium. Remove the induction medium and add the medium containing the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned medium from each well. This medium will contain secreted MMP-3.
-
Activity Measurement: Quantify the MMP-3 activity in the conditioned medium using a fluorometric activity assay (see protocol below).
-
Data Analysis: Plot the measured MMP-3 activity against the logarithm of the UK-356618 concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Orthogonal Method 1: Genetic Silencing with siRNA
Small interfering RNA (siRNA) offers a highly specific method to transiently silence gene expression at the mRNA level.[8][9] By targeting MMP-3 mRNA for degradation, siRNA-mediated knockdown provides a genetic-based validation that an observed effect is directly linked to the reduction of MMP-3 protein.
Table 2: Efficacy of MMP-3 siRNA in Gastric Cancer Cells
| Experimental Condition | MMP-3 mRNA Expression (Relative to Control) | MMP-3 Protein Level (Relative to Control) | Cell Invasion (% of Control) |
|---|---|---|---|
| Untransfected Control | 100% | 100% | 100% |
| MMP-3 siRNA Transfected | ~25% | Significantly Reduced | ~40% |
Data summarized from a study on AGS gastric cancer cells.[9]
Experimental Protocol: MMP-3 Gene Silencing via siRNA
-
siRNA Preparation: Resuspend lyophilized MMP-3 specific siRNA and a non-targeting scramble control siRNA to a stock concentration of 20 µM.
-
Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of siRNA stock solution into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 210 µL of the siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a subset of cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the reduction in MMP-3 mRNA levels compared to the scramble control.[10]
-
Western Blot: Lyse the remaining cells, quantify protein concentration, and perform Western blotting using an anti-MMP-3 antibody to confirm the reduction in MMP-3 protein levels.[9]
-
-
Phenotypic Assay: Perform the desired functional assay (e.g., cell migration, invasion, or ECM degradation assay) to assess the biological consequence of MMP-3 knockdown.
Orthogonal Method 2: Genetic Ablation with Knockout Models
The use of MMP-3 knockout (KO) animal models provides the highest level of evidence by demonstrating the role of the gene in a whole-organism context. These models allow for the study of MMP-3 function in complex disease processes.
Table 3: Effect of MMP-3 Knockout on Ischemic Stroke Injury in Mice
| Genotype & Sex | Treatment | Infarct Volume (% of Hemisphere) | Statistical Significance (vs. WT MCAO/R) |
|---|---|---|---|
| Wild-Type (WT) Female | MCAO/R | 38.99 ± 4.59% | - |
| MMP-3 KO Female | MCAO/R | 11.55 ± 1.62% | p < 0.01 |
| Wild-Type (WT) Male | MCAO/R | 45.21 ± 3.87% | - |
| MMP-3 KO Male | MCAO/R | 15.78 ± 2.11% | p < 0.0001 |
Data from a study using a middle cerebral artery occlusion with reperfusion (MCAO/R) model of ischemic stroke.[11][12]
Experimental Protocol: Phenotypic Analysis in MMP-3 KO Mice
-
Animal Model: Obtain MMP-3 knockout mice and corresponding wild-type (WT) littermates for control. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Disease Induction: Induce the disease model of interest. For example, in an ischemic stroke model, perform middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes) followed by reperfusion.[11][13]
-
Post-Induction Monitoring: Monitor animals for a set period (e.g., 48 hours) for health and behavioral changes.
-
Tissue Harvesting and Analysis:
-
At the experimental endpoint, euthanize the animals and harvest the tissue of interest (e.g., brain).
-
Perform histological analysis to quantify the phenotype. For stroke, this may involve staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[11]
-
-
Data Analysis: Statistically compare the quantitative phenotype (e.g., infarct volume, tumor size, arthritis score) between the MMP-3 KO and WT groups to determine the effect of MMP-3 ablation.
Orthogonal Method 3: Direct Enzymatic Activity Assay
A direct measurement of MMP-3's catalytic activity provides a biochemical confirmation of its function. Fluorogenic assays based on Fluorescence Resonance Energy Transfer (FRET) are commonly used. These assays employ a peptide substrate containing a fluorescent donor (fluorophore) and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Cleavage of the substrate by MMP-3 separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[14][15]
Table 4: Hypothetical Data from a Fluorometric MMP-3 Activity Assay
| Sample Condition | MMP-3 Activity (Relative Fluorescence Units/min) | % Inhibition |
|---|---|---|
| Control (Active MMP-3) | 500 | 0% |
| + UK-356618 (100 nM) | 50 | 90% |
| Conditioned Media (Scramble siRNA) | 450 | 10% |
| Conditioned Media (MMP-3 siRNA) | 90 | 82% |
| Tissue Lysate (WT Mouse) | 300 | - |
| Tissue Lysate (MMP-3 KO Mouse) | 25 | 91.7% (vs. WT) |
Experimental Protocol: Fluorometric MMP-3 Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute a FRET-based MMP-3 specific substrate in DMSO.[16]
-
Reconstitute purified, active human MMP-3 enzyme for use as a positive control.
-
-
Assay Setup:
-
In a black 96-well microplate, add 50 µL of your samples (e.g., conditioned media, tissue lysates) or the positive control.
-
For inhibitor studies, pre-incubate the samples with UK-356618 or a vehicle control for 15-30 minutes.
-
-
Reaction Initiation: Add 50 µL of the MMP-3 substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).[16][17]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Compare the rates between different experimental conditions to determine the relative MMP-3 activity.
Visualizing the Concepts
DOT language scripts are provided below to illustrate key relationships and workflows.
Caption: Simplified signaling pathway showing the regulation and function of MMP-3.
Caption: Experimental workflow combining pharmacological and genetic methods.
Caption: Logical relationship of orthogonal methods confirming MMP-3 function.
Conclusion
References
- 1. MMP3 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MMP-3 Knockout Induces Global Transcriptional Changes and Reduces Cerebral Infarction in Both Male and Female Models of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mybiosource.com [mybiosource.com]
A Comparative Analysis of UK-356618 and Broad-Spectrum MMP Inhibitors for Researchers
For researchers and professionals in drug development, the choice between a selective and a broad-spectrum inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of UK-356618, a selective MMP-3 inhibitor, and broad-spectrum matrix metalloproteinase (MMP) inhibitors.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases. Consequently, MMPs have been a significant target for therapeutic intervention. Early drug development efforts focused on broad-spectrum MMP inhibitors, designed to inhibit a wide range of MMPs. However, these often led to unforeseen side effects and clinical trial failures. This has shifted focus towards the development of more selective inhibitors, such as UK-356618, which specifically targets MMP-3.
Performance and Specificity: A Head-to-Head Comparison
UK-356618 is a potent and highly selective inhibitor of MMP-3.[1][2][3][4] In contrast, broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, were designed to inhibit multiple MMPs by chelating the active site zinc ion.[5][6] This lack of selectivity has been a major drawback, leading to significant side effects.
The following table summarizes the inhibitory activity (IC50 values) of UK-356618 and the broad-spectrum inhibitor Batimastat against a panel of MMPs.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| UK-356618 | >10,000 nM | 1,790 nM[3] | 5.9 nM [1][2][3] | - | - | 840 nM[3] | 73 nM[3] | 1,900 nM[3] |
| Batimastat | 3 nM[7] | 4 nM[7] | 20 nM[7] | 6 nM[7] | 10 nM[7] | 10 nM[7] | 1 nM[7] | 2.8 nM[7] |
Key Observations:
-
Selectivity: UK-356618 demonstrates remarkable selectivity for MMP-3, with IC50 values for other MMPs being significantly higher. For instance, it is over 140-fold more selective for MMP-3 than for MMP-1, MMP-2, MMP-9, and MMP-14.[1]
-
Potency: While Batimastat is potent against a wide range of MMPs, UK-356618 exhibits high potency specifically against its target, MMP-3.
-
Implications of Broad-Spectrum Inhibition: The non-selective nature of early broad-spectrum inhibitors led to the inhibition of MMPs with protective physiological roles, resulting in dose-limiting side effects, most notably musculoskeletal syndrome (MSS), characterized by joint and muscle pain.[1] This has been a primary reason for the failure of many broad-spectrum MMP inhibitors in clinical trials.[1][4]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between UK-356618 and broad-spectrum inhibitors underpins their selectivity profiles.
Broad-Spectrum MMP Inhibitors: Most early-generation broad-spectrum MMP inhibitors, including hydroxamate-based compounds like Batimastat and Marimastat, function by directly chelating the zinc ion (Zn2+) in the highly conserved active site of the MMP enzyme.[1][6] This mechanism, while effective for inhibition, does not allow for significant differentiation between the various MMP family members.
UK-356618 (Selective MMP-3 Inhibitor): Selective inhibitors like UK-356618 are designed to exploit subtle differences in the active site and surrounding subsites of the target MMP. By interacting with specific amino acid residues unique to MMP-3, UK-356618 achieves its high degree of selectivity, avoiding the off-target effects associated with broad-spectrum inhibition.
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the role of MMP-3 in a signaling cascade and a typical experimental workflow for determining inhibitor potency.
Caption: Role of MMP-3 in signaling and points of selective vs. non-selective inhibition.
Caption: A typical workflow for determining the IC50 of an MMP inhibitor.
Experimental Protocols
Determination of IC50 Values for MMP Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-3)
-
Fluorogenic MMP substrate (specific to the MMP being tested)
-
Test inhibitor (e.g., UK-356618)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the recombinant MMP enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the assay buffer.
-
Add a defined volume of the serially diluted inhibitor to the respective wells. Include wells with no inhibitor as a positive control (100% enzyme activity) and wells with a known potent inhibitor or no enzyme as a negative control.
-
Add the diluted recombinant MMP enzyme to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in a kinetic mode. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar non-linear regression model) to determine the IC50 value.
-
Conclusion: The Advantage of Selectivity
The comparison between UK-356618 and broad-spectrum MMP inhibitors highlights a critical evolution in drug design. While broad-spectrum inhibitors demonstrated the therapeutic potential of targeting MMPs, their lack of specificity led to significant off-target effects and clinical failures. The high selectivity of compounds like UK-356618 for a specific MMP, such as MMP-3, offers the potential for a more targeted therapeutic approach with a greatly improved safety profile. For researchers, the use of selective inhibitors like UK-356618 is also invaluable as a tool to dissect the specific roles of individual MMPs in complex biological processes and disease pathologies. The future of MMP inhibitor development will likely continue to focus on creating highly selective compounds to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
A Head-to-Head Comparison of UK-356618 with Other Selective Stromelysin-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of UK-356618 with other selective inhibitors of stromelysin-1 (Matrix Metalloproteinase-3, MMP-3). The content is structured to offer an objective analysis of performance, supported by experimental data, detailed protocols, and visual diagrams to elucidate complex biological pathways and experimental procedures.
Introduction to Stromelysin-1 (MMP-3)
Stromelysin-1 is a zinc-dependent endopeptidase that plays a crucial role in the remodeling of the extracellular matrix (ECM) by degrading a wide range of substrates, including collagens, proteoglycans, and glycoproteins. Its activity is implicated in both normal physiological processes and in the pathology of various diseases such as arthritis, cancer, and neurodegenerative disorders. The development of potent and selective MMP-3 inhibitors is therefore a significant area of research for therapeutic intervention.
Comparative Analysis of Inhibitor Potency and Selectivity
UK-356618 is a potent and highly selective succinyl hydroxamate-based inhibitor of stromelysin-1. Its performance, along with other classes of selective MMP-3 inhibitors, is summarized below. The data highlights the inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Class | MMP-3 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Selectivity for MMP-3 |
| UK-356618 | Succinyl Hydroxamate | 5.9[1] | 51,000[1] | 1,790[1] | 840[1] | 1,900[1] | High (>140-fold vs other MMPs)[1] |
| Pyrone-based Inhibitor (AM-6) | Pyrone | ~10 | >25,000 | >25,000 | Not Reported | Not Reported | High (selective for MMP-3 over MMP-2) |
Signaling Pathway of Stromelysin-1 in Tissue Degradation
Stromelysin-1 is a key player in a proteolytic cascade that leads to the breakdown of the extracellular matrix. It can be activated by other proteases and, in turn, can activate other pro-MMPs, amplifying the tissue-degrading signal. Understanding this pathway is critical for identifying therapeutic targets.
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against stromelysin-1 is crucial for reproducible and comparable results. The following is a typical protocol for a fluorometric-based in vitro inhibition assay.
Protocol: Fluorometric MMP-3 Inhibition Assay
1. Principle: This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorescent donor and a quenching acceptor is cleaved by active MMP-3. This cleavage separates the donor and quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.
2. Materials:
-
Recombinant human MMP-3 (active form)
-
FRET-based MMP-3 substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (e.g., UK-356618) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., 328 nm excitation / 393 nm emission)
3. Procedure:
-
Enzyme Preparation: Dilute the active MMP-3 to the desired working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted test inhibitors to the respective wells.
-
For the positive control (no inhibition), add 10 µL of the solvent vehicle.
-
For the negative control (no enzyme activity), add 10 µL of the solvent vehicle.
-
Add 20 µL of the diluted MMP-3 enzyme to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation: Add 20 µL of the MMP-3 FRET substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the negative control from all other rates to correct for background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Positive Control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing a selective stromelysin-1 inhibitor follows a structured workflow, from initial screening to detailed profiling.
Conclusion
UK-356618 stands out as a highly potent and selective inhibitor of stromelysin-1, demonstrating a significant preference for MMP-3 over other matrix metalloproteinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of other MMPs can lead to undesirable side effects. The development of other classes of selective inhibitors, such as pyrone-based compounds, highlights the ongoing efforts to identify novel chemical scaffolds with improved pharmacological properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and evaluation of next-generation stromelysin-1 inhibitors.
References
Independent Verification of UK-356618 IC50 for MMP-3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported inhibitory activity of UK-356618 against Matrix Metalloproteinase-3 (MMP-3) with alternative inhibitors. This guide includes a summary of reported IC50 values, detailed experimental protocols for MMP-3 inhibition assays, and visualizations of the experimental workflow and the MMP-3 signaling pathway.
Comparison of MMP-3 Inhibitor IC50 Values
| Inhibitor | Target(s) | Reported IC50 for MMP-3 (nM) | Notes |
| UK-356618 | MMP-3 | 5.9 | Highly selective for MMP-3. [1] |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | 20 | A potent, broad-spectrum inhibitor of MMPs. |
| Marimastat | Broad-spectrum MMP inhibitor | 7 | Another broad-spectrum MMP inhibitor. |
| MMP-3 Inhibitor I | MMP-3 | 5000 | A peptide-based inhibitor.[2] |
| GM6001 | Broad-spectrum MMP inhibitor | 7.2 | A hydroxamate-based broad-spectrum MMP inhibitor.[3] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for an MMP-3 inhibitor is crucial for assessing its potency. A widely used method is the fluorometric assay, which provides a sensitive and continuous measurement of enzyme activity.
Fluorometric MMP-3 Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 of a test compound, such as UK-356618, against MMP-3.
1. Reagent Preparation:
-
Assay Buffer: Typically composed of Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35.
-
Recombinant Human MMP-3: The catalytic domain of the enzyme is used. It is activated from its pro-form according to the manufacturer's instructions, often using 4-aminophenylmercuric acetate (APMA).
-
Fluorogenic Substrate: A synthetic peptide substrate containing a fluorescent reporter group and a quencher, such as (Mca)-Pro-Leu-Gly-Leu-(Dpa)-Ala-Arg-NH2. In its intact form, the fluorescence is quenched.
-
Test Inhibitor (e.g., UK-356618): A stock solution is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
2. Assay Procedure:
-
A 96-well microplate is used for the assay.
-
To each well, add the assay buffer, the activated MMP-3 enzyme, and the test inhibitor at various concentrations. A control well with no inhibitor is included to measure 100% enzyme activity. A blank well with no enzyme is used for background fluorescence correction.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., 325 nm excitation and 393 nm emission for Mca/Dpa).
3. Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an MMP-3 inhibitor.
MMP-3 Signaling Pathway
Caption: Key signaling pathways involved in MMP-3 regulation and activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MMP-3 Inhibitor I The MMP-3 Inhibitor I controls the biological activity of MMP-3. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on the Selective MMP-3 Inhibitor UK-356618: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective matrix metalloproteinase-3 (MMP-3) inhibitor, UK-356618, with alternative MMP inhibitors. The information presented herein is based on published experimental data, offering an objective assessment of its performance and the reproducibility of its reported findings.
Introduction to UK-356618
UK-356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1] Published research has established its utility as a chemical probe to investigate the role of MMP-3 in various physiological and pathological processes, including inflammation, cancer, and neuroinflammation.[1] This guide will delve into the quantitative data supporting its activity, detail the experimental methods used to characterize it, and place its performance in the context of other available MMP inhibitors.
Data Presentation: Quantitative Comparison of MMP Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of UK-356618 and a selection of alternative broad-spectrum and selective MMP inhibitors against various matrix metalloproteinases. This allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) | Selectivity Notes |
| UK-356618 | >826 | >826 | 5.9 [1] | - | - | >826 | - | >826 | >140-fold selective for MMP-3 over MMP-1, -2, -9, and -14.[1] |
| Batimastat (BB-94) | 3[2][3] | 4[2][3] | 20[2][3] | 6[2][3] | - | 4[2][3] | - | - | Broad-spectrum hydroxamate-based inhibitor.[3][4] |
| Marimastat | 5[2] | 6[2] | 115[5] | 13[2] | - | 3[2] | - | 9[2] | Broad-spectrum hydroxamate-based inhibitor.[4][5] |
| Doxycycline | >400,000 | - | 30,000[4] | 28,000[4] | - | 608,000[6] | 2,000[4] | - | Broad-spectrum tetracycline-based inhibitor with lower potency.[4][6] |
Experimental Protocols
To ensure the reproducibility of findings related to UK-356618, a detailed understanding of the experimental methodologies is crucial. Below is a representative protocol for an in vitro MMP-3 activity assay, a common method for evaluating the potency of MMP inhibitors.
Fluorometric MMP-3 Activity Assay (FRET-based)
This protocol is based on the principle of fluorescence resonance energy transfer (FRET), where the cleavage of a specific peptide substrate by MMP-3 results in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP-3 (activated)
-
MMP-3 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
UK-356618 or other test inhibitors
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 325 nm, Emission: 393 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of UK-356618 and other test compounds in Assay Buffer.
-
Enzyme Preparation: Dilute the activated MMP-3 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted MMP-3 enzyme solution to all wells except the substrate control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction: Add 20 µL of the MMP-3 FRET substrate solution to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-5 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence from the substrate control wells.
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of UK-356618.
Signaling Pathway of MMP-3 in Inflammation
MMP-3 plays a crucial role in inflammatory processes through the degradation of extracellular matrix (ECM) components and the activation of pro-inflammatory cytokines and other MMPs.
Experimental Workflow for Assessing UK-356618 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of UK-356618 on MMP-3 activity.
Logical Relationship: UK-356618's Mechanism of Action
This diagram illustrates the logical relationship of UK-356618's inhibitory action on the downstream effects of MMP-3.
References
Assessing the In Vivo Target Engagement of UK-356618: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to assess the in vivo target engagement of UK-356618, a selective inhibitor of Matrix Metalloproteinase-3 (MMP-3). By presenting a comparative analysis with other relevant MMP inhibitors and detailing established experimental protocols, this document serves as a valuable resource for designing and executing robust in vivo studies.
Executive Summary
UK-356618 is a potent and selective inhibitor of MMP-3, an enzyme implicated in various pathological processes, including inflammation and tissue remodeling. Demonstrating that UK-356618 engages with its intended target, MMP-3, within a living organism is a critical step in its preclinical and clinical development. This guide explores several established techniques for quantifying in vivo target engagement, including direct measurement of MMP-3 activity in tissues, and advanced imaging technologies like Positron Emission Tomography (PET) and optical imaging with fluorescent probes. For a comprehensive comparison, we will also discuss the profiles of other notable MMP inhibitors: the broad-spectrum inhibitors Marimastat and Prinomastat, and N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), another potent MMP-3 inhibitor.
Comparative Analysis of MMP-3 Inhibitors
To effectively evaluate the in vivo performance of UK-356618, it is beneficial to compare its characteristics with other well-documented MMP inhibitors. The following table summarizes the key features of UK-356618 and selected comparator compounds.
| Compound | Target Selectivity | In Vivo Model Organism | In Vivo Efficacy/Target Engagement | Reference |
| UK-356618 | Selective for MMP-3 | Rat | Significantly reduces MMP-3 activity in the brain following intravenous administration. | [1] |
| Marimastat | Broad-spectrum (MMP-1, -2, -3, -7, -9, -14) | Mouse | Inhibits peritoneal dissemination of human gastric cancer cells in vivo through inhibition of tumor angiogenesis. Reduces ischemia-reperfusion injury in a murine model. | [2][3] |
| Prinomastat (AG3340) | Broad-spectrum (MMP-2, -3, -9, -13, -14) | Mouse | Demonstrates tumor growth inhibition in a human fibrosarcoma mouse model. | [1][4] |
| NNGH | Broad-spectrum, potent inhibitor of MMP-3, -8, -9, -12, -13, -20 | Mouse | Blocks MMP-3 levels and reduces retinal leukocyte adhesion in a model of endotoxin-induced uveitis. | [5][6] |
Methodologies for Assessing In Vivo Target Engagement
Several robust methods can be employed to determine the extent to which UK-356618 engages with MMP-3 in vivo. The choice of method will depend on the specific research question, available resources, and the desired level of quantification.
Direct Measurement of MMP-3 Activity in Tissue Homogenates
This approach involves administering the inhibitor to an animal model, followed by the collection of tissues of interest, and subsequent ex vivo measurement of MMP-3 activity.
Experimental Protocol: Fluorometric MMP-3 Activity Assay
This protocol is adapted from commercially available MMP-3 activity assay kits.[7][8][9][10]
-
Animal Dosing: Administer UK-356618 or a comparator compound to the selected animal model (e.g., rats or mice) via the desired route (e.g., intravenous, oral). Include a vehicle control group.
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and collect the tissues of interest (e.g., brain, joint tissue).
-
Tissue Homogenization: Homogenize the collected tissues in a suitable lysis buffer on ice. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each supernatant using a standard protein assay (e.g., BCA assay).
-
MMP-3 Activity Assay:
-
Dilute the tissue lysates to a standardized protein concentration.
-
To a 96-well microplate, add the diluted lysate.
-
Add a fluorogenic MMP-3 substrate. This substrate consists of a peptide sequence specifically cleaved by MMP-3, flanked by a fluorescent reporter and a quencher.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent probe).
-
-
Data Analysis: The fluorescence signal is directly proportional to the MMP-3 activity. Compare the activity in the inhibitor-treated groups to the vehicle control group to determine the percentage of MMP-3 inhibition.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify the distribution and target occupancy of a drug in vivo. This requires a radiolabeled version of the inhibitor or a specific radiotracer for the target.
Experimental Protocol: PET Imaging with a Radiolabeled MMP-3 Inhibitor
This protocol is a generalized procedure based on the development of PET radiotracers for MMPs.[11][12][13][14][15]
-
Radiotracer Synthesis: Synthesize a radiolabeled version of UK-356618 or a selective MMP-3 PET tracer (e.g., labeled with Carbon-11 or Fluorine-18).
-
Animal Model: Use an appropriate animal model, potentially one with a disease state associated with elevated MMP-3 activity (e.g., arthritis or neurological inflammation).
-
Baseline PET Scan: Anesthetize the animal and perform a baseline PET scan after intravenous injection of the radiotracer to determine its initial distribution and uptake in the target tissue.
-
Inhibitor Administration: Administer a therapeutic, non-radiolabeled dose of UK-356618.
-
Displacement PET Scan: After a suitable time for the inhibitor to distribute, inject the radiotracer again and perform a second PET scan.
-
Image Analysis: Compare the radiotracer uptake in the target tissue between the baseline and post-dose scans. A reduction in the radiotracer signal in the target tissue after the administration of UK-356618 indicates target engagement. The percentage of target occupancy can be calculated from the displacement of the radiotracer.
Optical Imaging with Activatable Fluorescent Probes
This technique utilizes fluorescent probes that are "silent" until they are cleaved by a specific enzyme, in this case, MMPs. This allows for the visualization of enzyme activity in vivo.
Experimental Protocol: In Vivo Optical Imaging of MMP Activity
This protocol is based on the use of commercially available MMP-activatable fluorescent probes.[16][17][18]
-
Animal Model: As with PET imaging, an animal model with elevated MMP activity in a specific location is ideal.
-
Probe Administration: Inject a near-infrared (NIR) fluorescent probe that is activatable by a range of MMPs, including MMP-3, intravenously into the animal. These probes typically consist of a poly-L-lysine backbone with multiple quenched fluorochromes.
-
Inhibitor Administration: Administer UK-356618 or a comparator compound to the animal.
-
In Vivo Imaging: At various time points after probe and inhibitor administration, image the anesthetized animal using an in vivo fluorescence imaging system.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest. A decrease in the fluorescent signal in the animals treated with UK-356618 compared to the vehicle-treated animals would indicate inhibition of MMP activity and thus, target engagement.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inhibition of active MMP-3 by UK-356618 prevents the degradation of the extracellular matrix.
Caption: General workflow for assessing the in vivo target engagement of UK-356618.
Conclusion
The successful demonstration of in vivo target engagement is a cornerstone of drug development. For UK-356618, a selective MMP-3 inhibitor, a variety of robust methods are available to quantify its interaction with its intended target in a physiological setting. This guide provides a framework for selecting the most appropriate methodology and offers detailed protocols to aid in experimental design. By comparing the performance of UK-356618 to other MMP inhibitors and by employing rigorous, quantitative techniques, researchers can confidently advance the development of this promising therapeutic agent.
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. Effects of Metalloproteinase Inhibition in a Murine Model of Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. abcam.com [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of radiolabeled biphenylsulfonamide matrix metalloproteinase inhibitors as new potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vitro and in-vivo imaging of MMP activity in cartilage and joint injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent [jove.com]
- 18. revvity.com [revvity.com]
Alternative techniques to inhibiting MMP-3 function for comparative studies.
A Comparative Guide to Alternative Techniques for Inhibiting MMP-3 Function
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase critical to the breakdown of extracellular matrix (ECM) proteins.[1][2] Its functions are vital in normal physiological processes such as embryonic development, tissue remodeling, and wound repair.[1] However, dysregulation of MMP-3 activity is implicated in various pathologies, including arthritis, tumor metastasis, and atherosclerosis.[1][3] MMP-3 possesses a broad substrate portfolio, including collagens, proteoglycans, fibronectin, and laminin.[1][4] Crucially, it can also activate other pro-MMPs, such as pro-MMP-1, -7, and -9, positioning it as a key upstream regulator in the ECM degradation cascade.[1][5]
For researchers in drug development and cell biology, inhibiting MMP-3 function is a key strategy to study its roles and develop therapeutic interventions. This guide provides a comparative overview of alternative techniques for inhibiting MMP-3, supported by experimental data and detailed protocols.
Alternative Techniques for MMP-3 Inhibition
Several distinct strategies exist for inhibiting MMP-3 function, each with unique mechanisms, advantages, and limitations. These range from synthetic small molecules and endogenous biological inhibitors to genetic knockdown and targeting of upstream signaling pathways.
-
Small Molecule Inhibitors: These are synthetically developed compounds designed to block the enzyme's active site. Early generations, such as hydroxamate-based inhibitors (e.g., Marimastat), were broad-spectrum and often failed in clinical trials due to poor selectivity and musculoskeletal side effects.[6][7] Newer research focuses on developing more selective inhibitors by targeting unique structural features of MMP-3.[6] Tetracycline antibiotics, like doxycycline, represent another class of broad-spectrum MMP inhibitors that act through zinc-binding and by reducing gene expression.[8]
-
Endogenous Inhibitors (TIMPs): Tissue Inhibitors of Metalloproteinases (TIMPs) are the natural, endogenous regulators of MMPs.[9][10] The four known TIMPs (TIMP-1, -2, -3, -4) bind non-covalently to active MMPs in a 1:1 molar ratio.[9][11] TIMP-1 and TIMP-3 are particularly effective inhibitors of MMP-3.[9][12] TIMP-3 is unique in that it binds to the ECM, localizing its inhibitory activity.[13] The balance between MMPs and TIMPs is crucial; a disruption can lead to pathological tissue degradation.[13]
-
Gene Silencing (RNAi): RNA interference (RNAi) techniques, using small interfering RNA (siRNA) or short-hairpin RNA (shRNA), offer a way to inhibit MMP-3 at the source by preventing its synthesis.[14][15] This is achieved by introducing RNA molecules that are complementary to the MMP-3 mRNA, leading to its degradation and thereby silencing gene expression.[11][16] This approach is highly specific but can be transient, and its delivery into cells or tissues can be challenging.[15][17]
-
Targeting Upstream Signaling: MMP-3 expression is transcriptionally regulated by various stimuli, including inflammatory cytokines like TNF-α and IL-1β.[5][18] These stimuli activate intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which in turn promote the transcription of the MMP3 gene.[5][8] An alternative to direct MMP-3 inhibition is to block these upstream pathways, thereby reducing the production of the enzyme.[9]
Comparative Summary of MMP-3 Inhibition Techniques
| Technique | Mechanism of Action | Specificity | Key Advantages | Key Disadvantages/Challenges |
| Small Molecule Inhibitors | Directly binds to the enzyme's active site, often chelating the catalytic zinc ion.[7][8] | Low to High | Can be cell-permeable and administered in vivo. Rapid onset of action. | Historically poor selectivity leading to off-target effects.[3][6] Potential for toxicity and unfavorable pharmacokinetics. |
| Endogenous Inhibitors (TIMPs) | Form a tight, non-covalent 1:1 complex with the active MMP, blocking the substrate-binding cleft.[9][10] | Broad | Natural biological inhibitors with high affinity. Multifunctional proteins with roles beyond MMP inhibition.[12] | Broad specificity across many MMPs.[19] As proteins, they have poor oral bioavailability and complex pharmacokinetics. |
| Gene Silencing (siRNA/shRNA) | Degrades target MMP-3 mRNA, preventing protein translation and synthesis.[11][15] | Very High | Highly specific to the target gene. Can distinguish between closely related protein isoforms.[17] | Transient effect (siRNA).[17] Delivery can be challenging, especially in vivo. Does not inhibit pre-existing enzyme. |
| Upstream Signal Blockade | Inhibits kinases or transcription factors (e.g., MAPK, NF-κB) involved in MMP-3 gene expression.[5][9] | Low | Can downregulate multiple inflammatory mediators simultaneously. | Affects a wide range of cellular processes, leading to significant off-target effects. Does not inhibit MMP-3 directly. |
Key Experimental Protocols
Accurate assessment of MMP-3 inhibition requires robust and reliable assays. Below are protocols for two widely used methods for quantifying MMP-3 activity.
Fluorogenic Substrate Assay
This high-throughput method measures MMP-3 activity by detecting the cleavage of a specific fluorescence resonance energy transfer (FRET) peptide substrate.[20][21] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by MMP-3, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[22]
Principle: An active MMP-3 enzyme cleaves the FRET peptide, separating a fluorescent group (e.g., Mca) from a quenching group. The resulting increase in fluorescence intensity is directly proportional to MMP-3 activity and can be monitored over time.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for MMP activity, typically 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP-3 Enzyme: Reconstitute recombinant active human MMP-3 to a stock concentration of 100 µg/mL in assay buffer. Determine the active concentration by titration with a known inhibitor like TIMP-1.[21]
-
FRET Substrate: Use a commercially available, MMP-3 specific FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Reconstitute in DMSO to a 1 mM stock solution.
-
Inhibitors: Prepare stock solutions of the test inhibitors in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted active MMP-3 enzyme (e.g., 1-5 nM final concentration) to each well.
-
Add 10 µL of the test inhibitor at various concentrations or vehicle control (DMSO). Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the FRET substrate (e.g., 10 µM final concentration).
-
Immediately measure fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically for 30-60 minutes at 37°C using a fluorescence plate reader.[22]
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve.
-
Plot the percent inhibition [(1 - Vinhibitor/Vcontrol) x 100] against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Gelatin or Casein Zymography
Zymography is an electrophoretic technique used to detect the activity of MMPs in biological samples like cell lysates or conditioned media.[20][23] It involves separating proteins by SDS-PAGE on a gel containing a co-polymerized MMP substrate, such as gelatin or casein.
Principle: After electrophoresis, the SDS is removed, allowing the separated enzymes to renature and digest the substrate within the gel. Staining the gel reveals clear bands against a dark background where the substrate has been degraded, indicating the presence and relative activity of MMPs.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant or prepare cell lysates in a non-reducing sample buffer. Do not boil or heat the samples , as this will irreversibly denature the enzyme.
-
-
Gel Electrophoresis:
-
Enzyme Renaturation and Development:
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) to remove the SDS.
-
Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 150 mM NaCl, and 1 µM ZnCl₂).[20]
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands correspond to the molecular weight of active MMPs (Pro-MMP-3 ~57 kDa, Active MMP-3 ~45 kDa).
-
Visualizations
Signaling Pathways Regulating MMP-3 Expression
The expression of the MMP3 gene is tightly controlled by extracellular signals that trigger intracellular signaling cascades. Cytokines such as TNF-α and IL-1β are potent inducers of MMP-3, acting through pathways like MAPK and NF-κB to promote gene transcription.[5][18]
References
- 1. MMP3 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP Inhibitors: Past, present and future [imrpress.com]
- 7. Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into MMP-TIMP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silencing RNA for MMPs May Be Utilized for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology [frontiersin.org]
- 14. scbt.com [scbt.com]
- 15. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of small interfering RNAs on matrix metalloproteinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 23. scispace.com [scispace.com]
A Comparative Analysis of UK-356618 and TIMP-Based Inhibitors in Modulating Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
In the intricate landscape of extracellular matrix (ECM) remodeling, matrix metalloproteinases (MMPs) play a pivotal role, with their dysregulation implicated in a myriad of pathological conditions ranging from arthritis to cancer. Consequently, the development of potent and selective MMP inhibitors is a significant focus of therapeutic research. This guide provides a comprehensive performance comparison between UK-356618, a synthetic selective MMP-3 inhibitor, and the endogenous broad-spectrum tissue inhibitors of metalloproteinases (TIMPs).
Executive Summary
UK-356618 distinguishes itself with high potency and selectivity for MMP-3, offering a targeted approach to inhibiting a key player in connective tissue degradation and inflammatory processes.[1][2] In contrast, TIMPs provide broad-spectrum inhibition across the MMP family, reflecting their natural role in maintaining tissue homeostasis. This guide will delve into their mechanisms of action, present available quantitative performance data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Specificity
UK-356618: This small molecule inhibitor is designed to specifically target the catalytic domain of MMP-3 (also known as stromelysin-1).[2] Its inhibitory action is centered around the conserved zinc-binding site within the enzyme's active site, thereby blocking its proteolytic activity.[2] The selectivity of UK-356618 for MMP-3 over other MMPs, such as MMP-1, -2, -9, and -14, makes it a valuable tool for elucidating the specific roles of MMP-3 in disease.[2][3]
TIMP-Based Inhibitors: The four members of the TIMP family (TIMP-1, -2, -3, and -4) are natural, endogenous inhibitors of MMPs. They function by forming tight, non-covalent 1:1 stoichiometric complexes with the active forms of MMPs, effectively blocking substrate access to the catalytic site. TIMPs generally exhibit broad-spectrum inhibition against most MMPs. Notably, TIMP-3 has the widest inhibitory range, also targeting members of the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (ADAM with Thrombospondin motifs) families.[4][5]
Performance Data: A Quantitative Comparison
The following tables summarize the available inhibitory activities of UK-356618 and various TIMPs against a panel of MMPs. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50/Ki) of UK-356618
| Inhibitor | Target MMP | IC50 (nM) | Selectivity Notes |
| UK-356618 | MMP-3 | 5.9[1] | >140-fold less potent against MMP-1, MMP-2, MMP-9, and MMP-14.[2][3] |
Table 2: Inhibitory Potency (IC50/Ki) of TIMP-Based Inhibitors
| Inhibitor | Target MMP | IC50 (nM) | Ki (nM) |
| TIMP-2 (N-TIMP2) | MMP-2 | - | High affinity (10⁻¹²–10⁻⁹ M range for various MMPs)[6] |
| MMP-9 | - | 0.34 ± 0.05[7] | |
| MMP-14 | - | High affinity (10⁻¹²–10⁻⁹ M range for various MMPs)[6] | |
| TIMP-3 | MMP-1 | - | - |
| MMP-2 | - | - | |
| MMP-3 | - | - | |
| MMP-9 | - | - | |
| MMP-13 | - | - | |
| ADAM17 | - | - | |
| TIMP-4 | MMP-1 | 19[8] | - |
| MMP-2 | 3[8] | - | |
| MMP-3 | 45[8] | - | |
| MMP-7 | 8[8] | - | |
| MMP-9 | 83[8] | - | |
| MMP-26 | 0.4[8] | - |
Experimental Protocols
Accurate assessment of inhibitor performance is paramount. The following are detailed methodologies for two common assays used to determine MMP inhibition.
Fluorometric MMP Activity Assay
This high-throughput method quantifies MMP activity by measuring the cleavage of a quenched fluorescent peptide substrate.
Principle: The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[9]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5).[10]
-
Reconstitute the lyophilized MMP enzyme and the FRET peptide substrate in the assay buffer to their respective working concentrations.
-
Prepare a stock solution of the inhibitor (UK-356618 or TIMP) in a suitable solvent (e.g., DMSO) and create a dilution series.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Activation (if using a pro-MMP): Incubate the pro-MMP with an activator like APMA (4-aminophenylmercuric acetate) according to the manufacturer's instructions.
-
Inhibitor Incubation: In each well, add a fixed amount of activated MMP enzyme. Then, add varying concentrations of the inhibitor or vehicle control. Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.[10]
-
Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm).[11]
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (primarily MMP-2 and MMP-9) and can be adapted to assess the inhibitory effects of compounds.
Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue lysates.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing 0.1% gelatin.
-
Load the samples and run the electrophoresis at a constant voltage at 4°C.
-
-
Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 18-24 hours. To test inhibitors, the inhibitor can be included in the developing buffer.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The intensity of the clear bands corresponds to the level of MMP activity.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
MMP-3 Signaling Pathway
MMP-3 expression is regulated by various extracellular stimuli, which activate intracellular signaling cascades culminating in the transcription of the MMP3 gene.
General Experimental Workflow for Inhibitor Profiling
The following diagram outlines the logical steps involved in assessing the performance of an MMP inhibitor.
Conclusion
The choice between a selective inhibitor like UK-356618 and a broad-spectrum TIMP-based inhibitor is contingent on the specific research or therapeutic goal. UK-356618 offers a precise tool to dissect the contributions of MMP-3 to various biological and pathological processes. TIMPs, on the other hand, represent a more holistic approach to modulating ECM turnover, reflecting the complex interplay of multiple MMPs in tissue remodeling. The data and protocols presented herein provide a foundational guide for researchers to make informed decisions in the selection and evaluation of these distinct classes of MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Frontiers | Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology [frontiersin.org]
- 5. Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered TIMP2 with narrow MMP-9 specificity is an effective inhibitor of invasion and proliferation of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Utility of Glycosylated TIMP3 molecules: Inhibition of MMPs and TACE to improve cardiac function in rat myocardial infarct model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]
Justification for choosing UK-356618 over other commercially available MMP-3 inhibitors.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of matrix metalloproteinase (MMP) research, the selection of a potent and selective inhibitor is paramount for elucidating the specific roles of individual MMPs in physiological and pathological processes. This guide provides a comprehensive comparison of UK-356618 with other commercially available MMP-3 inhibitors, supported by experimental data, to justify its selection for targeted MMP-3 inhibition studies.
Executive Summary
UK-356618 emerges as a superior choice for researchers focused on the specific functions of MMP-3 due to its high potency and exceptional selectivity. While broad-spectrum inhibitors like Batimastat and Marimastat potently inhibit a range of MMPs, their lack of specificity can confound experimental results. UK-356618's profile, characterized by a low nanomolar IC50 for MMP-3 and significantly higher values for other MMPs, minimizes off-target effects and allows for a more precise dissection of MMP-3's biological functions.
Data Presentation: A Comparative Analysis of MMP-3 Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki in nM) of UK-356618 and other commercially available MMP inhibitors against MMP-3 and a panel of other MMPs. This quantitative data highlights the superior selectivity of UK-356618.
| Inhibitor | MMP-3 IC50/Ki (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) | Spectrum |
| UK-356618 | 5.9 [1][2] | >840 (>140-fold selective)[2] | >840 (>140-fold selective)[2] | >840 (>140-fold selective)[2] | - | >840 (>140-fold selective)[2] | Highly Selective |
| Batimastat (BB-94) | 20[3][4][5] | 3[3][4][5] | 4[3][4][5] | 4[3][4][5] | - | - | Broad |
| Marimastat (BB-2516) | 230[6] | 5[7][8] | 6[7][8] | 3[7][8] | - | 9[7][8] | Broad |
| Prinomastat (AG3340) | 6.3 (Ki: 0.3)[9] | 79[9] | Ki: 0.05[9] | 5.0[9] | Ki: 0.03[9] | - | Broad |
| Ilomastat (GM6001) | 1.9 (Ki: 27)[10][11][12] | 1.5[10][11] | 1.1[10][11] | 0.5[10][11] | - | - | Broad |
| NNGH | 130 (Ki)[13] | 170 (Ki)[13] | - | 2.6 (Ki)[13][14] | 3.1 (Ki)[13][14] | - | Broad |
| Actinonin | 1700 (Ki)[15] | 300 (Ki)[15] | - | 330 (Ki)[15] | - | - | Broad |
| T-5224 | Indirectly inhibits expression[16] | Indirectly inhibits expression[16] | Inhibits expression[17] | Inhibits expression[17] | Indirectly inhibits expression[16] | - | Indirect/Broad |
Key Differentiators of UK-356618
Exceptional Selectivity: The most compelling reason for selecting UK-356618 is its remarkable selectivity for MMP-3. With over 140-fold less potency against other MMPs such as MMP-1, MMP-2, MMP-9, and MMP-14, it allows researchers to attribute observed biological effects directly to the inhibition of MMP-3, minimizing the confounding variables associated with broad-spectrum inhibitors.[2]
High Potency: UK-356618 exhibits a potent inhibitory activity against MMP-3 with an IC50 value of 5.9 nM.[1][2] This ensures effective inhibition at low concentrations, reducing the potential for non-specific cellular effects.
Experimental Protocols
A standard method for determining the IC50 values of MMP inhibitors is the fluorometric assay.
Fluorometric MMP-3 Inhibition Assay Protocol
1. Principle: This assay is based on the cleavage of a fluorogenic substrate by MMP-3. The substrate contains a fluorescent group that is quenched by a nearby quencher molecule. Upon cleavage by MMP-3, the fluorescent group is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
2. Materials:
- Recombinant active human MMP-3
- MMP-3 fluorogenic substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
- UK-356618 and other test inhibitors
- 96-well black microplate
- Fluorescence microplate reader
3. Procedure:
- Prepare serial dilutions of the inhibitors in the assay buffer.
- Add a fixed concentration of active MMP-3 to each well of the microplate.
- Add the serially diluted inhibitors to the wells containing the enzyme. Include a control with no inhibitor.
- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
- Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
- Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways Regulating MMP-3 Expression
MMP-3 expression is regulated by complex signaling pathways, primarily at the transcriptional level. Pro-inflammatory cytokines and growth factors are key inducers.
Caption: Regulation of MMP-3 expression and activation.
Experimental Workflow for Screening MMP-3 Inhibitors
The following diagram illustrates a typical workflow for screening and characterizing MMP-3 inhibitors.
Caption: Workflow for identifying selective MMP-3 inhibitors.
Conclusion
The selection of an appropriate inhibitor is a critical decision in MMP research. For studies where the specific contribution of MMP-3 is under investigation, the high potency and, most importantly, the exceptional selectivity of UK-356618 make it the superior choice over broad-spectrum inhibitors. The use of UK-356618 will lead to more precise and interpretable experimental outcomes, advancing our understanding of the specific roles of MMP-3 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Critical Appraisal of UK-356618 for MMP-3 Research: A Comparative Guide
In the landscape of matrix metalloproteinase-3 (MMP-3) research, the selection of a potent and selective inhibitor is paramount for elucidating the specific roles of this enzyme in various physiological and pathological processes. UK-356618 has emerged as a significant tool for researchers, demonstrating high potency and selectivity for MMP-3. This guide provides a critical appraisal of studies utilizing UK-356618, offering a comparison with alternative inhibitors and presenting supporting experimental data to aid researchers, scientists, and drug development professionals in their study design.
UK-356618: Potency and Selectivity
UK-356618 is a potent and selective inhibitor of MMP-3, also known as stromelysin-1, with a reported IC50 of 5.9 nM.[1][2][3] Its selectivity is a key advantage, exhibiting significantly less potency against other MMPs such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14.[1][2][3] This high selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of MMP-3.
Comparative Inhibitor Performance
The following table summarizes the quantitative data on the inhibitory activity of UK-356618 and other commonly used MMP-3 inhibitors.
| Inhibitor | Target MMP | IC50 (nM) | Notes |
| UK-356618 | MMP-3 | 5.9 | Highly selective over MMP-1, -2, -9, -13, -14.[1][2] |
| MMP-13 | 73 | ||
| MMP-9 | 840 | ||
| MMP-2 | 1790 | ||
| MMP-14 | 1900 | ||
| MMP-1 | 51000 | ||
| Minocycline | MMP-3 | - | A tetracycline antibiotic with MMP inhibitory activity.[4] |
| Actinonin | MMP-3 | - | Exhibits a unique allosteric inhibition pathway.[4] |
| PD166793 | MMP-3 | - | Shows a non-competitive inhibition pattern.[4] |
| NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic acid) | MMP-3 | - | Used in studies of joint immobilization.[5] |
| FN-439 | MMP-3 | 16,200 | Also inhibits MMP-9 with an IC50 of 210,500 nM.[6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. Below are representative experimental protocols for assessing MMP-3 inhibition.
In Vitro MMP-3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-3.
Materials:
-
Recombinant human MMP-3 (active form)
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., UK-356618) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted test compound, recombinant MMP-3, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-3 substrate.
-
Monitor the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate (e.g., 325 nm excitation/395 nm emission).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz, illustrate key concepts in MMP-3 research.
Applications in Disease Models
UK-356618 has been instrumental in defining the role of MMP-3 in a variety of disease models:
-
Arthritis: MMP-3 is implicated in the pathology of rheumatoid arthritis and ankylosing spondylitis.[2][3] Studies using selective inhibitors like UK-356618 help to dissect its contribution to cartilage degradation.
-
Cancer: MMP-3 can influence tumor metastasis.[1] For instance, UK-356618 treatment has been shown to abolish the effect of TNF-α on lung cancer cell migration.[1]
-
Stroke: In hyperglycemic stroke, MMP-3 exacerbates hemorrhagic transformation and worsens functional outcomes.[1] Intravenous administration of UK-356618 has been found to reduce MMP-3 activity in the brain following reperfusion.[1]
-
COVID-19: Elevated MMP-3 levels have been observed in severe COVID-19 cases, and its inhibition is being explored as a potential therapeutic strategy to mitigate lung injury.[7][8]
Critical Considerations and Future Directions
While UK-356618 is a valuable research tool, it is important to acknowledge the broader challenges in the development of MMP inhibitors for therapeutic use. Historically, the lack of selectivity and poor understanding of the specific roles of individual MMPs have led to clinical trial failures.[9] The high selectivity of UK-356618 represents a significant advancement in overcoming these past hurdles.
Future research should focus on direct, head-to-head comparisons of UK-356618 with other emerging MMP-3 inhibitors in standardized preclinical models. This will provide a clearer picture of their relative efficacy and safety profiles. Furthermore, exploring the regulation of MMP-3 expression and activation in different disease contexts will be crucial for developing targeted therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. scbt.com [scbt.com]
- 5. Matrix metalloproteinase-3 in articular cartilage is upregulated by joint immobilization and suppressed by passive joint motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Hippocampal Matrix Metalloproteinase-3 and -9 Disrupts Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MMP3 as a Potential Therapeutic Option for COVID-19 Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP3 in Severe COVID-19: A Biomarker or Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibitors: a critical appraisal of design principles and proposed therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for UK-356618 (Silafluofen)
For laboratory personnel engaged in research, scientific analysis, and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides critical safety information and detailed procedures for the disposal of UK-356618, also known as Silafluofen. Adherence to these guidelines is essential for maintaining laboratory safety and regulatory compliance.
Chemical and Physical Properties
Silafluofen is an organosilicon compound utilized as a pyrethroid ether insecticide.[1] A summary of its key physical and chemical properties is presented below to inform safe handling and storage.
| Property | Value |
| Molecular Formula | C25H29FO2Si |
| Molecular Weight | 408.6 g/mol [1] |
| Appearance | Neat (liquid) |
| Melting Point | <25°C |
| Boiling Point | 484.5 ± 45.0 °C (Predicted)[2] |
| Flash Point | 100°C[2] |
| Density | 1.08 ± 0.1 g/cm3 (Predicted)[2] |
| Storage Condition | 0-6°C[2] |
Hazard Identification and Safety Precautions
Silafluofen is classified as a hazardous substance with multiple risk factors. All personnel must be fully aware of these hazards before handling the compound.
Primary Hazards:
-
Health Hazards: Harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child. It is crucial to avoid exposure and obtain special instructions before use.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1] It is designated as a severe marine pollutant.[1] Release to the environment must be avoided.[2]
-
Physical Hazards: While not explosive, it is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
Personal Protective Equipment (PPE): When handling Silafluofen, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area or with a respiratory protective device.
Proper Disposal Procedures
The disposal of UK-356618 and its containers must be treated as hazardous waste.[2] The following step-by-step protocol outlines the recommended disposal procedure.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Do not mix Silafluofen waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all Silafluofen-contaminated materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated and clearly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a leak-proof, sealable container appropriate for liquid hazardous waste. The container must be compatible with Silafluofen.
-
Label the container clearly with "Hazardous Waste," the full chemical name "Silafluofen (UK-356618)," and the relevant hazard pictograms (e.g., health hazard, environmental hazard, flammable).
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
-
Disposal Request:
-
Once the container is full or the experiment is complete, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of Silafluofen down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of UK-356618.
References
Essential Safety and Logistical Information for Handling UK-356618
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This document provides immediate access to critical safety protocols, operational guidance, and disposal plans to ensure a safe laboratory environment and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While UK-356618 is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Quantitative Data Summary
The inhibitory activity of UK-356618 has been quantified against several matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-3 (Stromelysin-1) | 5.9 |
| MMP-1 (Collagenase 1) | >1000 |
| MMP-2 (Gelatinase A) | 140 |
| MMP-9 (Gelatinase B) | 140 |
| MMP-14 (MT1-MMP) | >1000 |
Experimental Protocol: In Vitro MMP-3 Inhibition Assay
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of UK-356618 against MMP-3.
Materials:
-
Recombinant human MMP-3 (active)
-
Fluorogenic MMP-3 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
UK-356618 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant MMP-3 to the desired concentration in assay buffer.
-
Prepare a series of dilutions of UK-356618 in assay buffer from the stock solution.
-
Dilute the fluorogenic MMP-3 substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted UK-356618 solutions to the test wells.
-
Add 10 µL of assay buffer containing the same concentration of DMSO to the control wells.
-
Add 20 µL of the diluted MMP-3 enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to the blank wells).
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted fluorogenic MMP-3 substrate to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: A flowchart outlining the essential steps for the safe handling of UK-356618.
Caption: A diagram illustrating the inhibitory effect of UK-356618 on MMP-3-mediated degradation of the extracellular matrix.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
